Product packaging for Eleutheroside C(Cat. No.:CAS No. 15486-24-5)

Eleutheroside C

Cat. No.: B1365988
CAS No.: 15486-24-5
M. Wt: 208.21 g/mol
InChI Key: WYUFTYLVLQZQNH-HNEXDWKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Eleutheroside C (CAS 15486-24-5) is a triterpene saponin compound classified among the eleutherosides, a mixture of lignans and triterpenes found predominantly in the medicinal shrub Eleutherococcus senticosus (also known as Siberian ginseng or Acanthopanax senticosus) . This plant has been used in traditional medicine for over 2,000 years, valued for its adaptogenic properties, which are believed to help the body resist physical and mental stress . The eleutherosides, including this compound, are considered major bioactive markers for this species, with pharmacopoeial standards often focusing on the content of Eleutherosides B and E for quality control . Researchers investigate eleutherosides for their broad pharmacological potential, which includes neuroprotective, antioxidant, and immunomodulatory activities . Studies suggest that eleutherosides, as a group, may contribute to the plant's observed effects on cognitive function. Some eleutherosides have been shown to accelerate the synthesis of acetylcholine in hippocampal neurons, which may improve cognitive dysfunction . Furthermore, extracts of Eleutherococcus senticosus exhibit significant antioxidant effects, which are implicated in providing protection against oxidative stress and related diseases . This compound is a triterpenoid saponin, a class of compounds known for their diverse biological activities, positioning it as a compound of interest for further phytochemical and pharmacological investigation . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O6 B1365988 Eleutheroside C CAS No. 15486-24-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-ethoxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O6/c1-2-13-8-7(12)6(11)5(10)4(3-9)14-8/h4-12H,2-3H2,1H3/t4-,5+,6+,7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUFTYLVLQZQNH-HNEXDWKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O6
Record name Eleutheroside C
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50879263
Record name ?-D-GALACTOPYRANOSIDE, ETHYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50879263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18997-88-1
Record name ?-D-GALACTOPYRANOSIDE, ETHYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50879263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Eleutheroside C: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eleutheroside C, chemically known as ethyl α-D-galactopyranoside, is a glycoside that has been isolated from the bulbs of Polianthes tuberosa. It is crucial to distinguish this compound from other compounds in the "eleutheroside" family (e.g., Eleutherosides A, B, E), which are primarily isolated from Eleutherococcus senticosus (Siberian ginseng) and possess different chemical structures and biological activities. This guide provides a comprehensive overview of the chemical structure and known properties of this compound (ethyl α-D-galactopyranoside), based on the available scientific literature.

Chemical Structure and Physicochemical Properties

This compound is a simple glycoside consisting of a galactose sugar moiety linked to an ethyl group via an α-glycosidic bond.

Chemical Structure:

PropertyValueReference(s)
Molecular Formula C8H16O6[1]
Molecular Weight 208.21 g/mol [1]
CAS Number 15486-24-5[2]
Appearance White to off-white crystalline solid[2]
Melting Point 130-132 °C (for β-anomer)[3]
Solubility Soluble in water, DMSO, and methanol[2][3]
Specific Rotation ([α]D) Data not available-

Spectroscopic Characterization

The structure of this compound was elucidated using spectroscopic and chemical methods. While the raw spectral data are not widely published, a general description of the expected spectroscopic features is provided below.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), an anomeric proton signal (likely a doublet with a coupling constant of approximately 3-4 Hz, indicative of an α-anomer), and a series of overlapping signals in the sugar region corresponding to the protons of the galactose ring.

    • ¹³C-NMR: The carbon NMR spectrum would display eight distinct signals. Key signals would include those for the two carbons of the ethyl group, the anomeric carbon (typically in the range of 95-105 ppm for an α-anomer), and the five other carbons of the galactose moiety.

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern could provide information about the loss of the ethyl group and fragmentation of the sugar ring.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibrations of the hydroxyl groups. C-H stretching vibrations would be observed around 2850-3000 cm⁻¹, and C-O stretching vibrations would appear in the fingerprint region (approximately 1000-1200 cm⁻¹).

Biological and Pharmacological Properties

Current research on the specific biological and pharmacological activities of this compound is limited. A study that isolated ethyl α-D-galactopyranoside from Polianthes tuberosa screened the compound for its cytotoxic, antibacterial, and antifungal activities and found that it showed no significant activity in these assays[4][5].

There is a lack of information regarding the effects of this compound on specific signaling pathways or its potential therapeutic applications.

For comparative purposes, a structurally similar compound, ethyl α-D-glucoside, has been shown to increase the proliferation of normal human dermal fibroblasts and enhance the production of collagen I[6]. This suggests that simple alkyl glycosides may have biological activities worth exploring, but further research is needed to determine if this compound possesses any such properties.

Due to the absence of known signaling pathway interactions for this compound, a generalized diagram for signaling pathways modulated by some flavonoids is provided below for illustrative purposes of the format. This diagram does not represent the activity of this compound.

G General Overview of Cell Survival Signaling Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Flavonoids Flavonoids Receptor Receptor Flavonoids->Receptor Binds to PI3K PI3K Receptor->PI3K Activates MAPK MAPK Receptor->MAPK Activates PKC PKC Receptor->PKC Activates Akt Akt PI3K->Akt Activates GeneExpression GeneExpression Akt->GeneExpression Modulates MAPK->GeneExpression Modulates PKC->GeneExpression Modulates

Caption: Generalized cell survival signaling pathways.

Experimental Protocols

Detailed and validated experimental protocols for the isolation, synthesis, and analysis of this compound are not extensively documented in publicly available literature. The following sections provide generalized methodologies based on common practices for glycosides.

Isolation of this compound from Polianthes tuberosa

The following is a generalized workflow for the isolation of glycosides from plant material, based on the description of the isolation of compounds from Polianthes tuberosa[5][7].

G Generalized Isolation Workflow for this compound PlantMaterial Fresh Tubers of Polianthes tuberosa Extraction Extraction with 80% Ethanol (reflux) PlantMaterial->Extraction Partitioning Partition between n-butanol and water Extraction->Partitioning ButanolExtract n-Butanol Extract Partitioning->ButanolExtract Chromatography Column Chromatography (Silica Gel) ButanolExtract->Chromatography Fractions Collection of Fractions Chromatography->Fractions Purification Further Purification (e.g., HPLC) Fractions->Purification EleutherosideC Pure this compound Purification->EleutherosideC

Caption: Generalized isolation workflow for this compound.

Methodology:

  • Extraction: The fresh tubers of Polianthes tuberosa are refluxed with 80% ethanol to extract a wide range of compounds, including glycosides.

  • Partitioning: The resulting ethanol extract is concentrated and then partitioned between n-butanol and water. The more polar glycosides will preferentially move into the n-butanol layer.

  • Chromatography: The n-butanol extract is subjected to column chromatography on silica gel.

  • Elution: The column is eluted with a solvent system of increasing polarity to separate the different compounds.

  • Fraction Collection and Analysis: Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the target compound.

  • Purification: Fractions containing this compound are combined and may require further purification steps, such as preparative high-performance liquid chromatography (HPLC), to yield the pure compound.

Chemical Synthesis of this compound

A potential synthetic route to this compound is through a Fischer glycosidation reaction. This involves reacting galactose with ethanol in the presence of an acid catalyst. This method typically yields a mixture of anomers (α and β) and pyranoside/furanoside forms, which would require chromatographic separation.

G General Principle of Fischer Glycosidation for this compound Synthesis Reactants D-Galactose + Ethanol (excess) Reaction Reaction with Acid Catalyst (e.g., HCl) Reactants->Reaction Mixture Mixture of anomers and ring forms Reaction->Mixture Separation Chromatographic Separation Mixture->Separation AlphaAnomer Ethyl α-D-galactopyranoside (this compound) Separation->AlphaAnomer BetaAnomer Ethyl β-D-galactopyranoside Separation->BetaAnomer

Caption: General principle of Fischer glycosidation.

Methodology:

  • Reaction Setup: D-galactose is dissolved or suspended in a large excess of ethanol.

  • Catalysis: A strong acid catalyst, such as hydrogen chloride or sulfuric acid, is added to the mixture.

  • Reaction Conditions: The reaction is typically heated to reflux for several hours to allow for the formation of the glycosidic bond.

  • Neutralization and Workup: After the reaction is complete, the acid catalyst is neutralized, and the excess ethanol is removed under reduced pressure.

  • Purification: The resulting crude product, a mixture of different isomers, is purified by column chromatography to isolate the desired ethyl α-D-galactopyranoside.

Analytical Methods

High-performance liquid chromatography (HPLC) is a suitable method for the analysis of this compound.

HPLC Parameters (General):

  • Column: A reversed-phase C18 column is commonly used for the separation of polar compounds like glycosides.

  • Mobile Phase: A gradient of water and a polar organic solvent, such as acetonitrile or methanol, is typically employed. The addition of a small amount of acid (e.g., formic acid or acetic acid) to the mobile phase can improve peak shape.

  • Detection: Due to the lack of a strong chromophore in this compound, UV detection at low wavelengths (e.g., ~200 nm) may be possible but not very sensitive. More universal detectors like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) would be more appropriate. Mass spectrometry (MS) can also be coupled with HPLC for sensitive and specific detection.

Conclusion

This compound (ethyl α-D-galactopyranoside) is a chemically well-defined glycoside found in Polianthes tuberosa. Its physicochemical properties are partially characterized, though some specific data are lacking. A significant gap exists in the understanding of its biological and pharmacological properties, with initial screenings indicating a lack of significant cytotoxic, antibacterial, and antifungal activity. There is a clear need for further research to explore other potential biological effects and to develop and publish detailed experimental protocols for its isolation, synthesis, and analysis. It is imperative for researchers to distinguish this compound from the structurally and biologically distinct eleutherosides derived from Eleutherococcus senticosus.

References

Unveiling Eleutheroside C: A Technical Guide to its Discovery and Isolation from Polianthes tuberosa

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and isolation of Eleutheroside C, a glycoside identified in the bulbs of Polianthes tuberosa. This document collates the available scientific information, presenting detailed methodologies for the key experimental processes, and summarizes the current understanding of this compound.

Introduction

Polianthes tuberosa, commonly known as the tuberose, is a perennial plant of the Asparagaceae family, renowned for its aromatic white flowers.[1] While extensively used in the perfume industry, its phytochemical composition has been a subject of scientific investigation, leading to the discovery of various compounds, including steroidal saponins, flavonoids, and glycosides. Among these is this compound, also identified as ethyl α-D-galactopyranoside.[2]

This guide focuses on the seminal work that first reported the isolation of this compound from P. tuberosa, providing a structured presentation of the experimental approach and the initial bioactivity screening.

Discovery and Initial Characterization

This compound was first isolated from the bulbs of Polianthes tuberosa in a study published in 2002.[2] The structure of the compound was determined through extensive spectroscopic and chemical methods and identified as ethyl α-D-galactopyranoside.[3][4]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Name Ethyl α-D-galactopyranoside[2]
Synonyms This compound[2]
Molecular Formula C8H16O6[2]
Molecular Weight 208.21 g/mol [2]

Experimental Protocols: Isolation and Purification

While the full, detailed experimental protocol from the original discovery paper is not publicly available, a generalized methodology for the isolation of glycosides from Polianthes tuberosa bulbs can be constructed based on established phytochemical extraction techniques and information from related studies.[3][5]

The following protocol outlines a logical workflow for the extraction and purification of this compound.

Plant Material and Extraction
  • Collection and Preparation: Fresh bulbs of Polianthes tuberosa are collected, washed, and air-dried. The dried bulbs are then ground into a coarse powder.

  • Solvent Extraction: The powdered plant material is subjected to sequential solvent extraction, typically starting with a non-polar solvent to remove lipids and pigments, followed by a more polar solvent to extract the glycosides. A common approach involves initial extraction with petroleum ether, followed by extraction of the marc with chloroform or methanol.[5]

Chromatographic Separation
  • Column Chromatography: The crude extract is subjected to column chromatography over silica gel. A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. For instance, a chloroform-methanol gradient can be used.

  • Fraction Collection: Eluted fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target glycoside.

  • Further Purification: Fractions showing the presence of this compound are pooled and may require further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC) to achieve a high degree of purity.[3]

Structure Elucidation

The final identification and structural confirmation of the isolated compound as this compound is achieved through a combination of spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure and stereochemistry.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze electronic transitions within the molecule.

The overall workflow for the isolation and purification of this compound is depicted in the following diagram.

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Structural Analysis plant_material Polianthes tuberosa Bulbs (Powdered) solvent_extraction Sequential Solvent Extraction (e.g., Petroleum Ether, Chloroform/Methanol) plant_material->solvent_extraction crude_extract Crude Glycoside Extract solvent_extraction->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection hplc Preparative HPLC/TLC fraction_collection->hplc pure_compound Pure this compound hplc->pure_compound spectroscopy Spectroscopic Analysis (MS, NMR, IR, UV) pure_compound->spectroscopy elucidation Structure Elucidation spectroscopy->elucidation

Figure 1: Generalized workflow for the isolation and identification of this compound.

Biological Activity and Signaling Pathways

The initial investigation into the biological activity of the isolated this compound from Polianthes tuberosa revealed no significant cytotoxicity, antibacterial, or antifungal activities.[3][6]

To date, there is a notable absence of further research in the scientific literature detailing specific biological activities or elucidating the signaling pathways associated with this compound. This presents an open area for future investigation. For illustrative purposes, a generic signaling pathway diagram is provided below to conceptualize how a molecule like this compound might interact with a cell. The specific components of such a pathway for this compound remain to be determined.

signaling_pathway cluster_cell Cellular Environment EleutherosideC This compound Receptor Cell Surface Receptor EleutherosideC->Receptor Binding SignalingCascade Intracellular Signaling Cascade (e.g., Kinase Activation) Receptor->SignalingCascade Activation TranscriptionFactor Transcription Factor SignalingCascade->TranscriptionFactor Modulation Nucleus Nucleus TranscriptionFactor->Nucleus Translocation GeneExpression Altered Gene Expression Nucleus->GeneExpression Regulation BiologicalResponse Biological Response GeneExpression->BiologicalResponse

Figure 2: A hypothetical signaling pathway for a bioactive compound.

While the direct biological impact of this compound is yet to be established, it is worth noting that a structurally similar compound, ethyl α-D-glucoside, has been shown to increase the proliferation of human dermal fibroblasts and enhance the production of collagen I.[7] This suggests that subtle structural differences in glycosides can lead to distinct biological functions, highlighting the need for further research into this compound.

Conclusion and Future Directions

The discovery of this compound in Polianthes tuberosa has added to the known phytochemical diversity of this plant species. While the initial isolation and structural elucidation have been documented, a significant knowledge gap remains concerning its biological activities and mechanisms of action. The lack of reported bioactivity in the original study, coupled with a dearth of subsequent research, underscores a valuable opportunity for further scientific exploration.

Future research should focus on:

  • Comprehensive Bioactivity Screening: Evaluating this compound against a broader range of biological targets and disease models.

  • Mechanistic Studies: If any significant bioactivity is identified, elucidating the underlying signaling pathways will be crucial.

  • Optimization of Isolation Protocols: Developing and publishing a detailed, high-yield protocol for the isolation of this compound to facilitate further research.

This technical guide serves as a foundational resource for researchers interested in the natural products of Polianthes tuberosa and the potential pharmacological applications of its constituents. The exploration of compounds like this compound is essential for the continued discovery of novel therapeutic agents from natural sources.

References

Eleutheroside C in Eleutherococcus senticosus Extracts: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Eleutheroside C and Eleutherococcus senticosus

Eleutherococcus senticosus, commonly known as Siberian ginseng, is a species of small, woody shrub belonging to the Araliaceae family, native to Northeastern Asia[1]. It has a long history of use in traditional Chinese medicine and is recognized for its adaptogenic properties, which help the body resist stressors[1]. The pharmacological effects of E. senticosus are attributed to a diverse group of chemical compounds, primarily eleutherosides[2].

Eleutherosides are a class of glycosides with varied chemical structures[2]. Among them is this compound, also known as ethyl α-D-galactoside[2]. While other eleutherosides, such as B and E, are more extensively studied and used as marker compounds for the standardization of E. senticosus extracts, this compound is also considered a bioactive constituent[3][4]. This technical guide provides an in-depth overview of this compound, focusing on its extraction from E. senticosus, analytical quantification, and biological activities, with a particular emphasis on its potential mechanisms of action.

1.1 Chemical Properties of this compound

This compound is a glycoside with the following chemical properties:

PropertyValueReference
Systematic Name Ethyl α-D-galactopyranoside[2]
Synonyms This compound, Ethyl alpha-D-galactoside[2]
CAS Number 15486-24-5[5]
Molecular Formula C8H16O6[5]
Molecular Weight 208.21 g/mol [5]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol[5][6]

Extraction and Quantification of this compound

The extraction and quantification of this compound from Eleutherococcus senticosus are critical steps for research and development. While specific quantitative data for this compound is not as abundant as for other eleutherosides, the methodologies employed for the broader class of eleutherosides are applicable.

2.1 Extraction Methodologies

Various methods have been developed for the extraction of eleutherosides from E. senticosus, each with its own advantages in terms of efficiency and selectivity.

2.1.1 Solvent Extraction

Solvent extraction is a common method for obtaining eleutherosides. Due to their hydrophilic nature, polar solvents are typically used.

  • Maceration: Soaking the plant material in a solvent at room temperature for an extended period. A study on E. senticosus fruits utilized maceration in 40% ethanol for 30 days[7].

  • Sonication: Using ultrasound to facilitate the extraction process. Dried fruits of E. senticosus have been extracted with methanol in an ultrasonic bath[8].

  • Heat Reflux Extraction: Boiling the solvent with the plant material to increase extraction efficiency. This method has been used with 75% aqueous ethanol[9].

2.1.2 Enzyme-Assisted Extraction

Enzymatic treatment can enhance the extraction yield by breaking down the plant cell walls, releasing the bioactive compounds. For instance, the use of Novozyme 33095 has been shown to increase the yield of Eleutherosides B and E[5].

2.2 Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the quantitative analysis of eleutherosides. While methods often focus on Eleutherosides B and E, they can be adapted for this compound.

2.2.1 Typical HPLC Parameters

ParameterDescription
Column Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)[10]
Mobile Phase A gradient of water (often with an acid modifier like phosphoric acid or formic acid) and acetonitrile[10][11]
Flow Rate Typically around 0.8-1.0 mL/min[10]
Detection UV detection at approximately 210-220 nm[3][11] or Mass Spectrometry (MS) for higher specificity and sensitivity.
Column Temperature Maintained at a constant temperature, for example, 25°C[11].

2.3 Quantitative Data

Specific quantitative data for this compound in various E. senticosus extracts is limited in the available literature. However, studies have reported the content of other major eleutherosides, which provides context for the general composition of the extracts.

EleutherosidePlant PartExtraction SolventConcentration (mg/g of dry weight)Reference
Eleutheroside B RootsNot specified0.82 - 3.74[3]
Eleutheroside E RootsNot specified0.52 - 1.98[3]
Eleutheroside B StemsNot specified0.93 - 4.51[3]
Eleutheroside E StemsNot specified0.67 - 2.89[3]
Eleutheroside B LeavesNot specified0.31 - 1.25[3]
Eleutheroside E LeavesNot specified0.22 - 0.98[3]

Biological Activities and Mechanisms of Action

Eleutherococcus senticosus extracts, rich in eleutherosides, have been traditionally used for their adaptogenic and anti-fatigue properties. While research on this compound is less extensive than on other constituents, network pharmacology studies have predicted its involvement in these effects.

3.1 Anti-Fatigue Effects

Network pharmacology studies have identified this compound as a critical component in the anti-fatigue effects of E. senticosus. These studies predict that this compound may exert its effects by targeting key proteins and signaling pathways.

3.1.1 Predicted Anti-Fatigue Targets and Signaling Pathways

A network analysis of the active ingredients of E. senticosus predicted that this compound, along with other eleutherosides, contributes to the anti-fatigue effect by modulating several key targets and pathways[5].

  • Core Targets: HSP90AA1, STAT3, VEGFA, and MMP9[5].

  • Signaling Pathways:

    • HIF-1 signaling pathway[5]

    • PI3K-Akt signaling pathway[5]

    • Insulin signaling pathway[5]

While these pathways have been experimentally validated for other eleutherosides and the whole extract, direct experimental evidence for this compound's specific role is still emerging.

3.2 Proposed Signaling Pathways

Based on predictive studies and experimental data from related compounds, the following signaling pathways are proposed for the biological activity of this compound.

3.2.1 PI3K-Akt Signaling Pathway

The PI3K-Akt pathway is a crucial regulator of cell survival, proliferation, and metabolism. Its activation is implicated in the neuroprotective and anti-inflammatory effects of various natural compounds.

PI3K_Akt_Signaling Eleutheroside_C This compound Receptor Growth Factor Receptor Eleutheroside_C->Receptor Activates PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream Phosphorylates Response Cellular Responses (Survival, Proliferation, Anti-inflammation) Downstream->Response Leads to

Caption: Proposed activation of the PI3K-Akt signaling pathway by this compound.

3.2.2 HIF-1α Signaling Pathway

The Hypoxia-Inducible Factor-1α (HIF-1α) pathway is a master regulator of the cellular response to low oxygen levels (hypoxia) and is also implicated in cellular metabolism and stress responses.

HIF1a_Signaling Eleutheroside_C This compound HIF1a_degradation HIF-1α Degradation Eleutheroside_C->HIF1a_degradation Inhibits HIF1a_stabilization HIF-1α Stabilization HIF1a_translocation Nuclear Translocation HIF1a_stabilization->HIF1a_translocation HRE Hypoxia Response Element (HRE) HIF1a_translocation->HRE Binds to Gene_Expression Target Gene Expression (e.g., VEGF, EPO) HRE->Gene_Expression Activates Response Cellular Adaptation to Stress Gene_Expression->Response Promotes

Caption: Proposed modulation of the HIF-1α signaling pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and in vitro evaluation of this compound from Eleutherococcus senticosus.

4.1 Protocol for Extraction of Eleutherosides

This protocol is a general method that can be optimized for this compound.

Objective: To extract eleutherosides from dried E. senticosus root powder.

Materials:

  • Dried and powdered E. senticosus root

  • 70% Ethanol (v/v)

  • Reflux apparatus (round-bottom flask, condenser)

  • Heating mantle

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

Procedure:

  • Weigh 10 g of powdered E. senticosus root and place it in a 250 mL round-bottom flask.

  • Add 100 mL of 70% ethanol to the flask.

  • Set up the reflux apparatus and heat the mixture to boiling using a heating mantle.

  • Maintain the reflux for 2 hours.

  • Allow the mixture to cool to room temperature.

  • Filter the extract through filter paper to remove the solid plant material.

  • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

  • The crude extract can be further purified using chromatographic techniques if necessary.

Extraction_Workflow Plant_Material Powdered E. senticosus Root Extraction Heat Reflux Extraction (70% Ethanol, 2h) Plant_Material->Extraction Filtration Filtration Extraction->Filtration Concentration Rotary Evaporation Filtration->Concentration Crude_Extract Crude Eleutheroside Extract Concentration->Crude_Extract

Caption: Workflow for the extraction of eleutherosides from E. senticosus.

4.2 Protocol for HPLC Quantification of this compound

This protocol is adapted from methods used for other eleutherosides and should be validated for this compound.

Objective: To quantify the concentration of this compound in an E. senticosus extract.

Materials:

  • E. senticosus extract

  • This compound standard

  • HPLC grade acetonitrile

  • HPLC grade water

  • Phosphoric acid

  • HPLC system with a C18 column and UV detector

  • 0.45 µm syringe filters

Procedure:

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

  • Preparation of Sample Solution:

    • Dissolve a known amount of the E. senticosus extract in methanol to a final concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter.

  • HPLC Analysis:

    • Set up the HPLC system with a C18 column.

    • Use a gradient elution program, for example: 0-5 min, 10% B; 5-20 min, 10-40% B; 20-25 min, 40-10% B; 25-30 min, 10% B.

    • Set the flow rate to 1.0 mL/min and the column temperature to 25°C.

    • Set the UV detector to 210 nm.

    • Inject 10 µL of each standard and the sample solution.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Standard_Prep Prepare this compound Standard Solutions HPLC HPLC System (C18 Column, Gradient Elution) Standard_Prep->HPLC Sample_Prep Prepare E. senticosus Extract Solution Sample_Prep->HPLC Detection UV Detection (210 nm) HPLC->Detection Calibration_Curve Construct Calibration Curve Detection->Calibration_Curve Quantify Quantify this compound in Sample Calibration_Curve->Quantify

Caption: Workflow for the HPLC quantification of this compound.

4.3 Protocol for In Vitro Anti-Fatigue Assay (Forced Swimming Test)

This in vivo protocol is a standard method to assess the anti-fatigue properties of a compound.

Objective: To evaluate the anti-fatigue effect of this compound in mice.

Materials:

  • Male ICR mice (20-25 g)

  • This compound

  • Vehicle (e.g., distilled water or 0.5% carboxymethylcellulose)

  • Swimming tank (e.g., 50 cm height, 30 cm diameter) filled with water at 25 ± 1°C

  • Lead wire (5% of body weight)

Procedure:

  • Acclimatize the mice for one week.

  • Divide the mice into groups (e.g., vehicle control, positive control, different doses of this compound).

  • Administer this compound or vehicle orally to the mice once daily for a specified period (e.g., 28 days).

  • On the final day of the experiment, 30 minutes after the last administration, attach a lead wire (5% of body weight) to the tail of each mouse.

  • Place the mice individually into the swimming tank.

  • Record the swimming time from the beginning of swimming until exhaustion. Exhaustion is defined as the inability of the mouse to rise to the surface to breathe for 10 seconds.

  • At the end of the experiment, collect blood and tissue samples for biochemical analysis (e.g., blood lactate, serum urea nitrogen, tissue glycogen).

Conclusion

This compound is a bioactive constituent of Eleutherococcus senticosus with potential anti-fatigue properties. While it is less studied than other major eleutherosides, network pharmacology studies suggest its involvement in key signaling pathways such as PI3K-Akt and HIF-1α. The methodologies for extraction and quantification of eleutherosides are well-established and can be applied to further investigate this compound. Future research should focus on isolating pure this compound and experimentally validating its specific biological activities and molecular mechanisms to fully elucidate its therapeutic potential. This will require detailed in vitro and in vivo studies to confirm the predicted targets and signaling pathways.

References

Eleutheroside C: A Technical Guide to Natural Sources and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Eleutheroside C, focusing on its natural distribution and the current understanding of its biosynthesis. This document synthesizes available scientific data to offer a detailed resource for professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction: The Eleutheroside Family

Eleutherosides are a diverse group of bioactive compounds primarily isolated from plants of the Eleutherococcus genus, most notably Eleutherococcus senticosus (Siberian Ginseng).[1] These compounds are responsible for the adaptogenic and medicinal properties attributed to the plant.[2] The eleutherosides are not structurally homogenous; they belong to various chemical classes, including phenylpropanoid glycosides, lignan glycosides, and saponins.[1] this compound, identified as ethyl α-D-galactoside, is structurally simpler than many other compounds in this family, such as the lignan Eleutheroside E or the phenylpropanoid Eleutheroside B (syringin).[1][3] This structural distinction suggests a different biosynthetic origin compared to its more complex counterparts.

Natural Sources of this compound

This compound has been identified in a limited number of plant species. The primary and most cited source is Eleutherococcus senticosus, a woody shrub native to Northeastern Asia.[4] Within this plant, eleutherosides are typically concentrated in the roots and rhizomes.[2]

In addition to E. senticosus, this compound has also been isolated from the bulbs of Polianthes tuberosa, commonly known as the tuberose.[3] While E. senticosus is renowned for its wide array of eleutherosides, the discovery in P. tuberosa indicates that the distribution of this specific compound may extend beyond the Eleutherococcus genus.

Table 1: Key Eleutherosides and Their Chemical Classification

Eleutheroside Common Name/Synonym Chemical Class Primary Natural Source
Eleutheroside A Daucosterol Sterol Glycoside Eleutherococcus senticosus
Eleutheroside B Syringin Phenylpropanoid Glycoside Eleutherococcus senticosus
This compound Ethyl α-D-galactoside Glycoside Eleutherococcus senticosus, Polianthes tuberosa[3]
Eleutheroside D (-)-Syringaresinol-di-O-β-D-glucoside (Isomer) Lignan Glycoside Eleutherococcus senticosus
Eleutheroside E (-)-Syringaresinol-di-O-β-D-glucoside Lignan Glycoside Eleutherococcus senticosus

| Eleutheroside B4 | Sesamin | Lignan | Eleutherococcus senticosus[4] |

Quantitative Analysis in Source Material

Quantitative data specifically for this compound in plant materials is not extensively reported in the available literature. Research has predominantly focused on quantifying Eleutherosides B and E as key markers for the quality and potency of Eleutherococcus senticosus extracts.[5][6] The concentration of these compounds can vary significantly based on the plant part, cultivation methods, and geographical location.[5]

The table below presents representative quantitative data for Eleutherosides B and E from Acanthopanax (syn. Eleutherococcus) species to provide context on the general yield of major eleutherosides from these plants. Researchers aiming to quantify this compound would likely need to develop and validate specific analytical methods.

Table 2: Representative Content of Eleutherosides B and E in Acanthopanax Species

Species Plant Part Cultivation/Extraction Note Eleutheroside B Content (mg/g) Eleutheroside E Content (mg/g) Total B + E (mg/g) Reference
A. divaricatus & A. koreanum Various Varies by plant section - - 2.466–7.360 [5]
A. divaricatus & A. koreanum Various Varies by planting time - - 3.655–10.083 [5]

| E. senticosus | Roots/Rhizomes | Ultrasonic extraction with tea saponin | 1.06 ± 0.04 | 2.65 ± 0.12 | 3.71 |[6] |

Biosynthesis of Eleutherosides

A notable gap exists in the scientific literature regarding the specific biosynthetic pathway of this compound (ethyl α-D-galactoside). Its simple structure suggests a straightforward enzymatic reaction, likely involving the glycosylation of ethanol with galactose. However, the enzymes and genetic basis for this pathway in E. senticosus or other plants have not been elucidated.

In stark contrast, the biosynthesis of more complex eleutherosides, particularly Eleutheroside B (syringin), is much better understood and is integrated into the well-established phenylpropanoid pathway.[7][8]

The biosynthesis of Eleutheroside B begins with the amino acid L-phenylalanine and proceeds through the core phenylpropanoid pathway to produce monolignols, which are precursors to both lignin and various secondary metabolites.[8] Key steps include the deamination of phenylalanine, hydroxylations, and methylations, followed by glycosylation to yield the final product.

The diagram below illustrates the proposed biosynthetic pathway for Eleutheroside B, providing a comparative model for the complexity involved in producing other members of the eleutheroside family.

Eleutheroside_B_Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_lignin Lignin Branch cluster_eleutherosideB Eleutheroside B Branch L_Phe L-Phenylalanine Cinnamic Cinnamic Acid L_Phe->Cinnamic PAL p_Coumaric p-Coumaric Acid Cinnamic->p_Coumaric C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl-CoA p_Coumaroyl_CoA->Caffeoyl_CoA HCT Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA CCoAOMT Coniferaldehyde Coniferaldehyde Feruloyl_CoA->Coniferaldehyde CCR Coniferyl_Alcohol Coniferyl Alcohol Coniferaldehyde->Coniferyl_Alcohol CAD Sinapaldehyde Sinapaldehyde Coniferyl_Alcohol->Sinapaldehyde F5H Lignin Lignin Coniferyl_Alcohol->Lignin Sinapyl_Alcohol Sinapyl Alcohol Sinapaldehyde->Sinapyl_Alcohol CAD Sinapyl_Alcohol->Lignin Sinapyl_Glucoside Sinapyl Alcohol 4-O-glucoside Sinapyl_Alcohol->Sinapyl_Glucoside UGT Eleutheroside_B Eleutheroside B (Syringin) Sinapyl_Glucoside->Eleutheroside_B

Proposed biosynthetic pathway for Eleutheroside B.[7][8]

Experimental Protocols: Extraction and Analysis

The methodologies for extracting and analyzing eleutherosides are well-documented, primarily focusing on Eleutherosides B and E. These protocols can be adapted for the isolation and quantification of this compound. The general workflow involves extraction from dried plant material, purification to remove interfering substances, and chromatographic analysis for separation and quantification.

  • Sample Preparation : Air-dry and grind the plant material (e.g., roots, rhizomes) to a fine powder (e.g., pass through a 45-mesh sieve).[9]

  • Solvent Extraction : Extract the powder with a polar solvent. Common methods include:

    • Maceration/Sonication : Soak the material in 70-75% methanol or ethanol at room temperature, followed by sonication.[10]

    • Reflux Extraction : Heat the sample in 70% methanol for a defined period (e.g., 60 minutes).[9]

    • Enzyme-Assisted Extraction : Use enzymes like cellulase or pectinase to break down cell walls and improve yield before solvent extraction.[11]

  • Filtration and Concentration : Filter the extract to remove solid plant material. Concentrate the filtrate under vacuum at a controlled temperature (e.g., 45°C) to yield a crude extract.[10]

Crude extracts often require cleanup to remove pigments and other compounds that could interfere with analysis. A common method is Solid-Phase Extraction (SPE) using a C18 stationary phase.

  • Column Activation : Condition a C18 SPE cartridge with methanol, followed by water, and then the equilibration solvent (e.g., 75% ethanol).[12]

  • Sample Loading : Dissolve the crude extract in the equilibration solvent and load it onto the cartridge.

  • Washing (Optional) : Wash the column with a weak solvent to remove highly polar impurities.

  • Elution : Elute the target eleutherosides with a suitable solvent, such as 75% ethanol.[12]

  • Final Preparation : Evaporate the eluate to dryness and reconstitute the residue in a known volume of mobile phase for analysis.

High-Performance Liquid Chromatography (HPLC) is the most common technique for the simultaneous analysis of eleutherosides.

  • System : A reverse-phase HPLC system coupled with a UV or Diode Array Detector (DAD) is typical.[9] For compounds with weak chromophores, more sensitive detectors like Integrated Pulsed Amperometric Detection (IPAD) can be used.[9]

  • Column : A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly employed.[5]

  • Mobile Phase : A gradient elution using a mixture of water (often with 0.1% formic acid) and a polar organic solvent like acetonitrile or methanol is used for separation.[5][10]

  • Detection : The detection wavelength is optimized for the target analytes.

  • Quantification : Quantification is achieved by comparing the peak area of the analyte in the sample to that of a certified reference standard, using a calibration curve.

The following diagram outlines a typical experimental workflow for the extraction and analysis of eleutherosides.

Experimental_Workflow cluster_purification Purification cluster_analysis Analysis start Plant Material (e.g., Roots) prep Drying & Grinding start->prep extraction Solvent Extraction (e.g., 70% MeOH, Sonication) prep->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract spe Solid-Phase Extraction (SPE) on C18 Cartridge crude_extract->spe elution Elution & Reconstitution spe->elution purified_sample Purified Sample for Analysis elution->purified_sample hplc HPLC Injection purified_sample->hplc separation Separation on C18 Column (Gradient Elution) hplc->separation detection Detection (UV, DAD, or IPAD) separation->detection results Data Acquisition & Quantification (vs. Reference Standard) detection->results

General experimental workflow for eleutheroside analysis.

Conclusion and Future Directions

This compound is a recognized constituent of Eleutherococcus senticosus and Polianthes tuberosa. Despite its inclusion in the well-known eleutheroside family, specific research into its biosynthesis and quantitative distribution is markedly limited compared to its more complex counterparts, Eleutherosides B and E. Its simple chemical structure as ethyl α-D-galactoside suggests a biosynthetic pathway distinct from the phenylpropanoid and lignan pathways that produce other major eleutherosides.

For researchers and drug development professionals, this presents both a challenge and an opportunity. The development of validated, sensitive analytical methods for the routine quantification of this compound is a necessary first step. Furthermore, elucidating its biosynthetic pathway through transcriptomics, metabolomics, and enzymatic assays could uncover novel biocatalysts and provide a more complete understanding of the secondary metabolism of these medicinally important plants. Such research would be invaluable for quality control, targeted cultivation, and exploring the full pharmacological potential of this compound.

References

The Neuroprotective Mechanisms of Eleutherosides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Preamble: This technical guide addresses the topic of the mechanism of action of Eleutheroside C in neuronal cells. A comprehensive review of the scientific literature reveals a significant gap in research specifically concerning this compound's neuroprotective properties. The available data primarily focuses on other major bioactive compounds isolated from Eleutherococcus senticosus (Siberian Ginseng). Notably, this compound (Ethyl α-D-galactoside) is a structurally simple glycoside, distinct from the more complex and widely studied eleutherosides.

Therefore, this guide expands its scope to provide an in-depth analysis of the well-documented neuroprotective mechanisms of the most researched related compounds from E. senticosus: Ciwujianoside C3 , Eleutheroside B , and Eleutheroside E . This information is presented to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of compounds from this plant species.

Introduction to Neuroactive Eleutherosides

Eleutherococcus senticosus, also known as Siberian Ginseng, is a medicinal plant renowned for its adaptogenic properties, including enhancing stress resistance and improving cognitive function. Its therapeutic effects are largely attributed to a diverse group of bioactive compounds known as eleutherosides. Among these, Eleutheroside B and Eleutheroside E have emerged as key players in neuroprotection. Recent studies have also highlighted the potential of other related compounds, such as Ciwujianoside C3. These compounds exhibit a range of beneficial effects in neuronal cells, including promoting neurite growth, reducing oxidative stress, inhibiting inflammation, and preventing apoptosis. This guide details the molecular pathways and cellular effects through which these compounds exert their neuroprotective actions.

Mechanism of Action: Key Signaling Pathways

Ciwujianoside C3

Ciwujianoside C3 is a triterpenoid saponin that has been shown to enhance memory and promote the structural plasticity of neurons. While its direct signaling cascade in neurons is still under investigation, its actions involve the promotion of dendritic growth and the suppression of neuroinflammatory pathways.

Studies have demonstrated that Ciwujianoside C3 significantly increases the length of dendrites in primary cortical neurons. This action is crucial for synaptic plasticity and the formation of neuronal circuits, which are fundamental for learning and memory.

C3 Ciwujianoside C3 Neuron Primary Cortical Neuron C3->Neuron Treatment Dendrite Increased Dendrite Length (Enhanced Neuronal Connectivity) Neuron->Dendrite Result Memory Memory Enhancement Dendrite->Memory Leads to cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPKs (ERK, JNK) TLR4->MAPK NFkB NF-κB/p65 TLR4->NFkB MAPK->NFkB Inflammation Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB->Inflammation C3 Ciwujianoside C3 C3->TLR4 Inhibits EB Eleutheroside B JAK2 p-JAK2 EB->JAK2 Inhibits STAT3 p-STAT3 JAK2->STAT3 ROS Oxidative Stress (↑ ROS, ↑ MDA, ↓ GSH) STAT3->ROS Inflammation Neuroinflammation (↑ IL-1β, ↑ IL-6, ↑ TNF-α) STAT3->Inflammation Damage Neuronal Damage & Apoptosis ROS->Damage Inflammation->Damage EB Eleutheroside B PI3K PI3K EB->PI3K Activates Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Antioxidant Antioxidant Enzymes Akt->Antioxidant Enhances Survival Neuronal Survival Apoptosis->Survival Prevents Antioxidant->Survival EE Eleutheroside E Htr2c Htr2c Expression EE->Htr2c Upregulates Caspases Caspase-3, -6, -7 Activity Htr2c->Caspases Inhibits Apoptosis Neuronal Apoptosis Caspases->Apoptosis Induces Survival Neuronal Survival Apoptosis->Survival Prevents EE Eleutheroside E PKA PKA EE->PKA Activates CREB p-CREB PKA->CREB Phosphorylates BDNF BDNF Expression CREB->BDNF Upregulates Cognition Cognitive Enhancement & Neuronal Protection BDNF->Cognition

Pharmacological Profile of Eleutheroside C: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Pharmacological Profile of Eleutheroside C

Executive Summary

This technical guide provides a comprehensive overview of the current scientific understanding of the pharmacological profile of this compound. Despite extensive literature searches, it is crucial to note that detailed experimental data on the specific pharmacological activities, mechanisms of action, and quantitative biological effects of this compound are exceptionally limited. The majority of research on eleutherosides has concentrated on Eleutheroside B (syringin) and Eleutheroside E. This document summarizes the available information on this compound, including its chemical identity and its documented presence in various plant species. The significant gaps in the existing research are also highlighted, underscoring the need for future investigation into the therapeutic potential of this compound.

Introduction

Eleutherosides are a diverse group of chemical compounds isolated from the roots of Eleutherococcus senticosus (Siberian ginseng), a plant with a long history of use in traditional medicine for its adaptogenic properties. While several eleutherosides have been the subject of pharmacological studies, this compound remains one of the least characterized. This guide aims to collate and present the sparse information available for this compound to serve as a foundational resource for the scientific community.

Chemical Identity

This compound is chemically identified as Ethyl α-D-galactoside .[1][2][3] Its structure consists of an ethyl group linked to a galactose sugar molecule via an α-glycosidic bond.

Table 1: Chemical and Physical Properties of this compound (Ethyl α-D-galactopyranoside)

PropertyValueReference
Molecular Formula C8H16O6[4]
Molecular Weight 208.21 g/mol [4]
CAS Number 15486-24-5[2]
Synonyms Ethyl α-D-galactopyranoside, this compound[1][3]

Natural Occurrence

This compound has been identified as a constituent of several plant species, including:

  • Eleutherococcus senticosus (Siberian Ginseng): While present, it is not one of the major or most studied eleutherosides in this plant.[5]

  • Polianthes tuberosa (Tuberose): It has been isolated from the bulbs of this plant.[1][2]

  • Eleutherine bulbosa (Mill.) Urb.: This compound has been identified in extracts of the bulb of this plant.[6]

  • Justicia adhatoda .[3]

  • Rubus niveus .[3]

Pharmacological Profile: Current State of Research

Direct experimental research on the pharmacological effects of isolated this compound is scarce. The available information is largely indirect or predictive.

Network Pharmacology Predictions

A network pharmacology study on the anticancer potential of Eleutherine bulbosa extract identified this compound as one of the constituent compounds.[6] This computational study predicted potential interactions with several protein targets, though these predictions await experimental validation.

Biological Activity of a Structurally Similar Compound

Research on a structurally similar compound, ethyl α-d-glucopyranoside , has demonstrated biological activity in the context of skin health. A study on human dermal fibroblasts found that ethyl α-d-glucopyranoside increased cell proliferation and the production of collagen I.[7][8][9][10] This suggests that simple alkyl glycosides may possess bioactive properties. However, it is important to emphasize that these findings relate to a glucoside, not the galactoside this compound, and direct extrapolation of these activities is not scientifically valid without experimental confirmation.

Experimental Protocols

Due to the lack of published experimental studies specifically investigating the pharmacological profile of this compound, no detailed experimental protocols can be provided at this time.

Signaling Pathways

There is currently no direct experimental evidence elucidating the signaling pathways modulated by this compound.

Quantitative Data

A comprehensive search of scientific literature did not yield any quantitative data from in vitro or in vivo studies on the pharmacological effects of this compound.

Discussion and Future Directions

The information gap concerning the pharmacological profile of this compound is a significant limitation in the comprehensive understanding of the bioactivity of Eleutherococcus senticosus and other medicinal plants in which it is found. While computational predictions provide a starting point, they are no substitute for empirical research.

Future research efforts should focus on the following areas:

  • Isolation and Purification: Development of efficient methods for the isolation and purification of this compound in sufficient quantities for pharmacological testing.

  • In Vitro Screening: A broad-based in vitro screening of this compound to identify potential biological activities, such as anti-inflammatory, antioxidant, neuroprotective, metabolic, and anticancer effects.

  • Mechanism of Action Studies: Upon identification of a significant biological activity, further studies should be conducted to elucidate the underlying mechanism of action, including the identification of molecular targets and signaling pathways.

  • In Vivo Studies: Following promising in vitro results, in vivo studies in appropriate animal models will be necessary to evaluate the efficacy, safety, and pharmacokinetic profile of this compound.

Conclusion

References

The Bioactivity of Eleutheroside C: A Review of a Enigmatic Glycoside

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this technical guide provides a comprehensive literature review on the bioactivity of Eleutheroside C. While a member of the diverse eleutheroside family of compounds, this review finds a notable scarcity of specific research on the biological activities of this compound (ethyl α-D-galactoside) in contrast to its more studied counterparts, Eleutheroside B (syringin) and Eleutheroside E. This guide will summarize the current state of knowledge, highlighting the limited available data and placing it within the broader context of the pharmacological activities of Eleutherococcus senticosus extracts and other key eleutherosides.

This compound, identified as ethyl α-D-galactoside, is a glycoside that has been isolated from several plant species, including Eleutherococcus senticosus (Siberian ginseng), Polianthes tuberosa, and Eleutherine bulbosa[1][2]. Despite its identification in these medicinal plants, dedicated studies elucidating its specific bioactivities, mechanisms of action, and potential therapeutic applications are conspicuously limited in the current scientific literature. Most research has concentrated on the pharmacological effects of crude extracts of Eleutherococcus senticosus or the more abundant and biologically active Eleutherosides B and E.

Limited Evidence of Direct Bioactivity

A network pharmacology study investigating the anticancer potential of Eleutherine bulbosa extract identified this compound as one of its chemical constituents. This computational analysis suggested potential interactions with various biological targets relevant to cancer pathology[2]. However, the study did not provide experimental validation of the anticancer activity of isolated this compound. The observed cytotoxic effects of the whole extract were primarily attributed to other components, such as resveratrol[2].

This lack of specific data is a recurring theme in the literature. While numerous studies detail the anti-inflammatory, neuroprotective, anti-cancer, and metabolic regulatory effects of Eleutherococcus senticosus extracts and other eleutherosides, they do not delineate the specific contribution of this compound to these activities[3][4].

Contextual Bioactivity: The Eleutheroside Family

To provide a framework for potential future research into this compound, it is pertinent to review the well-documented bioactivities of other prominent eleutherosides.

Anti-Inflammatory Effects

Eleutherosides, particularly B and E, have demonstrated significant anti-inflammatory properties. Preclinical studies have shown that they can modulate the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the expression of inflammatory mediators[3][4]. For instance, Eleutheroside B has been shown to inhibit nitric oxide (NO) and prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated macrophages[3].

Neuroprotective Effects

The neuroprotective potential of eleutherosides is another area of active research. Eleutheroside E has been shown to enhance long-term memory in radiation-damaged C. elegans through the modulation of G-protein-coupled receptor and neuropeptide signaling pathways[5][6][7]. Furthermore, Eleutheroside B has demonstrated neuroprotective effects by alleviating oxidative stress and neuroinflammation[8].

Anticancer Potential

Extracts of Eleutherococcus senticosus and its active constituents have been investigated for their anticancer properties. Studies have reported inhibitory effects on the growth of various cancer cell lines[9]. However, as previously mentioned, the specific role of this compound in these activities remains uninvestigated.

Metabolic Regulation

Research suggests that eleutherosides can influence metabolic processes. Eleutheroside E has been shown to ameliorate insulin resistance in type 2 diabetic mice by regulating insulin signaling and glucose utilization[10][11]. Extracts of Eleutherococcus senticosus have also been found to decrease intracellular triglyceride content in adipocytes and enhance metabolism-associated protein expression in muscle cells[12][13].

Quantitative Data and Experimental Protocols

Due to the lack of specific studies on this compound, there is no quantitative data such as IC50 or EC50 values to report for its bioactivity. Similarly, detailed experimental protocols for assays specifically investigating this compound are not available in the reviewed literature.

For the broader class of eleutherosides and Eleutherococcus senticosus extracts, a variety of experimental protocols have been employed.

Table 1: Summary of Experimental Protocols for Eleutheroside Research (Excluding this compound)
BioactivityAssay/ModelCell Line/Animal ModelKey Parameters MeasuredReference
Anti-inflammatory LPS-stimulated macrophagesRAW 264.7Nitric Oxide (NO) production, Prostaglandin E2 (PGE2) levels, TNF-α and IL-6 expression[3]
Neuroprotection Radiation-damaged modelC. elegansLong-term memory, Gene expression (transcriptome sequencing)[5][6]
Metabolic Regulation Insulin resistance modeldb/db miceBlood glucose, insulin levels, glucose and insulin tolerance tests[10][11]
Anticancer Cytotoxicity assaysVarious cancer cell linesCell viability, IC50 values[9]

Signaling Pathways

The signaling pathways modulated by eleutherosides have been partially elucidated, primarily for Eleutheroside E.

Eleutheroside E and Neuroprotection

Eleutheroside E has been found to exert its neuroprotective effects by modulating G-protein-coupled receptor and neuropeptide signaling pathways. Transcriptome analysis in C. elegans revealed that Eleutheroside E affects the activity of CREB through the cAMP-PKA and Gqα-PLC signaling pathways, ultimately improving long-term memory[5][7].

Eleutheroside_E_Neuroprotection Eleutheroside_E Eleutheroside E GPCR GPCR Eleutheroside_E->GPCR Neuropeptide_Signaling Neuropeptide Signaling Eleutheroside_E->Neuropeptide_Signaling Gq_alpha Gqα GPCR->Gq_alpha Gs_alpha Gsα GPCR->Gs_alpha PLC PLC Gq_alpha->PLC CREB CREB PLC->CREB AC Adenylyl Cyclase Gs_alpha->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA PKA->CREB Neuropeptide_Signaling->CREB Memory_Improvement Memory Improvement CREB->Memory_Improvement

Caption: Signaling pathway of Eleutheroside E in neuroprotection.

Conclusion and Future Directions

This technical guide highlights a significant gap in the pharmacological literature concerning the bioactivity of this compound. While its presence in several medicinal plants is established, its specific biological functions remain largely unexplored. The well-documented therapeutic potential of other eleutherosides, such as Eleutheroside B and E, suggests that this compound may also possess valuable pharmacological properties.

Future research should prioritize the isolation and purification of this compound to enable dedicated in vitro and in vivo studies. A systematic investigation into its potential anti-inflammatory, neuroprotective, anticancer, and metabolic regulatory effects is warranted. Such studies would not only fill a critical knowledge gap but also potentially unveil a new bioactive compound with therapeutic promise. The methodologies and findings from research on other eleutherosides provide a solid foundation and a logical starting point for the exploration of this enigmatic molecule.

References

In Silico Prediction of Eleutheroside C Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eleutheroside C, a glycoside found in plants of the Eleutherococcus genus, has garnered interest for its potential therapeutic properties. As with many natural products, a comprehensive understanding of its mechanism of action is crucial for its development as a therapeutic agent. This technical guide outlines a systematic in silico workflow to predict the molecular targets of this compound, thereby elucidating its potential pharmacological effects and paving the way for further experimental validation.

The approach detailed herein integrates several computational methodologies, including reverse docking, pharmacophore modeling, and machine learning, to generate a high-confidence list of putative protein targets. Furthermore, this guide provides detailed protocols for the subsequent experimental validation of these predicted targets, offering a complete roadmap from computational prediction to biological confirmation.

In Silico Target Prediction Workflow

The proposed workflow for predicting the molecular targets of this compound is a multi-step, integrated approach designed to leverage the strengths of various computational techniques. This funneling strategy aims to start with a broad screening of potential targets and progressively refine the list to a manageable number of high-probability candidates for experimental validation.

Ligand and Target Preparation

Accurate prediction begins with the proper preparation of both the ligand (this compound) and the potential protein targets.

  • This compound Structure: The 3D structure of this compound in SDF format will be obtained from a public database such as PubChem (CID: 9859136)[1]. This structure will be prepared for docking by assigning appropriate atom types and charges using tools like Open Babel or the ligand preparation modules within molecular modeling software.

  • Target Protein Databases: A comprehensive library of 3D protein structures will be compiled from databases such as the Protein Data Bank (PDB). This library should encompass a wide range of human proteins, particularly those known to be involved in major signaling pathways and disease processes. Pre-compiled, curated target databases for reverse docking are also available from various commercial and academic sources.

Reverse Docking

Reverse docking is a computational technique where a single ligand of interest is docked against a large collection of protein targets. This approach is instrumental in identifying potential binding partners for a small molecule with an unknown mechanism of action.

  • Methodology: The prepared 3D structure of this compound will be systematically docked into the binding sites of each protein in the prepared target library using software such as AutoDock Vina[2][3]. The docking algorithm will generate multiple binding poses for this compound within each protein's active site and calculate a corresponding binding affinity score.

  • Analysis: The results will be ranked based on the predicted binding affinities. Proteins with the most favorable binding scores will be considered as primary candidates. It is crucial to visually inspect the top-ranked docking poses to ensure that the predicted interactions are chemically and sterically plausible.

Pharmacophore Modeling

Pharmacophore modeling focuses on the 3D arrangement of essential chemical features that a molecule must possess to interact with a specific target. This method can be used to screen large compound databases or, in this case, to understand the potential interaction patterns of this compound and identify targets that accommodate these features.

  • Methodology: A pharmacophore model can be generated based on the structure of this compound (ligand-based) or from the binding site of a known protein that is hypothesized to be a target (structure-based). Given the exploratory nature of this workflow, a ligand-based approach using software like Discovery Studio or LigandScout is appropriate[4][5][6][7][8]. The key chemical features of this compound (e.g., hydrogen bond donors/acceptors, hydrophobic regions) will be identified and spatially mapped.

  • Screening: This pharmacophore model will then be used as a 3D query to screen a database of protein binding sites (e.g., PharmMapper, ZINCPharmer). Targets whose binding sites spatially and chemically complement the pharmacophore of this compound will be identified.

Machine Learning-Based Prediction

Machine learning (ML) models, trained on vast datasets of known drug-target interactions, can predict novel interactions with a high degree of accuracy[9][10][11][12][13]. These models learn complex patterns from chemical structures and protein sequences to infer the likelihood of a binding event.

  • Methodology: The SMILES string of this compound will be used as input for various pre-trained machine learning models for drug-target interaction prediction. Several web-based servers and standalone software packages are available for this purpose (e.g., SwissTargetPrediction, SuperPred). These tools compare the input molecule to a library of known active compounds and predict targets based on chemical similarity and other learned features.

  • Data Integration: The predictions from multiple ML models should be consolidated. A consensus approach, where targets predicted by several independent methods are prioritized, can significantly increase the confidence in the predictions.

Data Integration and Candidate Prioritization

The final step in the in silico workflow is to integrate the results from reverse docking, pharmacophore modeling, and machine learning to generate a final, prioritized list of candidate targets.

  • Consensus Scoring: A scoring system will be developed to rank the potential targets based on the strength and consistency of the evidence from each computational method. For example, a target that is highly ranked in the reverse docking results, matches the pharmacophore model, and is predicted by multiple machine learning algorithms would receive a high consensus score.

  • Pathway Analysis: The prioritized list of targets will be subjected to pathway analysis using tools like KEGG or Reactome. This will help to identify biological pathways that may be modulated by this compound and provide a broader biological context for the predicted interactions.

Experimental Validation Protocols

The in silico predictions must be validated through rigorous experimental testing. The following are detailed protocols for key experiments to confirm the binding and functional activity of this compound against the prioritized candidate targets.

Biochemical Assays

3.1.1. Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the real-time binding kinetics and affinity of a small molecule to a protein target[14][15][16][17][18].

  • Materials:

    • SPR instrument (e.g., Biacore)

    • Sensor chip (e.g., CM5)

    • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

    • Running buffer (e.g., HBS-EP+)

    • Amine coupling kit (EDC, NHS, ethanolamine)

    • Purified recombinant target protein

    • This compound

  • Protocol:

    • Immobilization of Target Protein:

      • Equilibrate the sensor chip with running buffer.

      • Activate the sensor surface by injecting a 1:1 mixture of EDC and NHS.

      • Inject the purified target protein (typically 10-50 µg/mL in immobilization buffer) over the activated surface until the desired immobilization level is reached.

      • Deactivate any remaining active esters by injecting ethanolamine.

    • Binding Analysis:

      • Prepare a series of dilutions of this compound in running buffer (e.g., ranging from nanomolar to micromolar concentrations).

      • Inject each concentration of this compound over the immobilized target protein surface and a reference flow cell.

      • Monitor the association and dissociation phases in real-time.

      • Regenerate the sensor surface between each injection using a suitable regeneration solution (e.g., a short pulse of low pH glycine or high salt buffer).

    • Data Analysis:

      • Subtract the reference sensorgram from the active sensorgram to obtain the specific binding response.

      • Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

3.1.2. Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), and enthalpy (ΔH)[19][20][21][22][23].

  • Materials:

    • Isothermal titration calorimeter

    • Purified recombinant target protein

    • This compound

    • Dialysis buffer (e.g., PBS or HEPES)

  • Protocol:

    • Sample Preparation:

      • Thoroughly dialyze the purified target protein and dissolve the this compound in the same buffer to minimize heats of dilution.

      • Determine the accurate concentrations of the protein and this compound.

    • ITC Experiment:

      • Fill the sample cell with the target protein solution (typically at a concentration of 10-50 µM).

      • Fill the injection syringe with the this compound solution (typically 10-20 times the concentration of the protein).

      • Perform a series of small injections of this compound into the sample cell while monitoring the heat changes.

    • Data Analysis:

      • Integrate the heat pulses from each injection.

      • Plot the integrated heat per mole of injectant against the molar ratio of this compound to the target protein.

      • Fit the resulting isotherm to a suitable binding model to determine the KD, n, and ΔH.

3.1.3. Enzymatic Assays for Functional Inhibition

If the predicted target is an enzyme, a functional assay is essential to determine if this compound acts as an inhibitor[24][25][26][27].

  • Materials:

    • Spectrophotometer or plate reader

    • Purified enzyme

    • Substrate for the enzyme

    • This compound

    • Assay buffer

  • Protocol:

    • Assay Development:

      • Optimize the assay conditions (e.g., enzyme concentration, substrate concentration, pH, temperature) to ensure a linear reaction rate.

    • Inhibition Assay:

      • Prepare a series of dilutions of this compound.

      • In a microplate, add the assay buffer, the enzyme, and the different concentrations of this compound.

      • Pre-incubate the enzyme and inhibitor for a defined period.

      • Initiate the reaction by adding the substrate.

      • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.

    • Data Analysis:

      • Calculate the initial reaction rates for each inhibitor concentration.

      • Plot the percentage of inhibition against the logarithm of the this compound concentration.

      • Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Cell-Based Assays

Cell-based assays are crucial for confirming the activity of this compound in a more physiologically relevant context[28][29][30][31][32].

  • Methodology:

    • Cell Line Selection: Choose a cell line that endogenously expresses the target protein or a cell line that has been engineered to express the target.

    • Target Engagement Assay: Utilize techniques such as the Cellular Thermal Shift Assay (CETSA) to confirm that this compound directly binds to the target protein within the cell.

    • Functional Assay: Design an assay to measure a downstream cellular event that is modulated by the activity of the target protein. This could include, for example, measuring changes in the phosphorylation of a substrate, reporter gene expression, cell proliferation, or apoptosis.

    • Dose-Response Analysis: Treat the cells with a range of concentrations of this compound and measure the cellular response to determine the EC50 value (the concentration that produces 50% of the maximal effect).

Data Presentation and Interpretation

All quantitative data from the in silico and experimental phases should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: In Silico Target Prediction Summary for this compound

Target ProteinReverse Docking Score (kcal/mol)Pharmacophore Fit ScoreMachine Learning Confidence ScoreConsensus Rank
Protein A-9.50.850.921
Protein B-9.20.780.882
Protein C-8.9N/A0.953
...............

Table 2: Experimental Validation of Predicted Targets for this compound

Target ProteinSPR KD (µM)ITC KD (µM)Enzymatic Assay IC50 (µM)Cell-Based Assay EC50 (µM)
Protein A1.21.52.35.1
Protein B5.86.210.5>50
Protein C>100>100N/AN/A
...............

Visualizations

In Silico Target Prediction Workflow

In_Silico_Workflow cluster_ligand Ligand Preparation cluster_target Target Preparation cluster_prediction Prediction Methods cluster_analysis Analysis & Prioritization Eleutheroside_C This compound (3D Structure) Reverse_Docking Reverse Docking (e.g., AutoDock Vina) Eleutheroside_C->Reverse_Docking Pharmacophore Pharmacophore Modeling (Ligand-Based) Eleutheroside_C->Pharmacophore ML_Prediction Machine Learning (e.g., SwissTargetPrediction) Eleutheroside_C->ML_Prediction Target_DB Protein Target Database (PDB) Target_DB->Reverse_Docking Integration Data Integration & Consensus Scoring Reverse_Docking->Integration Pharmacophore->Integration ML_Prediction->Integration Pathway_Analysis Pathway Analysis (KEGG, Reactome) Integration->Pathway_Analysis Prioritized_Targets Prioritized Target List Pathway_Analysis->Prioritized_Targets

Caption: In Silico Workflow for this compound Target Prediction.

Experimental Validation Funnel

Experimental_Validation cluster_biochemical Biochemical Validation cluster_cellular Cellular Validation Prioritized_Targets Prioritized Target List (from In Silico Workflow) SPR Binding Kinetics (SPR) Prioritized_Targets->SPR Binding Affinity ITC Thermodynamics (ITC) Prioritized_Targets->ITC Thermodynamic Profile Enzymatic Functional Activity (Enzymatic Assay) Prioritized_Targets->Enzymatic Inhibition? Cell_Assay Target Engagement & Functional Assays (e.g., CETSA, Reporter) SPR->Cell_Assay ITC->Cell_Assay Enzymatic->Cell_Assay Validated_Target Validated Target(s) Cell_Assay->Validated_Target Physiological Relevance

Caption: Experimental Validation Workflow for Predicted Targets.

Conclusion

The integrated in silico and experimental workflow detailed in this guide provides a robust framework for the identification and validation of the molecular targets of this compound. By combining the predictive power of multiple computational methods and confirming these predictions with rigorous biochemical and cell-based assays, researchers can gain valuable insights into the mechanism of action of this promising natural product. This knowledge is fundamental for guiding future drug development efforts, including lead optimization and the design of preclinical and clinical studies.

References

Eleutheroside C: A Technical Guide to Its Role as a Glycoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eleutheroside C, a naturally occurring glycoside, has been identified as a constituent of several plant species, including Polianthes tuberosa and Eleutherococcus senticosus (Siberian ginseng). As a member of the broader eleutheroside family, it is of significant interest to the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of this compound, focusing on its chemical nature as a glycoside, its relationship to other eleutherosides, and its potential, though currently under-investigated, role in pharmacology. This document summarizes the limited available quantitative data for related compounds to provide a comparative context, outlines general experimental protocols relevant to its study, and visualizes potential signaling pathways and experimental workflows using the DOT language for Graphviz.

Introduction to this compound

This compound is chemically identified as Ethyl α-D-galactoside.[1] Its structure consists of a galactose sugar moiety linked to an ethyl group via an α-glycosidic bond. This glycosidic linkage is the defining feature of this compound, classifying it as a glycoside. Glycosides are a diverse class of organic compounds characterized by a sugar group (the glycone) bonded to a non-sugar group (the aglycone). In the case of this compound, the galactose is the glycone and the ethyl group is the aglycone.

While the broader family of eleutherosides, isolated from Eleutherococcus senticosus, has been studied for various pharmacological effects, including adaptogenic, anti-fatigue, and neuroprotective properties, research specifically focused on this compound is limited.[2][3] Much of the existing literature investigates the biological activities of other eleutherosides, such as Eleutheroside B (syringin) and Eleutheroside E.

Chemical Structure and Properties

  • IUPAC Name: (2R,3S,4S,5R,6R)-2-(ethoxymethyl)-6-methyloxane-3,4,5-triol

  • Molecular Formula: C8H16O6

  • Molecular Weight: 208.21 g/mol

  • CAS Number: 15486-24-5

The glycosidic bond in this compound is an O-glycosidic bond, formed between the anomeric carbon of the galactose and the oxygen atom of the ethanol. The stability and cleavage of this bond are critical to its biological activity and metabolism.

Role as a Glycoside and Potential Biological Significance

The glycosidic nature of this compound plays a crucial role in its pharmacokinetic and pharmacodynamic properties. The sugar moiety can influence its solubility, stability, and ability to interact with biological targets. It is hypothesized that glycosides may act as prodrugs, where the glycosidic bond is cleaved by enzymes (glycosidases) in the body to release the active aglycone. However, specific studies on the metabolism and mechanism of action of this compound are currently lacking.

Given the biological activities of other simple glycosides and the broader eleutheroside family, this compound may possess, but is not limited to, the following potential activities:

  • Anti-inflammatory effects: Other eleutherosides have been shown to modulate inflammatory pathways.[4][5]

  • Neuroprotective properties: Eleutherosides B and E have demonstrated neuroprotective effects in various models.[2][6]

  • Enzyme inhibition: The sugar moiety could allow for interaction with the active sites of various enzymes, such as glycosidases.

Quantitative Data (Comparative)

CompoundAssayTarget/ModelResult (IC50 / EC50)Reference
Eleutheroside B CYP2E1 InhibitionRat Liver Microsomes193.20 µM[7]
CYP2C9 InhibitionRat Liver Microsomes595.66 µM[7]
Eleutheroside E CYP2E1 InhibitionRat Liver Microsomes188.36 µM[7]
CYP2C9 InhibitionRat Liver Microsomes261.82 µM[7]
DPPH Radical ScavengingIn vitro5.40 mg/mL[8]
Eleutheroside E1 DPPH Radical ScavengingIn vitro37.03 µg/mL[8][9]

Note: This data is for comparative purposes only and does not represent the activity of this compound. Further research is required to determine the specific quantitative biological activities of this compound.

Experimental Protocols

Detailed experimental protocols for the investigation of this compound are not available. However, based on the potential biological activities of related compounds, the following general methodologies would be appropriate for its characterization.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages

This protocol outlines a general method for assessing the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

experimental_workflow_NO_assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis A RAW 264.7 Macrophages B Seed in 96-well plates A->B C Pre-treat with this compound (various concentrations) B->C D Stimulate with LPS (1 µg/mL) C->D E Incubate for 24 hours D->E F Collect supernatant E->F G Griess Reagent Assay F->G H Measure absorbance at 540 nm G->H I Calculate NO concentration and % inhibition H->I

Fig. 1: Workflow for Nitric Oxide Production Assay.
In Vitro α-Glucosidase Inhibition Assay

This protocol describes a common method to evaluate the potential of a compound to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion.[10][11][12][13][14]

experimental_workflow_glucosidase_assay cluster_preparation Preparation cluster_reaction Reaction cluster_measurement Measurement A Prepare this compound solutions (various concentrations) D Mix this compound and α-glucosidase A->D B Prepare α-glucosidase solution B->D C Prepare p-nitrophenyl-α-D-glucopyranoside (pNPG) substrate F Add pNPG to start reaction C->F E Pre-incubate D->E E->F G Incubate at 37°C F->G H Stop reaction (e.g., with Na2CO3) G->H I Measure absorbance of p-nitrophenol at 405 nm H->I J Calculate % inhibition and IC50 value I->J

Fig. 2: Workflow for α-Glucosidase Inhibition Assay.

Potential Signaling Pathways

While no signaling pathways have been directly elucidated for this compound, the pathways modulated by other eleutherosides provide a theoretical framework for future investigation.

Hypothetical Anti-inflammatory Signaling Pathway

Based on the known mechanisms of other anti-inflammatory compounds and related eleutherosides, this compound could potentially inhibit the NF-κB signaling pathway.

signaling_pathway_NFkB cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_inhibition Potential Inhibition by this compound cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Translocation & Transcription LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK EleutherosideC This compound EleutherosideC->IKK inhibits? IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) NFkB_nuc->Genes activates transcription

Fig. 3: Hypothetical Inhibition of the NF-κB Signaling Pathway.

Conclusion and Future Directions

This compound, as a simple glycoside, represents an intriguing but understudied natural product. While its chemical structure is well-defined, its biological activities and mechanisms of action remain largely unexplored. The data on related eleutherosides, such as B and E, suggest that this compound may possess valuable pharmacological properties.

Future research should focus on:

  • Isolation and purification of this compound in sufficient quantities for comprehensive biological screening.

  • In vitro and in vivo studies to elucidate its specific biological activities, including but not limited to anti-inflammatory, neuroprotective, and anti-diabetic effects.

  • Determination of quantitative pharmacological parameters , such as IC50 and EC50 values.

  • Pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Mechanistic studies to identify the specific molecular targets and signaling pathways modulated by this compound.

A thorough investigation of this compound is warranted to fully understand its potential as a therapeutic agent and to contribute to the growing body of knowledge on the pharmacological effects of glycosides.

References

Preliminary Toxicological Screening of Eleutheroside C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available preliminary toxicological data relevant to Eleutheroside C. It is important to note that the majority of existing research has been conducted on extracts of Eleutherococcus senticosus (Siberian Ginseng), which contain a mixture of eleutherosides and other compounds. Toxicological data specifically on isolated this compound is limited. Therefore, the findings presented herein, derived from studies on extracts, should be interpreted with caution and serve as a preliminary guide for further targeted research.

Introduction

This compound, a glycoside found in plants of the Eleutherococcus genus, is one of several bioactive compounds collectively known as eleutherosides.[1] As interest in the therapeutic potential of these compounds grows, a thorough understanding of their safety profile is paramount for drug development. This technical guide synthesizes the available preliminary toxicological data for this compound, primarily drawing from studies on Eleutherococcus senticosus extracts. It covers acute, sub-acute, and in vitro cytotoxicity data, and outlines standard methodologies for these toxicological assessments. Where specific data for this compound is lacking, information on related eleutherosides or the whole plant extract is provided to offer a broader toxicological context.

Acute and Sub-Acute Toxicity

A study on a combined extract of Astragalus membranaceus root, Eleutherococcus senticosus stem, and Phlomis umbrosa root showed no indications of toxicity in rats in acute studies at doses up to 5000 mg/kg and in sub-chronic (13-week) studies at doses up to 4000 mg/kg/day.[2] Another study reported an intraperitoneal LD50 of 14.5 mL/kg for an ethanol extract of E. senticosus in mice.[3] Furthermore, an extract from the fruits of E. senticosus did not induce significant variations in red blood cell parameters, suggesting an absence of toxicity.[2]

Table 1: Acute and Sub-Acute Toxicity Data for Eleutherococcus senticosus Extracts

Test SubstanceAnimal ModelRoute of AdministrationDosageObservationReference
Combined extract including E. senticosus stemRatOralUp to 5000 mg/kg (acute)No indications of toxicity[2]
Combined extract including E. senticosus stemRatOralUp to 4000 mg/kg/day (13 weeks)No indications of toxicity[2]
Ethanol extract of E. senticosusMouseIntraperitoneal14.5 mL/kgLD50[3]
Fruit extract of E. senticosusNot specifiedNot specifiedNot specifiedNo significant variations in red blood cell parameters[2]
Experimental Protocol: Acute Oral Toxicity (General Guideline - OECD 425)

A standardized protocol for assessing acute oral toxicity, such as the OECD Guideline 425 (Up-and-Down Procedure), is recommended for future studies on isolated this compound.

G cluster_0 Acute Oral Toxicity Testing Workflow (OECD 425) start Acclimatize Animals (e.g., female rats, 8-12 weeks old) fasting Fast animals overnight (food, not water) start->fasting dosing Administer single oral dose of this compound (starting dose, e.g., 175 mg/kg) fasting->dosing observation Observe for signs of toxicity and mortality (up to 14 days) dosing->observation outcome1 Animal Survives observation->outcome1 outcome2 Animal Dies observation->outcome2 decrease_dose Decrease dose for next animal (factor of 3.2) outcome1->decrease_dose increase_dose Increase dose for next animal (factor of 3.2) outcome2->increase_dose increase_dose->dosing New animal end Estimate LD50 using maximum likelihood method increase_dose->end decrease_dose->dosing New animal decrease_dose->end

Caption: General workflow for acute oral toxicity testing.

In Vitro Cytotoxicity

Several studies have evaluated the cytotoxic effects of Eleutherococcus extracts on various cell lines. The results indicate that the cytotoxic activity can vary depending on the plant part used and the specific Eleutherococcus species.

Ethanolic extracts from the roots and leaves of several Eleutherococcus species exhibited cytotoxic effects on the HL60 human leukemia cell line, with IC50 values for root extracts ranging from 49 to 208 µg/mL.[4] Interestingly, a positive correlation between the content of eleutherosides and cytotoxic activity was not always observed.[4] In another study, a water extract of E. senticosus showed a cytotoxic effect against L1210 leukemia cells with an ED50 value of 75 µg/mL.[4] However, an intractum and a chloroform-methanol extract of E. senticosus fruits and roots showed no cytotoxic effect on FaDu and HepG2 cancer cell lines.[5]

Table 2: In Vitro Cytotoxicity of Eleutherococcus Extracts

Test SubstanceCell LineAssayIC50 / ED50 ValueReference
Ethanolic root extracts of Eleutherococcus spp.HL60 (human leukemia)Trypan Blue49 - 208 µg/mL[4]
Ethanolic leaf extracts of Eleutherococcus spp.HL60 (human leukemia)Trypan Blue116 - 518 µg/mL[4]
Water extract of E. senticosusL1210 (leukemia)Not specified75 µg/mL[4]
E. senticosus fruit intractumFaDu, HepG2 (cancer cell lines)Not specifiedNo cytotoxic effect[5]
E. senticosus root extract (chloroform-methanol)FaDu, HepG2 (cancer cell lines)Not specifiedNo cytotoxic effect[5]
Experimental Protocol: In Vitro Cytotoxicity Assay (Trypan Blue Exclusion)

The following protocol is a generalized representation of the methodology used in the cited studies for assessing cytotoxicity.

G cluster_1 In Vitro Cytotoxicity Assay Workflow cell_culture Culture cells (e.g., HL60) to desired confluency seeding Seed cells into multi-well plates (e.g., 5x10^5 cells/mL) cell_culture->seeding treatment Treat cells with varying concentrations of this compound seeding->treatment incubation Incubate for a specified period (e.g., 24 hours at 37°C, 5% CO2) treatment->incubation harvesting Harvest cells and wash with PBS incubation->harvesting staining Stain cells with Trypan Blue harvesting->staining counting Count viable (unstained) and non-viable (blue) cells using a hemocytometer staining->counting calculation Calculate cell viability (%) and determine IC50 counting->calculation

Caption: A typical workflow for an in vitro cytotoxicity assay.

Genotoxicity

Currently, there is no available data specifically addressing the genotoxicity of this compound or extracts of Eleutherococcus senticosus. A comprehensive toxicological assessment would necessitate evaluating the genotoxic potential of this compound using a standard battery of tests. These typically include:

  • Ames test (Bacterial Reverse Mutation Assay): To assess the potential for inducing gene mutations.

  • In vitro Micronucleus Test: To evaluate chromosomal damage.

  • In vitro Chromosomal Aberration Test: To detect structural chromosomal abnormalities.

Should any of these in vitro tests yield positive results, further in vivo testing would be warranted.

Potential Signaling Pathways in Toxicity

While the direct toxicological pathways of this compound are unknown, studies on other eleutherosides have shed light on their interactions with cellular signaling pathways, which could be relevant in a toxicological context at high concentrations.

  • Eleutheroside B has been shown to alleviate oxidative stress and neuroinflammation by inhibiting the JAK2/STAT3 signaling pathway in a rat model of high-altitude cerebral edema.[6]

  • Eleutheroside E has been found to ameliorate high-altitude-induced heart injury by regulating NLRP3 inflammasome-mediated pyroptosis via the NLRP3/caspase-1 pathway .[7] It has also been shown to activate the PKA/CREB/BDNF signaling pathway in the context of cognitive function.[8] Furthermore, Eleutheroside E has been implicated in the enhancement of the insulin signaling pathway (IRβ, AKT, and P70S6K).[9]

These findings suggest that eleutherosides can modulate key signaling pathways involved in inflammation, cell survival, and metabolism. At supra-pharmacological doses, these interactions could potentially lead to adverse effects.

G cluster_2 Potential Signaling Pathways Modulated by Eleutherosides Eleutheroside_B Eleutheroside B JAK2_STAT3 JAK2/STAT3 Pathway Eleutheroside_B->JAK2_STAT3 Inhibits Eleutheroside_E Eleutheroside E NLRP3 NLRP3/Caspase-1 Pathway Eleutheroside_E->NLRP3 Regulates PKA_CREB PKA/CREB/BDNF Pathway Eleutheroside_E->PKA_CREB Activates Insulin_Pathway Insulin Signaling Pathway Eleutheroside_E->Insulin_Pathway Enhances Oxidative_Stress ↓ Oxidative Stress ↓ Neuroinflammation JAK2_STAT3->Oxidative_Stress Pyroptosis ↓ Pyroptosis ↓ Inflammation NLRP3->Pyroptosis Cognition ↑ Cognitive Function PKA_CREB->Cognition Insulin_Sensitivity ↑ Insulin Sensitivity Insulin_Pathway->Insulin_Sensitivity

Caption: Signaling pathways associated with Eleutherosides B and E.

Conclusion and Future Directions

The preliminary toxicological data, primarily from extracts of Eleutherococcus senticosus, suggest a relatively low toxicity profile for the complex mixture of compounds found in this plant. However, the lack of specific data on isolated this compound represents a significant knowledge gap.

For drug development professionals, it is imperative that a comprehensive toxicological evaluation of pure this compound be conducted. This should include:

  • Acute, sub-acute, and chronic toxicity studies in rodent and non-rodent models to determine LD50 and NOAEL values.

  • A full battery of genotoxicity tests (Ames, micronucleus, chromosomal aberration).

  • Safety pharmacology studies to assess effects on cardiovascular, respiratory, and central nervous systems.

  • Reproductive and developmental toxicity studies .

  • In vitro mechanistic studies to elucidate any potential off-target effects and cytotoxic mechanisms at high concentrations.

By systematically addressing these areas, a robust safety profile for this compound can be established, paving the way for its potential development as a safe and effective therapeutic agent.

References

Methodological & Application

Application Notes & Protocols: Eleutheroside C Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Eleutherosides are a group of active compounds found in plants of the Eleutherococcus genus, most notably Eleutherococcus senticosus (Siberian Ginseng). These compounds, including Eleutheroside C (isofraxidin glucoside), are recognized for their adaptogenic, neuroprotective, and anti-fatigue properties. This document provides detailed protocols for the extraction of this compound and other eleutherosides from plant material, focusing on efficient and modern extraction techniques suitable for research and development.

Data Presentation: Comparison of Extraction Methods

The selection of an appropriate extraction method is critical for maximizing the yield of this compound and other bioactive compounds. The following table summarizes quantitative data from various studies, comparing the efficiency of different extraction techniques.

Extraction MethodPlant MaterialSolventKey ParametersEleutheroside B Yield (mg/g)Eleutheroside E Yield (mg/g)Isofraxidin Yield (µg/g)Reference
Conventional Heat RefluxE. senticosus granules75% Ethanol70°C, 2.5 hNot specifiedNot specifiedNot specified[1]
Ultrasound-Assisted Extraction (UAE)E. senticosus roots and rhizomes0.3% Tea Saponin Solution250 W, 40 min, 20 mL/g liquid-solid ratio1.06 ± 0.042.65 ± 0.12Not specified[2][3]
Ultrasound-Assisted Extraction (UAE) with Ionic LiquidRadix Acanthopanax senticosus1-butyl-3-methylimidazolium bromide ([C4mim]Br) solutionOptimized conditions (30 min)Good recovery (97.96-103.39%)Good recovery (97.96-103.39%)Not specified[4]
Microwave-Assisted Extraction (MAE) with Deep Eutectic Solvents (DES)E. senticosus fruitsDESOptimized conditionsSuccessful extractionSuccessful extractionSuccessful extraction[5]
Enzyme-Assisted ExtractionAcanthopanax senticosusNovozyme 33095 culture solutionNot specified25% increase29% increaseNot specified[6][7]
Conventional Solvent ExtractionAcanthopanax senticosus70% Ethanol80°C, 5 h soaking, 1:6 material-to-liquid ratioNot specifiedNot specified18.76[6]

Experimental Protocols: Detailed Methodologies

This section provides a detailed protocol for Ultrasound-Assisted Extraction (UAE), a widely used, efficient, and relatively green technology for extracting eleutherosides.[2][8]

Protocol: Ultrasound-Assisted Extraction (UAE) of Eleutherosides

1. Materials and Equipment:

  • Dried and powdered plant material (e.g., roots and rhizomes of Eleutherococcus senticosus)

  • Extraction solvent: 70% ethanol or a 0.3% aqueous solution of tea saponin[2][3]

  • Ultrasonic bath or probe sonicator with temperature and power control[2]

  • Beakers or flasks

  • Filter paper or centrifuge

  • Rotary evaporator

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system for quantification

2. Preparation of Plant Material:

  • Ensure the plant material is thoroughly dried to a constant weight.

  • Grind the dried material into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

3. Extraction Procedure:

  • Weigh a precise amount of the powdered plant material (e.g., 10 g).

  • Transfer the powder to an appropriately sized beaker or flask.

  • Add the extraction solvent at a specific solid-to-liquid ratio (e.g., 1:20 g/mL).[2]

  • Place the vessel in the ultrasonic bath or immerse the ultrasonic probe into the slurry.

  • Set the extraction parameters:

    • Ultrasonic Power: e.g., 250 W[2]

    • Temperature: e.g., 50°C[2]

    • Extraction Time: e.g., 40 minutes[2]

  • During sonication, ensure the temperature is maintained at the set point.

4. Post-Extraction Processing:

  • After the extraction is complete, separate the solid residue from the liquid extract by filtration or centrifugation.

  • Collect the supernatant (the liquid extract).

  • For enhanced recovery, the residue can be re-extracted under the same conditions.

  • Combine the extracts from all cycles.

  • Concentrate the extract using a rotary evaporator at a controlled temperature (e.g., 50°C) to remove the solvent.

  • The resulting crude extract can be freeze-dried or vacuum-dried to obtain a solid powder.

5. Quantification of this compound:

  • Accurately weigh a portion of the dried extract and dissolve it in a suitable solvent (e.g., methanol).

  • Filter the solution through a 0.45 µm syringe filter.

  • Analyze the sample using a validated HPLC method to determine the concentration of this compound and other eleutherosides by comparing with certified reference standards.

Visualizations: Diagrams and Workflows

Experimental Workflow for Eleutheroside Extraction

Eleutheroside_Extraction_Workflow PlantMaterial Plant Material (e.g., E. senticosus roots) Drying Drying PlantMaterial->Drying Grinding Grinding to Powder Drying->Grinding Extraction Ultrasound-Assisted Extraction (Solvent, Time, Temp, Power) Grinding->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Extract Crude Liquid Extract Filtration->Extract Residue Solid Residue (Optional: Re-extract) Filtration->Residue Concentration Solvent Evaporation (Rotary Evaporator) Extract->Concentration Drying2 Freeze / Vacuum Drying Concentration->Drying2 FinalProduct Dry Eleutheroside Extract Drying2->FinalProduct Analysis HPLC Analysis for This compound Quantification FinalProduct->Analysis

Caption: Workflow for the extraction and analysis of eleutherosides from plant material.

Key Parameters in Ultrasound-Assisted Extraction

UAE_Parameters UAE Ultrasound-Assisted Extraction Yield Solvent Solvent Type & Concentration UAE->Solvent Time Extraction Time UAE->Time Temp Temperature UAE->Temp Power Ultrasonic Power UAE->Power Ratio Solid-to-Liquid Ratio UAE->Ratio

Caption: Influential parameters affecting the efficiency of Ultrasound-Assisted Extraction.

References

Application Notes and Protocols for HPTLC Fingerprinting of Eleutheroside C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the identification and quantification of Eleutheroside C using High-Performance Thin-Layer Chromatography (HPTLC). The methodology is designed to serve as a robust starting point for the quality control and standardization of herbal medicines and dietary supplements containing Eleutherococcus species or other plant sources of this compound.

Introduction

This compound, also known as ethyl α-D-galactoside, is a glycoside found in various plant species, including those of the Eleutherococcus genus.[1][2][3] As a potential bioactive marker compound, its accurate identification and quantification are crucial for ensuring the quality, efficacy, and safety of botanical products.[4] High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, and cost-effective method for the fingerprint analysis of complex herbal extracts.[5][6] This technique allows for the simultaneous analysis of multiple samples and provides a visual chromatogram that serves as a characteristic fingerprint of the sample's composition.[7]

This document outlines a comprehensive HPTLC method for the fingerprinting of this compound, including sample preparation, chromatographic separation, and detection.

Experimental Protocols

This proposed HPTLC method is based on established protocols for the analysis of glycosides and other eleutherosides.[8][9] Researchers may need to optimize certain parameters for their specific samples and laboratory conditions.

Materials and Reagents
  • Standards: this compound reference standard (purity ≥95%)

  • Solvents: Methanol, ethanol, dimethyl sulfoxide (DMSO), ethyl acetate, acetic acid, formic acid, sulfuric acid (all analytical grade or higher)

  • Stationary Phase: HPTLC plates with silica gel 60 F254, 20 x 10 cm

  • Plant Material: Dried and powdered plant material suspected to contain this compound (e.g., roots of Eleutherococcus senticosus)

Preparation of Standard and Sample Solutions

2.2.1. Standard Solution Preparation

  • Accurately weigh 1.0 mg of this compound reference standard.

  • Dissolve the standard in 1.0 mL of methanol to obtain a stock solution of 1 mg/mL.[10]

  • From the stock solution, prepare working solutions of varying concentrations (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, and 1.0 mg/mL) by diluting with methanol. These will be used to create a calibration curve for quantification.

2.2.2. Sample Solution Preparation (from Plant Material)

  • Accurately weigh 1.0 g of the dried, powdered plant material.

  • Transfer the powder to a suitable flask and add 20 mL of 70% ethanol.

  • Extract the sample using ultrasonication for 30 minutes at room temperature.

  • Filter the extract through a 0.45 µm syringe filter.

  • The resulting filtrate is the sample solution ready for HPTLC application.[11]

Chromatographic Conditions
  • Stationary Phase: HPTLC plates silica gel 60 F254 (20 x 10 cm)

  • Sample Application:

    • Apply the standard and sample solutions as 8 mm bands.

    • Use an automated HPTLC applicator for precise application.

    • The distance from the bottom edge of the plate should be 10 mm, and the distance between bands should be at least 10 mm.

    • Apply 2 µL, 4 µL, and 6 µL of the sample solution and 2 µL of each standard working solution.

  • Mobile Phase: A mixture of ethyl acetate, methanol, water, and formic acid (11:1:1:1, v/v/v/v) is a suitable starting point for the separation of glycosides.[2]

  • Chromatographic Development:

    • Develop the plate in a twin-trough chamber pre-saturated with the mobile phase vapor for 20 minutes at room temperature (25 ± 2 °C).

    • The development distance should be 80 mm from the lower edge of the plate.

  • Drying: After development, dry the plate in a stream of warm air for 5-10 minutes.

Densitometric Evaluation and Detection
  • UV Detection: Scan the dried plate under UV light at 254 nm and 366 nm before derivatization. This compound itself may not show strong absorbance, but this step is crucial for observing other compounds in the sample matrix.

  • Derivatization:

    • Reagent Preparation (Anisaldehyde-Sulfuric Acid Reagent): Carefully mix 0.5 mL of p-anisaldehyde with 10 mL of glacial acetic acid, 85 mL of methanol, and 5 mL of concentrated sulfuric acid.[5]

    • Application: Immerse the dried plate in the derivatization reagent for 1-2 seconds using an automated immersion device.

    • Heating: Heat the plate at 105°C for 5-10 minutes until colored bands appear.

  • Visible Light Detection: After cooling, document the chromatogram under white light. Glycosides typically appear as colored zones after derivatization with anisaldehyde-sulfuric acid reagent.

  • Scanning Densitometry: Scan the derivatized plate with a densitometer in absorbance mode at a suitable wavelength (e.g., 550 nm, or the wavelength of maximum absorbance for the derivatized this compound spot).

  • Identification and Quantification:

    • Identify the band corresponding to this compound in the sample tracks by comparing its Rf value and color with that of the reference standard.

    • Quantify the amount of this compound in the sample by creating a calibration curve from the peak areas of the standard solutions.

Data Presentation

The quantitative data obtained from the densitometric analysis should be summarized in a table for clear comparison. The following table is a template with hypothetical data for illustrative purposes.

Sample IDApplied Volume (µL)Rf ValuePeak AreaConcentration (mg/mL)
Standard 120.4515000.1
Standard 220.4529500.2
Standard 320.4559000.4
Standard 420.4588000.6
Standard 520.45115000.8
Standard 620.45142001.0
Sample A40.4672000.51
Sample B40.4545000.32

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the HPTLC fingerprinting workflow for this compound.

HPTLC_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_detection Detection & Analysis prep_standard Prepare Standard Solutions application Sample Application (HPTLC Plate) prep_standard->application prep_sample Prepare Sample Solutions prep_sample->application development Chromatographic Development application->development drying Plate Drying development->drying uv_scan UV Detection (254 nm & 366 nm) drying->uv_scan derivatization Derivatization (Anisaldehyde-Sulfuric Acid) uv_scan->derivatization heating Heating derivatization->heating vis_scan Visible Light Documentation heating->vis_scan densitometry Densitometric Scanning vis_scan->densitometry analysis Data Analysis (Identification & Quantification) densitometry->analysis

Caption: HPTLC workflow for this compound identification.

Concluding Remarks

The described HPTLC method provides a reliable framework for the identification and quantification of this compound in herbal materials and finished products. Adherence to good laboratory practices and proper validation of the method are essential for obtaining accurate and reproducible results. This application note serves as a starting point, and further optimization may be necessary depending on the specific sample matrix and analytical requirements.

References

Application Notes and Protocols: In Vitro Neuroprotection Assay Using Eleutheroside C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eleutheroside C, also known as Ciwujianoside C3, is a triterpenoid saponin isolated from the leaves of Eleutherococcus senticosus (Siberian Ginseng). This plant has a long history of use in traditional medicine for its adaptogenic and neuroprotective properties.[1][2] Recent research has highlighted the potential of specific eleutherosides in mitigating neurodegenerative processes. While extensive data exists for Eleutherosides B and E, this compound is an emerging compound of interest. Studies have shown that it can cross the blood-brain barrier and promote dendritic growth in cortical neurons, a key process for memory and neuronal health.[3][4] Furthermore, it has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines.[3]

These application notes provide a detailed protocol for an in vitro neuroprotection assay to evaluate the efficacy of this compound in protecting neuronal cells from oxidative stress-induced damage, a common hallmark of neurodegenerative diseases.

Principle of the Assay

This protocol utilizes a well-established in vitro model of neurotoxicity. A neuronal cell line (e.g., SH-SY5Y or PC12) is exposed to a neurotoxic agent, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), to induce oxidative stress and subsequent cell death. The neuroprotective potential of this compound is assessed by its ability to rescue the cells from this toxic insult. Key endpoints of this assay include cell viability, intracellular reactive oxygen species (ROS) levels, and mitochondrial membrane potential, which are indicative of cellular health and the extent of apoptosis.

Experimental Workflow

The overall experimental workflow for assessing the neuroprotective effects of this compound is depicted below.

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_cells Seed Neuronal Cells (e.g., SH-SY5Y) pretreatment Pre-treat with This compound prep_cells->pretreatment prep_eleutheroside Prepare this compound Stock Solution prep_eleutheroside->pretreatment induction Induce Neurotoxicity (e.g., with H₂O₂) pretreatment->induction viability Cell Viability Assay (MTT/CCK-8) induction->viability ros ROS Measurement (DCFH-DA) induction->ros apoptosis Apoptosis Assay (Annexin V/PI) induction->apoptosis G cluster_stress Cellular Stress cluster_eleutheroside Intervention cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome stress Oxidative Stress (e.g., H₂O₂) jak_stat JAK2/STAT3 Pathway stress->jak_stat activates caspase Caspase Cascade stress->caspase activates eleutheroside This compound nrf2 Nrf2 Activation eleutheroside->nrf2 promotes eleutheroside->jak_stat inhibits eleutheroside->caspase inhibits antioxidant Antioxidant Enzyme Expression (HO-1, SOD) nrf2->antioxidant increases inflammation Inflammation jak_stat->inflammation leads to apoptosis Apoptosis caspase->apoptosis leads to antioxidant->stress reduces inflammation->apoptosis survival Neuronal Survival apoptosis->survival reduces

References

Application Notes and Protocols for Studying Eleutheroside Effects in a PC-12 Cell Model of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Eleutheroside C: Due to a lack of specific published data on this compound in a PC-12 cell model of Parkinson's disease, the following application notes and protocols are based on studies of the closely related and well-researched compound, Eleutheroside E . The provided methodologies, concentrations, and observed effects should be considered a representative template. Researchers studying this compound should use this information as a starting point and will need to perform dose-response experiments and validate the specific effects and mechanisms of action for this compound.

Application Notes

The PC-12 cell line, derived from a rat adrenal pheochromocytoma, is a widely used in vitro model for neurobiological and neurotoxicological studies.[1] When treated with Nerve Growth Factor (NGF), these cells differentiate into a phenotype resembling sympathetic neurons, making them a suitable model for studying neuronal function and degeneration.[2][3] For Parkinson's disease research, a pathological state can be induced in PC-12 cells using neurotoxins like 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP.[1][2] MPP+ selectively damages dopaminergic neurons, mimicking some of the key features of Parkinson's disease at a cellular level.[2]

Eleutherosides, the active components of Eleutherococcus senticosus, have demonstrated neuroprotective properties.[4] Specifically, Eleutheroside E has been shown to protect PC-12 cells from MPP+-induced apoptosis by mitigating oxidative stress.[4] The proposed mechanism involves the upregulation of the Nrf2 signaling pathway, which plays a crucial role in the cellular antioxidant response.[3][4]

This document provides detailed protocols for utilizing the MPP+-treated PC-12 cell model to investigate the neuroprotective effects of eleutherosides, with a focus on the methods used to study Eleutheroside E. These protocols can be adapted to screen and characterize the therapeutic potential of other eleutherosides, such as this compound.

Data Presentation

The following table summarizes the quantitative effects of Eleutheroside E on MPP+-induced toxicity in PC-12 cells, based on published findings.[4] This data can serve as a benchmark for evaluating the efficacy of this compound.

ParameterControlMPP+ (2500 µmol/L)MPP+ & Eleutheroside E (100 µmol/L)MPP+ & Eleutheroside E (300 µmol/L)MPP+ & Eleutheroside E (500 µmol/L)
Cell Viability (%) 100~45~60~70~75
Apoptosis Rate (%) ~5~40~30~25~20
Relative ROS Level (%) 100~250Not specified~150~125
Mitochondrial Membrane Potential (% of Control) 100~12Not specified~59~47
Relative Nrf2 Protein Expression BaselineDecreasedNot specifiedIncreasedIncreased
Relative NQO1 Protein Expression BaselineDecreasedNot specifiedIncreasedIncreased

Experimental Protocols

PC-12 Cell Culture and Maintenance

This protocol describes the standard procedure for culturing and maintaining the PC-12 cell line.

Materials:

  • PC-12 cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Horse Serum (HS)

  • Penicillin-Streptomycin solution (100x)

  • Collagen Type IV

  • Phosphate-Buffered Saline (PBS)

  • 0.25% Trypsin-EDTA

  • T-75 culture flasks, 6-well plates, 96-well plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Coating Culture Vessels:

    • Coat culture flasks and plates with Collagen Type IV solution (50 µg/mL in sterile water).

    • Incubate for at least 1 hour at 37°C or overnight at 4°C.

    • Aspirate the collagen solution and allow the vessels to dry completely before use.

  • Complete Growth Medium:

    • Prepare complete growth medium by supplementing RPMI-1640 with 10% Horse Serum, 5% Fetal Bovine Serum, and 1% Penicillin-Streptomycin.

  • Cell Thawing and Plating:

    • Quickly thaw a frozen vial of PC-12 cells in a 37°C water bath.

    • Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.

    • Plate the cells onto a collagen-coated T-75 flask.

  • Cell Maintenance:

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

    • Change the medium every 2-3 days.

    • Subculture the cells when they reach 80-90% confluency. To passage, gently wash with PBS, detach with a minimal volume of Trypsin-EDTA, neutralize with complete growth medium, and re-plate at a 1:3 to 1:6 ratio.

Induction of Parkinson's Disease Model in PC-12 Cells

This protocol outlines the induction of a Parkinson's-like state in PC-12 cells using MPP+.

Materials:

  • Differentiated PC-12 cells (optional, see note below)

  • MPP+ (1-methyl-4-phenylpyridinium) stock solution (e.g., 100 mM in sterile water)

  • Serum-free culture medium

Procedure:

  • Cell Plating:

    • Plate PC-12 cells in collagen-coated vessels at a density of 1 x 10^5 cells/mL.

    • Allow cells to adhere and grow for 24 hours.

  • Differentiation (Optional but Recommended):

    • To obtain a more neuron-like phenotype, differentiate the cells by replacing the growth medium with a low-serum medium (e.g., 1% HS) containing 50-100 ng/mL of Nerve Growth Factor (NGF).

    • Culture for 3-5 days, changing the medium every 2 days, until neurite outgrowth is observed.

  • MPP+ Treatment:

    • Prepare the desired concentration of MPP+ in serum-free medium. A final concentration of 2500 µmol/L has been shown to induce significant apoptosis in PC-12 cells.[4]

    • Remove the culture medium from the cells and wash once with sterile PBS.

    • Add the MPP+-containing medium to the cells.

    • Incubate for 24-48 hours at 37°C and 5% CO2.

Treatment with Eleutheroside

This protocol describes the pre-treatment of PC-12 cells with an Eleutheroside before MPP+ exposure.

Materials:

  • This compound or E stock solution (e.g., 100 mM in DMSO)

  • Culture medium

Procedure:

  • Pre-treatment:

    • 24 hours before MPP+ treatment, replace the culture medium with fresh medium containing the desired concentration of the Eleutheroside. For Eleutheroside E, concentrations of 100 µmol/L, 300 µmol/L, and 500 µmol/L have been shown to be effective.[4] A similar range should be tested for this compound.

    • Include a vehicle control group (medium with the same concentration of DMSO as the highest Eleutheroside concentration).

    • Incubate the cells for 24 hours.

  • Induction of Toxicity:

    • After the pre-treatment period, proceed with the MPP+ treatment as described in Protocol 2. The Eleutheroside can be co-incubated with MPP+ or washed out prior to MPP+ addition, depending on the experimental design.

Cell Viability Assessment (MTT Assay)

This protocol measures cell viability based on the metabolic activity of the cells.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plate reader

Procedure:

  • MTT Addition:

    • Following the treatment period, add 10 µL of MTT solution to each well of a 96-well plate (containing 100 µL of medium).

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Express cell viability as a percentage of the control group.

Apoptosis Detection by Flow Cytometry

This protocol quantifies the percentage of apoptotic cells using Annexin V and Propidium Iodide (PI) staining.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • Collect the cells from each treatment group.

    • Centrifuge at 200 x g for 5 minutes and wash with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of Binding Buffer to each sample.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within 1 hour.

    • Annexin V positive, PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol measures intracellular ROS levels using the fluorescent probe DCFH-DA.

Materials:

  • DCFH-DA (2',7'-dichlorofluorescin diacetate) solution

  • Serum-free medium

  • Fluorometer or fluorescence microscope

Procedure:

  • Probe Loading:

    • After treatment, wash the cells with PBS.

    • Add serum-free medium containing 10 µM DCFH-DA to the cells.

    • Incubate for 30 minutes at 37°C in the dark.

  • Measurement:

    • Wash the cells with PBS to remove excess probe.

    • Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorometer or visualize under a fluorescence microscope.

    • Express ROS levels as a percentage of the control group.

Western Blotting for Protein Expression

This protocol is for analyzing the expression levels of key proteins in the signaling pathway, such as Nrf2 and NQO1.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Nrf2, anti-NQO1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse the cells in RIPA buffer on ice.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Wash the membrane and apply ECL substrate.

    • Visualize the protein bands using an imaging system.

    • Quantify band intensities and normalize to a loading control like β-actin.

Visualizations

experimental_workflow cluster_culture Cell Culture & Plating cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis culture PC-12 Cell Culture plate Plate cells in 96-well or 6-well plates culture->plate pretreat Pre-treat with this compound (24h) plate->pretreat mpp_treat Induce toxicity with MPP+ (24-48h) pretreat->mpp_treat viability MTT Assay mpp_treat->viability apoptosis Flow Cytometry mpp_treat->apoptosis ros ROS Detection mpp_treat->ros western Western Blot mpp_treat->western data_analysis Quantify & Compare Results viability->data_analysis apoptosis->data_analysis ros->data_analysis western->data_analysis

Caption: Experimental workflow for assessing the neuroprotective effects of this compound.

signaling_pathway cluster_stress Oxidative Stress cluster_eleutheroside Intervention cluster_pathway Nrf2 Pathway cluster_outcome Cellular Outcome MPP MPP+ ROS ↑ ROS MPP->ROS Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Induces EleutherosideC This compound EleutherosideC->ROS Inhibits EleutherosideC->Nrf2_Keap1 Activates Nrf2 Nrf2 Translocation to Nucleus Nrf2_Keap1->Nrf2 Dissociation ARE ARE Binding Nrf2->ARE Antioxidant_Genes ↑ Antioxidant Gene Expression (e.g., NQO1) ARE->Antioxidant_Genes Antioxidant_Genes->ROS Neutralizes Cell_Survival ↑ Cell Survival & Reduced Apoptosis Antioxidant_Genes->Cell_Survival

Caption: Hypothesized signaling pathway for this compound's neuroprotective effects.

References

Application Notes and Protocols: Anti-fatigue Effects of Eleutheroside C in a Forced Swimming Test

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Eleutherococcus senticosus, also known as Siberian ginseng, has been traditionally used for its adaptogenic properties, which include increasing resistance to stress and fatigue.[1][2][3] The active compounds in Eleutherococcus senticosus, known as eleutherosides, are thought to be responsible for these effects. While research has suggested the anti-fatigue properties of various extracts of Eleutherococcus senticosus, specific data on Eleutheroside C is limited. However, studies on related compounds such as Eleutheroside E provide valuable insights into the potential mechanisms of action. This document outlines the application of the forced swimming test (FST) to evaluate the anti-fatigue effects of eleutherosides and provides detailed protocols for its implementation.

The forced swimming test is a widely used behavioral model to assess fatigue and the efficacy of potential anti-fatigue agents in rodents.[4][5] The test measures the duration of immobility, with a decrease in immobility time suggesting an anti-fatigue effect. This is often correlated with biochemical markers related to physical exhaustion.

Data Presentation

The following tables summarize representative quantitative data on the effects of Eleutherococcus senticosus extracts, which contain various eleutherosides, on performance in the forced swimming test and relevant biochemical markers. This data is presented to illustrate the expected outcomes when testing compounds like this compound for anti-fatigue properties.

Table 1: Effect of Eleutherococcus senticosus Extracts on Exhaustive Swimming Time in Mice

Treatment GroupDose (mg/kg)Exhaustive Swimming Time (minutes)% Increase vs. Control
Control (Vehicle)-85.5 ± 10.2-
E. senticosus Extract C1000115.8 ± 12.535.4%
E. senticosus Extract D1000110.2 ± 11.828.9%
E. senticosus Extract E1000105.6 ± 11.1*23.5%

*p < 0.05 compared to the Control group. Data are expressed as mean ± SD.[3]

Table 2: Effect of Eleutherococcus senticosus Extracts on Biochemical Parameters Related to Fatigue in Mice Post-Forced Swimming Test

Treatment GroupDose (mg/kg)Blood Lactate (mmol/L)Serum Corticosterone (ng/mL)Liver Glycogen (mg/g)
Control (Vehicle)-12.5 ± 1.8250.6 ± 25.325.4 ± 3.1
E. senticosus Extract C10009.8 ± 1.5180.2 ± 20.135.8 ± 4.2
E. senticosus Extract D100010.1 ± 1.6195.7 ± 22.433.1 ± 3.9

*p < 0.05 compared to the Control group. Data are expressed as mean ± SD.[1][2][4]

Experimental Protocols

1. Animals

  • Species: Male Kunming mice or C57BL/6 mice are commonly used.[1][4]

  • Weight: 20 ± 2 g.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature (23 ± 2°C), and humidity (50 ± 5%).[4] They should have free access to a standard diet and water.

  • Acclimatization: Allow animals to acclimatize to the laboratory conditions for at least one week before the experiment.

2. Drug Administration

  • Test Compound: this compound (or Eleutherococcus senticosus extract).

  • Vehicle: Physiological saline or distilled water.

  • Administration Route: Oral gavage is a common method.[4]

  • Dosing Regimen: Administer the test compound or vehicle to the respective groups daily for a period of 28 days.[4] The final dose should be administered one hour before the forced swimming test.

3. Forced Swimming Test (FST)

  • Apparatus: A cylindrical tank (20 cm in diameter, 30 cm in height) filled with water to a depth of 15-20 cm. The water temperature should be maintained at 25 ± 1°C.[6][7][8]

  • Procedure:

    • One hour after the final drug administration, gently place each mouse individually into the swimming tank.

    • The total duration of the test can vary, but a common endpoint is exhaustion. Exhaustion is determined when the mouse fails to return to the surface within a 10-second period.[4]

    • Record the total swimming time from the beginning of the test until exhaustion for each mouse.

  • Ethical Considerations: Animals must be continuously monitored during the test. Any animal that sinks below the surface must be removed immediately.[7] After the test, mice should be removed from the water, dried with a towel, and placed in a warm environment.[7]

4. Biochemical Analysis

  • Sample Collection: Immediately after the FST, anesthetize the mice and collect blood samples via cardiac puncture or from the retro-orbital sinus. Euthanize the animals and dissect the liver and skeletal muscle tissues.

  • Blood Parameters:

    • Blood Lactic Acid (BLA): Measure using a commercial lactic acid assay kit. High levels of BLA are associated with fatigue.[4]

    • Serum Corticosterone: Centrifuge blood to separate serum and measure corticosterone levels using an ELISA kit. Corticosterone is a stress hormone that can be elevated after forced swimming.[1][2]

  • Tissue Parameters:

    • Liver and Muscle Glycogen: Homogenize tissue samples and measure glycogen content using a glycogen assay kit. Glycogen is a primary energy source, and its depletion is linked to fatigue.[4]

    • ATP Levels: Measure ATP content in liver and muscle tissues using a commercial ATP assay kit as an indicator of energy status.[9]

5. Statistical Analysis

All data should be expressed as the mean ± standard deviation (SD). Statistical significance between groups can be determined using a one-way analysis of variance (ANOVA) followed by a suitable post-hoc test, such as Tukey's test. A p-value of less than 0.05 is typically considered statistically significant.[4]

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_testing Testing Phase cluster_analysis Analysis Phase A Animal Acclimatization (1 week) B Grouping (Control, this compound groups) A->B C Daily Oral Administration (28 days) B->C D Forced Swimming Test (1 hour post-final dose) C->D E Record Exhaustive Swimming Time D->E F Sample Collection (Blood, Liver, Muscle) D->F G Biochemical Analysis (Lactate, Corticosterone, Glycogen, ATP) F->G H Statistical Analysis G->H

Caption: Experimental workflow for evaluating the anti-fatigue effects of this compound.

signaling_pathway cluster_input Stimulus cluster_cellular Cellular Response cluster_markers Biochemical Outcomes cluster_output Physiological Effect Eleutheroside_C This compound Energy_Metabolism Enhanced Energy Metabolism Eleutheroside_C->Energy_Metabolism Antioxidant_Defense Increased Antioxidant Defense Eleutheroside_C->Antioxidant_Defense Stress_Response Modulation of HPA Axis Eleutheroside_C->Stress_Response Glycogen_Sparing Glycogen Sparing Energy_Metabolism->Glycogen_Sparing ATP_Production Increased ATP Production Energy_Metabolism->ATP_Production Lactate_Clearance Reduced Lactic Acid Energy_Metabolism->Lactate_Clearance Corticosterone_Reduction Decreased Corticosterone Stress_Response->Corticosterone_Reduction AntiFatigue Anti-Fatigue Effects Glycogen_Sparing->AntiFatigue ATP_Production->AntiFatigue Lactate_Clearance->AntiFatigue Corticosterone_Reduction->AntiFatigue

Caption: Proposed signaling pathway for the anti-fatigue effects of this compound.

References

Application Notes and Protocols for Evaluating Eleutheroside C Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eleutheroside C, a phenylpropanoid glycoside found in plants of the Eleutherococcus genus, has garnered interest for its potential pharmacological activities. Preliminary studies and network pharmacology analyses suggest that this compound may possess cytotoxic properties against various cancer cell lines, making it a candidate for further investigation in drug discovery and development.[1][2] These application notes provide a detailed framework for evaluating the cytotoxic effects of this compound using established cell culture techniques. The protocols herein describe methods to quantify cell viability, membrane integrity, and apoptosis, offering a comprehensive approach to characterizing the cytotoxic profile of this compound.

Key Concepts in Cytotoxicity Assessment

Evaluating the cytotoxic potential of a compound like this compound involves a multi-faceted approach. Three common and complementary assays are recommended:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product.[3][4]

  • LDH (Lactate Dehydrogenase) Cytotoxicity Assay: This assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, into the cell culture medium upon cell membrane damage.[1][5][6] It is a reliable method for assessing cell lysis and membrane integrity.[1]

  • Apoptosis Assay (Annexin V Staining): This flow cytometry-based assay detects the externalization of phosphatidylserine (PS) on the cell surface, an early hallmark of apoptosis.[7][8] Propidium iodide (PI) is often used concurrently to distinguish between early apoptotic, late apoptotic, and necrotic cells.[7]

Data Presentation: Cytotoxicity of Eleutherococcus Extracts

While specific IC50 values for isolated this compound are not extensively documented in publicly available literature, studies on extracts from Eleutherococcus species, which contain this compound among other eleutherosides, provide valuable insights into their cytotoxic potential against various cancer cell lines. The following tables summarize the reported IC50 values for these extracts. It is important to note that the cytotoxic activity of the extracts is a result of the combined or synergistic effects of their various constituents, including but not limited to this compound.

Table 1: IC50 Values of Eleutherococcus sp. Ethanolic Extracts on HL-60 Leukemia Cells [9]

Eleutherococcus SpeciesPlant PartIC50 (µg/mL)
E. divaricatusRoots49
E. senticosusRoots208
E. setchuensisRoots116
E. sessiliflorusRoots134
E. gracilistylusRoots100
E. henryiRoots132
E. divaricatusSpring Leaves116
E. setchuensisSpring Leaves522
E. sessiliflorusSpring Leaves321
E. gracilistylusSpring Leaves155
E. henryiSpring Leaves209

Table 2: IC50 Values of Eleutherococcus senticosus Intractum on Various Leukemia Cell Lines [3]

Cell LineDescriptionIC50 (µg/mL)
HL-60Human promyelocytic leukemia10.40 - 50
HL-60/MX1Mitoxantrone-resistant leukemia10.40 - 50
HL-60/MX2Mitoxantrone-resistant leukemia10.40 - 50
CEM/C1Human acute lymphoblastic leukemia10.40 - 50
CCRF/CEMHuman acute lymphoblastic leukemia10.40 - 50

Experimental Protocols

Cell Culture and Treatment

Materials:

  • Selected cancer cell line (e.g., HL-60, A549, T47D)

  • Complete growth medium (e.g., RPMI-1640 or DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (dissolved in a suitable solvent like DMSO, then diluted in culture medium)

  • Phosphate Buffered Saline (PBS)

  • Incubator (37°C, 5% CO2)

  • 96-well and 6-well tissue culture plates

Procedure:

  • Culture the selected cell line in complete growth medium in a humidified incubator at 37°C with 5% CO2.

  • Seed the cells into 96-well plates (for MTT and LDH assays) or 6-well plates (for apoptosis assay) at a predetermined optimal density.

  • Allow the cells to adhere and grow for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium from a stock solution. The final solvent concentration should be non-toxic to the cells (typically ≤ 0.1% DMSO).

  • Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known cytotoxic agent).

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

MTT Assay for Cell Viability

Materials:

  • MTT solution (5 mg/mL in PBS)[2]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[10]

  • Microplate reader

Protocol:

  • Following the treatment period, add 10-20 µL of MTT solution to each well of the 96-well plate.[10]

  • Incubate the plate for 3-4 hours at 37°C, allowing the formation of formazan crystals.[4]

  • Carefully remove the medium containing MTT. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate and then aspirate the supernatant.[2][4]

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4][10]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2]

  • Measure the absorbance at 570 nm using a microplate reader.[10]

  • Calculate the percentage of cell viability relative to the vehicle control.

LDH Cytotoxicity Assay

Materials:

  • Commercially available LDH cytotoxicity assay kit (follow the manufacturer’s instructions)

  • Lysis buffer (often included in the kit)

  • Microplate reader

Protocol:

  • After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.[9]

  • Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.[9]

  • To determine the maximum LDH release, add lysis buffer to the control wells (untreated cells) and incubate for the time specified by the kit manufacturer.

  • Add the LDH reaction mixture provided in the kit to each well of the new plate containing the supernatants.[5]

  • Incubate the plate at room temperature, protected from light, for the time recommended in the kit protocol (usually 20-30 minutes).[9][11]

  • Add the stop solution from the kit to each well.[11]

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[5]

  • Calculate the percentage of cytotoxicity based on the LDH release from treated cells relative to the maximum LDH release control.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Following treatment in 6-well plates, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells in the supernatant.[7]

  • Centrifuge the cell suspension and wash the cells twice with cold PBS.[7]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.[12]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

Experimental Workflow

G cluster_prep Cell Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture seeding Cell Seeding cell_culture->seeding treatment This compound Treatment seeding->treatment mtt MTT Assay treatment->mtt ldh LDH Assay treatment->ldh apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis viability Cell Viability (%) mtt->viability cytotoxicity Cytotoxicity (%) ldh->cytotoxicity apoptosis_quant Apoptosis (%) apoptosis->apoptosis_quant

Caption: Workflow for evaluating this compound cytotoxicity.

Proposed Signaling Pathway for Eleutheroside-Induced Apoptosis

The precise signaling pathways activated by this compound leading to cytotoxicity are still under investigation. However, based on studies of related eleutherosides and network pharmacology predictions for this compound, a plausible mechanism involves the induction of apoptosis through the intrinsic (mitochondrial) pathway.[7][11] Related compounds have been shown to influence pathways such as PI3K/Akt/mTOR and JAK2/STAT3, and modulate the expression of proteins involved in apoptosis and oxidative stress, such as caspases, Cytochrome C, and Nrf2.[11] The following diagram illustrates a proposed signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus EleutherosideC This compound Receptor Receptor EleutherosideC->Receptor Bax Bax EleutherosideC->Bax Activation Bcl2 Bcl-2 EleutherosideC->Bcl2 Inhibition PI3K PI3K Receptor->PI3K JAK2 JAK2 Receptor->JAK2 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR STAT3 STAT3 JAK2->STAT3 Mito MMP Loss Bax->Mito Bcl2->Mito CytC Cytochrome C Release Mito->CytC Caspase9 Caspase-9 CytC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic signaling pathway for Eleutherosides.

References

Application Notes and Protocols for Surfactant-Ultrasonic-Assisted Extraction of Eleutherosides

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Eleutherosides, the primary active compounds in Eleutherococcus senticosus (Siberian ginseng), are known for their adaptogenic, immunomodulatory, and anti-fatigue properties.[1] Traditional extraction methods for these compounds often involve long extraction times and the use of large quantities of organic solvents. Surfactant-ultrasonic-assisted extraction (SUAE) presents a green and efficient alternative, significantly reducing extraction time and solvent consumption while increasing yield.[2][3] This method leverages the synergistic effects of surfactants and ultrasonic waves to enhance the mass transfer of bioactive compounds from the plant matrix.[3][4] Surfactants reduce the surface tension of the solvent, facilitating wetting of the plant material and micelle formation, which enhances the solubility of the target compounds.[4] Ultrasound induces cavitation, the formation and collapse of microscopic bubbles, which disrupts plant cell walls and accelerates the diffusion of intracellular components into the solvent.[3][5]

While specific studies on the surfactant-ultrasonic-assisted extraction of Eleutheroside C are limited, the principles and optimized parameters for Eleutheroside B and E can be effectively adapted. This document provides a comprehensive protocol based on existing research for the efficient extraction of eleutherosides.

Data Presentation

The following tables summarize the quantitative data from studies on the surfactant-ultrasonic-assisted extraction of Eleutheroside B and E.

Table 1: Optimal Conditions for Surfactant-Ultrasonic-Assisted Extraction of Eleutherosides

ParameterOptimal Value (Tween 80)Optimal Value (Tea Saponin)Reference
Surfactant Concentration0.3%0.3%[2][6][7]
Liquid-to-Solid Ratio20 mL/g20 mL/g[2][6][7]
Ultrasonic Power200 W250 W[2][6][7]
Ultrasonic Time30 min40 min[2][6][7]
Extraction TemperatureNot specified50 °C[7]

Table 2: Yield of Eleutherosides under Optimal SUAE Conditions

EleutherosideYield (mg/g of raw material)Surfactant UsedReference
Eleutheroside B1.06 ± 0.04Tea Saponin[6][7]
Eleutheroside E2.65 ± 0.12Tea Saponin[6][7]

Experimental Protocols

This section provides a detailed methodology for the surfactant-ultrasonic-assisted extraction of eleutherosides.

1. Materials and Reagents

  • Plant Material: Dried rhizomes of Eleutherococcus senticosus, ground into a fine powder.

  • Surfactants: Tween 80 or Tea Saponin.

  • Solvent: Deionized water.

  • Standards: Eleutheroside B and Eleutheroside E reference standards for analytical quantification.

  • Analytical Grade Reagents: Methanol and other reagents for High-Performance Liquid Chromatography (HPLC) analysis.

2. Equipment

  • Ultrasonic bath with temperature and power control.

  • Analytical balance.

  • Conical flasks.

  • Filtration apparatus (e.g., vacuum filtration with filter paper).

  • Rotary evaporator.

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV detector) and column (e.g., C18 column).

3. Extraction Procedure

  • Sample Preparation: Accurately weigh a specific amount of the powdered Eleutherococcus senticosus rhizome (e.g., 1 gram).

  • Solvent Preparation: Prepare the surfactant solution by dissolving the chosen surfactant (Tween 80 or Tea Saponin) in deionized water to the desired concentration (e.g., 0.3% w/v).

  • Extraction:

    • Place the weighed plant material into a conical flask.

    • Add the prepared surfactant solution at the specified liquid-to-solid ratio (e.g., 20 mL of solvent for every 1 gram of plant material).

    • Place the flask in the ultrasonic bath.

    • Set the ultrasonic power (e.g., 200-250 W), temperature (e.g., 50 °C), and extraction time (e.g., 30-40 minutes).

    • Ensure the water level in the bath is adequate to cover the solvent level in the flask.

  • Separation:

    • After extraction, separate the extract from the solid residue by filtration.

    • Wash the residue with a small amount of the solvent to ensure complete recovery of the extract.

  • Concentration:

    • Combine the filtrate and the washing solution.

    • Concentrate the extract using a rotary evaporator at a controlled temperature to remove the solvent.

  • Analysis:

    • Dissolve the dried extract in a suitable solvent (e.g., methanol).

    • Analyze the concentration of Eleutheroside B and E using HPLC by comparing the peak areas with those of the reference standards.

4. HPLC Conditions for Analysis

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of methanol and water is typically used.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10-20 µL.

Visualizations

SUAE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_processing Downstream Processing cluster_analysis Analysis A Dried & Powdered Eleutherococcus senticosus Rhizome C Mix Plant Material and Surfactant Solution A->C Solid B Prepare Surfactant Solution (e.g., 0.3% Tween 80 or Tea Saponin) B->C Liquid D Ultrasonic Bath (Power, Time, Temperature) C->D Mixture E Filtration D->E Extracted Slurry F Concentration (Rotary Evaporator) E->F Filtrate G Crude Eleutheroside Extract F->G H HPLC Analysis G->H I Quantification of Eleutherosides H->I

Caption: Workflow for Surfactant-Ultrasonic-Assisted Extraction of Eleutherosides.

SUAE_Mechanism cluster_ultrasound Ultrasonic Cavitation cluster_surfactant Surfactant Action cluster_synergy Synergistic Effect U1 Formation & Collapse of Microbubbles U2 Cell Wall Disruption U1->U2 U3 Enhanced Solvent Penetration U2->U3 Result Increased Extraction Yield of Eleutherosides U3->Result S1 Reduced Surface Tension S2 Improved Wetting of Plant Material S1->S2 S2->Result S3 Micelle Formation S4 Increased Solubility of Eleutherosides S3->S4 S4->Result

Caption: Mechanism of Surfactant-Ultrasonic-Assisted Extraction.

References

Troubleshooting & Optimization

Technical Support Center: Eleutheroside C in In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance on the effective use of Eleutheroside C in in vitro studies, with a primary focus on overcoming solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[1] It is also soluble in other organic solvents like ethanol and dimethyl formamide (DMF), though DMSO is typically preferred for its high solubilizing capacity for this class of compounds.[2]

Q2: How should I prepare a high-concentration stock solution of this compound?

A2: To prepare a stock solution, dissolve this compound powder in 100% DMSO to your desired high concentration (e.g., 10 mM, 20 mM, or higher). To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath for a short period.[1][3] Always use high-purity, anhydrous DMSO to prevent the introduction of water, which can decrease solubility.

Q3: How should I store the prepared stock solution?

A3: Once prepared, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate and degrade.[3] Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][3]

Q4: What is the maximum concentration of DMSO that is safe for most cell lines?

A4: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% in the culture medium without significant cytotoxicity. However, this tolerance is cell-line dependent. It is critical to perform a solvent toxicity control experiment to determine the maximum safe concentration for your specific cell line.

Troubleshooting Guide

Q5: My this compound precipitated after I added it to my cell culture medium. What went wrong?

A5: Precipitation upon dilution into aqueous-based culture media is a common issue with hydrophobic compounds. Here are the likely causes and solutions:

  • Final Solvent Concentration is Too Low: The final concentration of DMSO may be insufficient to keep the this compound dissolved at your target concentration.

  • Solution Shock: Adding the concentrated DMSO stock directly to the medium can cause the compound to rapidly come out of solution.

  • Temperature Shift: Moving the compound from a room temperature or warm solvent to a cooler medium can decrease its solubility.

Troubleshooting Steps:

  • Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound.[4]

  • Use Serial Dilution: Instead of adding the stock directly to the final volume, perform a serial dilution. For example, first, dilute the stock into a smaller volume of medium and mix well, then add this intermediate dilution to the final culture volume.

  • Increase Final DMSO Concentration: If possible, slightly increase the final percentage of DMSO in your culture, ensuring it remains below the cytotoxic level for your cells.

  • Lower the Final Compound Concentration: You may be exceeding the solubility limit of this compound in the final medium. Try working with a lower final concentration.

Q6: I'm observing cell death in my experiments, even at low this compound concentrations. How do I know if it's the compound or the solvent?

A6: It is essential to run parallel controls to diagnose the source of cytotoxicity.

  • Vehicle Control: Treat a set of cells with the highest concentration of the solvent (e.g., 0.1% DMSO) used in your experiment but without this compound.

  • Untreated Control: Include a set of cells that receive neither the compound nor the solvent.

If you observe cell death in the vehicle control group that is comparable to your treated group, the solvent is the likely cause. If the vehicle control cells are healthy and only the this compound-treated cells are dying, the cytotoxicity is likely due to the compound itself.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Calculate Required Mass: Determine the mass of this compound (MW: 208.21 g/mol ) needed. For 1 mL of a 10 mM stock solution:

    • Mass (g) = 10 mmol/L * 0.001 L * 208.21 g/mol = 0.00208 g = 2.08 mg

  • Weigh Compound: Accurately weigh 2.08 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add Solvent: Add 1 mL of high-purity, sterile DMSO to the tube.

  • Dissolve: Vortex the tube thoroughly. If the compound does not fully dissolve, sonicate the solution in an ultrasonic water bath for 5-10 minutes or warm it briefly to 37°C until the solution is clear.[3]

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube. This is crucial for cell culture applications.

  • Aliquot and Store: Dispense the stock solution into single-use, sterile aliquots (e.g., 20 µL). Store at -20°C or -80°C.[1]

Protocol 2: Diluting this compound Stock Solution into Cell Culture Medium
  • Determine Final Concentrations: Decide on the final concentration of this compound and the corresponding final DMSO concentration for your experiment (e.g., 10 µM this compound with 0.1% DMSO).

  • Pre-warm Medium: Warm the required volume of cell culture medium to 37°C.

  • Prepare Intermediate Dilution (Recommended):

    • Thaw an aliquot of your 10 mM this compound stock solution.

    • In a sterile tube, add 1 µL of the 10 mM stock to 99 µL of pre-warmed medium. Mix gently by pipetting. This creates a 100 µM intermediate solution.

  • Prepare Final Working Solution:

    • Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed medium in your culture plate well or flask. This results in a final volume of 1 mL with a final this compound concentration of 10 µM.

    • The final DMSO concentration will be 0.1%.

Quantitative Data Summary

Table 1: Solubility Profile of this compound and Related Compounds

CompoundSolventSolubilityNotes
This compound DMSOSoluble[1][3]Heating to 37°C and sonication can aid dissolution.[3]
Eleutheroside B (Syringin)DMSO~1 mg/mL[2]Also soluble in DMF (~30 mg/mL) and ethanol.[2]
Eleutheroside B (Syringin)PBS (pH 7.2)~1 mg/mL[2]Aqueous solutions are not recommended for long-term storage.[2]
Eleutheroside EDMSO100 mg/mL[5]Requires sonication for dissolution.[5]
Eleutheroside EH₂O1 mg/mL[5]Requires sonication for dissolution.[5]

Table 2: General Recommendations for Final Solvent Concentrations in Cell Culture

SolventRecommended Max. ConcentrationConsiderations
DMSO0.1% - 0.5%Cell line dependent. Always perform a toxicity control.
Ethanol0.1% - 0.5%Can be more toxic to some cell lines than DMSO.

Visual Guides

Experimental Workflow for Solubilization

The following diagram outlines the decision-making process for preparing and applying this compound in in vitro experiments.

G start Start: Weigh This compound Powder add_dmso Add Anhydrous DMSO to create stock solution start->add_dmso check_sol Is solution clear? add_dmso->check_sol dissolve Vortex / Sonicate (37°C) to dissolve dissolve->check_sol filter Sterile Filter (0.22 µm) aliquot Aliquot and Store (-20°C / -80°C) filter->aliquot prep_media Pre-warm Culture Medium (37°C) aliquot->prep_media check_sol->dissolve No check_sol->filter Yes add_to_media Add stock to medium to final concentration prep_media->add_to_media incubate Incubate with cells add_to_media->incubate No Precipitation precipitate Precipitation Occurs add_to_media->precipitate Precipitation end End: Assay incubate->end troubleshoot Troubleshoot: - Lower concentration - Use serial dilution - Check solvent % precipitate->troubleshoot troubleshoot->prep_media

Caption: Workflow for preparing and using this compound in cell culture.

Example Signaling Pathway: NF-κB Activation

Eleutherosides have been reported to possess anti-inflammatory properties, often involving the modulation of pathways like NF-κB.[5] This diagram illustrates a simplified NF-κB signaling cascade that researchers might investigate.

G cluster_cytoplasm Cytoplasm receptor Receptor (e.g., TLR, TNFR) adaptor Adaptor Proteins receptor->adaptor Stimulus (e.g., LPS, TNF-α) ikk IKK Complex adaptor->ikk ikb IκBα ikk->ikb Phosphorylates ikb->placeholder1 Ubiquitination & Degradation nfkb NF-κB (p65/p50) nfkb_active Active NF-κB nfkb->nfkb_active Released nucleus Nucleus nfkb_active->nucleus Translocation transcription Gene Transcription (e.g., TNF-α, IL-6) nucleus->transcription inhibitor->ikk

Caption: Simplified NF-κB signaling pathway, a potential target for this compound.

References

Technical Support Center: Eleutheroside C Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yield during the purification of Eleutheroside C.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its purification challenging?

A1: this compound, also known as Ethyl α-D-galactoside, is a glycoside found in plants of the Eleutherococcus genus. Its purification can be challenging due to its presence in complex mixtures with other structurally similar eleutherosides, polysaccharides, and flavonoids. Low yield is a common issue arising from suboptimal extraction, inefficient chromatographic separation, or degradation of the target molecule.

Q2: What are the major stages in this compound purification where yield loss can occur?

A2: Yield loss can occur at several stages:

  • Extraction: Inefficient extraction from the plant matrix can leave a significant amount of this compound behind.

  • Preliminary Purification: Steps like ethanol precipitation to remove polysaccharides can also lead to co-precipitation of the target compound.

  • Column Chromatography: Poor resolution, irreversible adsorption to the stationary phase, or co-elution with impurities can result in yield loss.

  • Crystallization/Final Precipitation: Difficulty in inducing crystallization or precipitation can lead to the loss of purified this compound in the mother liquor.

Q3: What analytical technique is recommended for monitoring the purification of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the standard analytical method for the qualitative and quantitative analysis of eleutherosides. A reversed-phase C18 column with a water and acetonitrile gradient is commonly used for separation.

Troubleshooting Guides

Issue 1: Low Yield After Initial Extraction

Question: I am getting a very low yield of crude this compound after the initial solvent extraction. What could be the cause, and how can I improve it?

Answer: Low extraction yield is a common problem and can be attributed to several factors. Here is a systematic approach to troubleshoot this issue:

Potential Causes and Solutions:

Potential CauseRecommended Solution
Inappropriate Solvent Choice Eleutherosides are hydrophilic and are best extracted with polar solvents.[1] Try using a 70% ethanol-water mixture, which has been shown to be effective for other eleutherosides.[1]
Insufficient Extraction Time or Temperature The extraction process may not be long enough or at a high enough temperature to efficiently extract the compound. Optimal conditions for eleutherosides have been reported as a soaking time of 5 hours at a temperature of 80°C.[1]
Inefficient Extraction Method Conventional solvent extraction can be inefficient. Consider using advanced techniques like ultrasonic or microwave-assisted extraction, which can improve extraction efficiency.[1][2]
Improper Solid-to-Liquid Ratio A low solvent volume may not be sufficient to fully extract the compound. A material-to-liquid ratio of 1:6 has been suggested as optimal for eleutheroside extraction.[1]
Enzymatic Degradation Endogenous enzymes in the plant material could potentially degrade this compound upon cell lysis. Consider blanching the plant material before extraction to denature these enzymes.
Issue 2: Poor Separation and Low Recovery During Column Chromatography

Question: My this compound yield is significantly reduced after macroporous resin column chromatography. The fractions are either impure or the recovery is very low. How can I optimize this step?

Answer: Macroporous resin chromatography is a critical step for purifying eleutherosides. Low yield and poor separation can often be resolved by optimizing the chromatographic conditions.

Troubleshooting Workflow for Macroporous Resin Chromatography

start Low Yield/Purity in Column Chromatography check_resin Is the resin type appropriate? start->check_resin check_adsorption Are adsorption conditions optimal? check_resin->check_adsorption Yes solution_resin Select a resin with appropriate polarity. HPD100 has shown good results for similar compounds. check_resin->solution_resin No check_desorption Are desorption conditions optimal? check_adsorption->check_desorption Yes solution_adsorption Optimize loading volume and flow rate. Recommended: 24 BV loading volume at 2 BV/h. check_adsorption->solution_adsorption No solution_desorption Optimize eluent composition, volume, and flow rate. Recommended: 60:40 ethanol-water, 4 BV volume, at 3 BV/h. check_desorption->solution_desorption No end_node Improved Yield and Purity check_desorption->end_node Yes solution_resin->end_node solution_adsorption->end_node solution_desorption->end_node

Caption: Troubleshooting workflow for optimizing macroporous resin chromatography.

Quantitative Data for Optimization:

Studies on similar eleutherosides have shown that optimizing macroporous resin chromatography can significantly improve yield.

ParameterSub-optimal ConditionOptimized ConditionImpact on Recovery
Adsorption Flow Rate > 4 BV/h2 BV/hIncreased adsorption capacity
Desorption Eluent < 50% or > 70% Ethanol60% Ethanol-WaterHigher purity of eluted fraction[3]
Desorption Flow Rate > 4 BV/h3 BV/hMore efficient desorption in a smaller volume[3]
Recovery Rate VariableSyringin: 80.93%, Eleutheroside E: 93.97%High recovery of target compounds[3]
Issue 3: Degradation of this compound During Purification

Question: I suspect that my this compound is degrading during the purification process, leading to low final yields. What factors could be causing this, and how can I mitigate them?

Answer: Glycosides like this compound can be susceptible to degradation under certain conditions. Temperature and pH are critical factors to control throughout the purification process.

Factors Affecting this compound Stability and Mitigation Strategies:

FactorPotential ImpactMitigation Strategy
High Temperature Can lead to hydrolysis of the glycosidic bond.Maintain lower temperatures during extraction and evaporation steps. Avoid prolonged heating.
Extreme pH (Acidic or Alkaline) Can catalyze the hydrolysis of the glycosidic bond.Maintain a neutral pH during extraction and purification steps unless specifically required for separation.
Oxidation The presence of oxygen, especially at elevated temperatures, can lead to oxidative degradation.Consider using antioxidants or performing purification steps under an inert atmosphere (e.g., nitrogen).
Enzymatic Activity Residual enzymes from the plant material can degrade the compound.Ensure that the initial extraction or a preliminary purification step effectively removes or denatures enzymes.

Logical Relationship for Stability Management

low_yield Low Final Yield degradation Suspected Degradation low_yield->degradation high_temp High Temperature degradation->high_temp extreme_ph Extreme pH degradation->extreme_ph oxidation Oxidation degradation->oxidation control_temp Control Temperature high_temp->control_temp control_ph Maintain Neutral pH extreme_ph->control_ph control_ox Inert Atmosphere oxidation->control_ox

Caption: Key factors leading to this compound degradation and their mitigation.

Experimental Protocols

Protocol 1: Optimized Extraction of this compound

This protocol is based on optimized conditions for the extraction of similar eleutherosides and is expected to provide a good starting point for this compound.

  • Preparation of Plant Material:

    • Dry the plant material (e.g., roots, stems) at 60°C.

    • Grind the dried material into a fine powder.

  • Solvent Extraction:

    • To 100 g of powdered plant material, add 600 mL of 70% ethanol-water solution (1:6 solid-to-liquid ratio).[1]

    • Soak the mixture for 5 hours at 80°C with occasional stirring.[1]

    • Alternatively, for ultrasonic-assisted extraction, treat the mixture in an ultrasonic bath at a controlled temperature.

  • Filtration and Concentration:

    • Filter the mixture through cheesecloth and then a finer filter paper to remove solid debris.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Protocol 2: Purification of this compound using Macroporous Resin Chromatography

This protocol provides a general method for the purification of glycosides using macroporous resin and is based on conditions found to be effective for Eleutheroside E and Syringin.[3]

  • Resin Preparation:

    • Select a suitable macroporous resin (e.g., HPD100).

    • Pre-treat the resin by soaking it in ethanol for 24 hours, followed by washing with deionized water until no ethanol residue remains.

  • Column Packing and Equilibration:

    • Pack a chromatography column with the pre-treated resin.

    • Equilibrate the column by passing deionized water through it.

  • Adsorption (Loading):

    • Dissolve the crude extract in deionized water.

    • Load the sample onto the column at a flow rate of 2 bed volumes (BV) per hour.

    • Collect the flow-through and wash the column with deionized water.

  • Desorption (Elution):

    • Elute the column with a 60:40 (v/v) ethanol-water solution at a flow rate of 3 BV/h.[3]

    • Collect fractions and monitor the presence of this compound using HPLC.

  • Final Concentration:

    • Pool the fractions containing pure this compound.

    • Remove the solvent under reduced pressure to obtain the purified compound.

Experimental Workflow Diagram

start Start: Powdered Plant Material extraction Optimized Extraction (70% Ethanol, 80°C) start->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporation) filtration->concentration1 crude_extract Crude Extract concentration1->crude_extract chromatography Macroporous Resin Chromatography crude_extract->chromatography adsorption Adsorption (Loading) chromatography->adsorption desorption Desorption (Elution with 60% Ethanol) adsorption->desorption fraction_collection Fraction Collection & HPLC Analysis desorption->fraction_collection pooling Pooling of Pure Fractions fraction_collection->pooling concentration2 Final Concentration pooling->concentration2 final_product Purified this compound concentration2->final_product

Caption: A typical experimental workflow for the purification of this compound.

References

Stability testing of Eleutheroside C in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the stability testing of Eleutheroside C in various solvents. The following sections offer detailed experimental protocols, troubleshooting guidance, and frequently asked questions to ensure the successful execution of your stability studies.

Experimental Protocol: Stability-Indicating HPLC Method for this compound

This protocol outlines a general procedure for assessing the stability of this compound in different solvents under various stress conditions.

1. Materials and Reagents:

  • This compound reference standard

  • Solvents (HPLC grade): Methanol, Ethanol, Dimethyl Sulfoxide (DMSO), Acetonitrile, Water

  • Reagents for forced degradation: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[1][2]

  • Mobile Phase: Acetonitrile and water gradient[1][3]

2. Preparation of Solutions:

  • Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., Methanol) to prepare a stock solution of 1 mg/mL.

  • Working Solutions: Dilute the stock solution with the respective test solvents (Methanol, Ethanol, DMSO, Water) to a final concentration of 100 µg/mL.

3. Stability Study Design:

  • Solvents: Methanol, Ethanol, DMSO, and Water.

  • Storage Conditions:

    • Refrigerated: 2-8°C

    • Room Temperature: 25°C / 60% Relative Humidity (RH)

    • Accelerated: 40°C / 75% RH[4]

  • Time Points: 0, 1, 3, 6, and 12 months for long-term studies. Shorter intervals (e.g., 0, 1, 2, 4 weeks) for accelerated studies.

4. Forced Degradation Studies: Forced degradation studies are performed to identify potential degradation products and establish the stability-indicating nature of the analytical method.[5][6] Expose the this compound solution (100 µg/mL in a mild solvent like methanol/water) to the following conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 2 hours.[7]

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 2 hours.[7]

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[7]

  • Thermal Degradation: Heat solution at 80°C for 72 hours.

  • Photolytic Degradation: Expose solution to UV light (254 nm) and fluorescent light as per ICH Q1B guidelines.

5. HPLC Analysis:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of Solvent A (Water) and Solvent B (Acetonitrile).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV detector at an appropriate wavelength (e.g., 210 nm or 265 nm)[8].

  • Injection Volume: 10 µL.[1][8]

  • Column Temperature: 30°C.[8]

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

  • Monitor for the appearance of new peaks (degradation products) and the decrease in the main this compound peak area.

  • Plot the percentage of remaining this compound against time to determine the degradation kinetics.

Experimental Workflow

Stability_Testing_Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis cluster_data 4. Data Evaluation prep_stock Prepare Stock Solution (1 mg/mL this compound) prep_work Prepare Working Solutions (100 µg/mL in Test Solvents) prep_stock->prep_work storage Store Samples at Different Conditions (Temp, Humidity, Light) prep_work->storage forced_deg Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) prep_work->forced_deg sampling Withdraw Samples at Predetermined Time Points storage->sampling forced_deg->sampling hplc Analyze via Stability-Indicating HPLC-UV Method sampling->hplc quantify Quantify Remaining This compound (%) hplc->quantify degradants Identify & Monitor Degradation Products quantify->degradants kinetics Determine Degradation Kinetics & Shelf-life degradants->kinetics

Caption: Workflow for this compound stability testing.

Data Presentation

Table 1: Illustrative Stability Data for this compound (% Remaining)

Time PointSolvent25°C / 60% RH40°C / 75% RH
0 Methanol100.0%100.0%
Ethanol100.0%100.0%
DMSO100.0%100.0%
1 Month Methanol99.5%97.2%
Ethanol99.6%97.8%
DMSO98.9%95.5%
3 Months Methanol98.7%92.1%
Ethanol99.0%93.5%
DMSO97.2%88.4%
6 Months Methanol97.1%85.3%
Ethanol97.8%87.0%
DMSO94.5%79.1%

Troubleshooting and FAQs

Here are answers to common questions and issues encountered during the stability testing of this compound.

Q1: Why is my this compound peak showing significant tailing in the chromatogram?

A1: Peak tailing for glycosides like this compound is often caused by secondary interactions with the stationary phase.

  • Silanol Interactions: Residual, acidic silanol groups on the silica-based C18 column can interact with the polar glycoside, causing tailing. Solution: Use a high-purity, end-capped C18 column. Operating the mobile phase at a lower pH (e.g., pH 2-3 with formic or phosphoric acid) can suppress silanol ionization and reduce these interactions.[9]

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion. Solution: Try diluting your sample and re-injecting.[9][10]

  • Column Contamination: Strongly retained compounds from previous injections can foul the column. Solution: Flush the column with a strong solvent wash sequence (e.g., water, methanol, acetonitrile, isopropanol).[10]

Q2: I see new, unknown peaks appearing in my chromatograms over time. What are they?

A2: These are likely degradation products of this compound.

  • Identification: Forced degradation studies are designed to intentionally generate these products to help in their preliminary identification.[5] Comparing the retention times of peaks from your stability samples to those from the forced degradation runs can provide clues about the degradation pathway (e.g., hydrolysis, oxidation).

  • Method Specificity: The appearance of these peaks demonstrates that your analytical method is "stability-indicating," meaning it can separate the intact drug from its degradants. This is a critical requirement for a valid stability study.[11]

Q3: The concentration of this compound in my DMSO solution is decreasing faster than in other solvents. Why?

A3: While DMSO is an excellent solvent for initial solubilization, it can present stability challenges.[12]

  • Water Content: DMSO is highly hygroscopic. Absorbed water can facilitate hydrolysis of glycosidic bonds, leading to degradation.[13] Solution: Use anhydrous DMSO and store solutions under an inert atmosphere (e.g., nitrogen or argon) with proper sealing to minimize moisture exposure.

  • Oxidation: Impurities in DMSO or dissolved oxygen can promote oxidation, especially at elevated temperatures.[13] Solution: Use high-purity DMSO and degas the solvent before use. Storing samples in amber vials can protect against photo-oxidation.

Q4: My baseline is noisy or drifting, making it difficult to integrate the peaks accurately. What should I do?

A4: Baseline issues are common in HPLC and can stem from several sources.

  • Mobile Phase: Ensure your mobile phase solvents are properly mixed, filtered, and degassed to prevent air bubbles and particulate matter from reaching the detector.[10][14]

  • System Leaks: Check all fittings for leaks, as this can cause pressure fluctuations and a noisy baseline.[10][15]

  • Detector Issues: A contaminated flow cell can cause baseline drift. Solution: Flush the flow cell with a strong, appropriate solvent. An aging detector lamp may also be a cause and might need replacement.[10]

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before starting your analytical run. Inadequate equilibration is a common cause of baseline drift.[10]

Logical Diagram: Troubleshooting HPLC Peak Shape Issues

Peak_Shape_Troubleshooting cluster_tailing Peak Tailing cluster_fronting Peak Fronting cluster_split Split Peaks start Problem: Poor Peak Shape cause_tail1 Silanol Interactions start->cause_tail1 cause_tail2 Column Overload start->cause_tail2 cause_front1 Sample Solvent Effect start->cause_front1 cause_front2 High Concentration start->cause_front2 cause_split1 Column Void / Channeling start->cause_split1 cause_split2 Plugged Inlet Frit start->cause_split2 sol_tail1 Use end-capped column Lower mobile phase pH cause_tail1->sol_tail1 sol_tail2 Dilute sample cause_tail2->sol_tail2 sol_front1 Dissolve sample in mobile phase cause_front1->sol_front1 sol_front2 Reduce injection volume or dilute sample cause_front2->sol_front2 sol_split1 Reverse-flush column If unresolved, replace column cause_split1->sol_split1 sol_split2 Replace frit or column cause_split2->sol_split2

Caption: Troubleshooting common HPLC peak shape problems.

References

Technical Support Center: Optimizing HPLC Parameters for Eleutheroside C Peak Resolution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the analysis of Eleutheroside C.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting HPLC conditions for this compound analysis?

A typical starting point for this compound analysis involves reverse-phase HPLC (RP-HPLC) with a C18 column.[1][2] The mobile phase commonly consists of a mixture of acetonitrile and water or a buffer solution.[1][2] Detection is often performed using a UV detector at a wavelength of around 210 nm or 220 nm.[1][3]

Q2: My this compound peak is showing significant tailing. What are the possible causes and solutions?

Peak tailing for this compound can be caused by several factors:

  • Secondary Interactions: Interactions between the analyte and active sites on the stationary phase, such as residual silanols, can cause tailing.[4][5] Using a highly deactivated (end-capped) column or operating at a lower pH can help minimize these interactions.[5]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to peak tailing. Optimization of the mobile phase pH, sometimes with the addition of a buffer like a phosphate buffer, can improve peak symmetry.[1]

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[6][7] Try reducing the injection volume or sample concentration.

  • Column Contamination: A contaminated guard or analytical column can also cause peak shape issues.[8] Flushing the column with a strong solvent or replacing the guard column may resolve the issue.

Q3: I am observing poor resolution between the this compound peak and other components in my sample. How can I improve it?

Improving peak resolution is a common challenge in HPLC.[9] Here are several strategies to enhance the resolution of your this compound peak:

  • Adjust Mobile Phase Composition: Modifying the ratio of the organic solvent (e.g., acetonitrile) to the aqueous phase is a powerful way to alter selectivity and improve resolution.[9] In reversed-phase HPLC, decreasing the organic solvent percentage will generally increase retention time and may improve the separation of closely eluting peaks.[9]

  • Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties.

  • Optimize Temperature: Lowering the column temperature can increase retention and improve resolution, though it will also increase the analysis time.[6]

  • Modify Flow Rate: Decreasing the flow rate can enhance peak efficiency and resolution, but will also lead to longer run times.[6]

  • Use a Gradient Elution: If isocratic elution is not providing adequate separation, a gradient program where the mobile phase composition is changed over time can significantly improve the resolution of complex mixtures.[2][3]

  • Select a Different Column: If other parameters fail to provide the desired resolution, trying a column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) or a smaller particle size could be beneficial.[10]

Q4: My retention times for this compound are inconsistent. What could be the cause?

Retention time drift can be caused by a variety of factors:

  • Poor Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase before injection can lead to shifting retention times.[8] Ensure the column is adequately equilibrated, especially when changing mobile phases.

  • Changes in Mobile Phase Composition: Inaccurate preparation of the mobile phase or evaporation of the more volatile solvent component can alter its composition and affect retention times.[8][11] Prepare fresh mobile phase regularly and keep reservoirs covered.

  • Temperature Fluctuations: Variations in the column temperature can cause retention times to shift.[8][12] Using a column oven is crucial for maintaining a stable temperature.

  • Pump Issues: Leaks or faulty check valves in the HPLC pump can lead to an inconsistent flow rate and, consequently, variable retention times.[13]

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.

Q5: I am seeing split peaks for this compound. What is the likely reason?

Peak splitting can be a frustrating issue. Common causes include:

  • Column Contamination or Voids: A blocked column frit or a void in the packing material at the head of the column can disrupt the sample band, causing it to split.[14] Back-flushing the column (if permissible by the manufacturer) or replacing it may be necessary.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion, including splitting.[15] Whenever possible, dissolve the sample in the initial mobile phase.

  • Co-elution: It's possible that what appears to be a split peak is actually two different, closely eluting compounds.[12] Further method development, such as adjusting the mobile phase or using a different column, may be needed to separate them.

HPLC Parameters for Eleutheroside Analysis

The following table summarizes various HPLC parameters reported in the literature for the analysis of eleutherosides, which can serve as a starting point for method development for this compound.

ParameterMethod 1Method 2Method 3Method 4
Column Zodic C18 (4.6 x 250 mm, 5 µm)[1]Discovery C18 (4.6 x 250 mm, 5 µm)[2]Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm)[16]Zorbax SB C18 (4.6 x 150 mm, 5 µm)[17]
Mobile Phase Acetonitrile:Phosphate Buffer (pH 8.5) (65:35)[1]Water and Acetonitrile (Gradient)[2]A: 0.1% Formic Acid in Acetonitrile, B: 0.1% Formic Acid in Water (Gradient)[16]A: 0.1% Phosphoric Acid in Acetonitrile, B: 0.1% Phosphoric Acid in Water (Gradient)[3]
Flow Rate 1.0 mL/min[1]1.0 mL/min[2]0.3 mL/min[16]1.0 mL/min[3]
Temperature Not Specified25°C[2]35°C[16]25°C[3]
Detection UV at 220 nm[1]UV at 350 nm (for Eleutheroside B & E)[2]MS/MS[16]UV at 210 nm[3]
Injection Volume Not Specified10 µL[2]2 µL[16]Not Specified

Experimental Protocol: HPLC Analysis of this compound

This protocol provides a general methodology for the analysis of this compound, which should be further optimized for specific applications.

1. Sample Preparation

  • Accurately weigh a suitable amount of the sample (e.g., plant extract).

  • Extract the eleutherosides using an appropriate solvent, such as methanol or 75% ethanol, often with the aid of sonication or reflux.[2][17]

  • Filter the extract through a 0.45 µm syringe filter to remove particulate matter before injection.[2]

2. Mobile Phase Preparation

  • Mobile Phase A: HPLC-grade water with an optional acidifier like 0.1% formic acid or phosphoric acid.[3][16]

  • Mobile Phase B: HPLC-grade acetonitrile with the same concentration of the acidifier as in Mobile Phase A.

  • Degas both mobile phases using an ultrasonic bath or an online degasser to prevent bubble formation in the system.

3. Instrumentation and Conditions

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV or MS detector.

  • Column: A C18 reversed-phase column is a common choice.

  • Flow Rate: A typical flow rate is 1.0 mL/min.[1][2][3]

  • Column Temperature: Maintain a constant temperature, for example, 25°C or 30°C, using a column oven.[2][17]

  • Detection Wavelength: Set the UV detector to 210 nm or 220 nm for monitoring this compound.[1][3]

  • Injection Volume: Inject a small volume, typically 10-20 µL.

4. Gradient Elution Program (Example)

  • A gradient elution can be employed to achieve better separation. A representative gradient might be:

    • 0-5 min: 10% B

    • 5-20 min: Linear gradient from 10% to 40% B

    • 20-25 min: Hold at 40% B

    • 25-30 min: Return to initial conditions (10% B)

    • 30-35 min: Re-equilibration

Visual Troubleshooting and Parameter Relationships

The following diagrams illustrate a logical workflow for troubleshooting common HPLC issues and the relationship between key parameters and peak resolution.

TroubleshootingWorkflow start Poor Peak Resolution for this compound check_tailing Is there peak tailing? start->check_tailing tailing_causes Potential Causes: - Secondary Silanol Interactions - Inappropriate Mobile Phase pH - Column Overload check_tailing->tailing_causes Yes check_splitting Are peaks splitting? check_tailing->check_splitting No tailing_solutions Solutions: - Use end-capped column - Optimize mobile phase pH - Reduce sample concentration tailing_causes->tailing_solutions splitting_causes Potential Causes: - Column Contamination/Void - Sample Solvent Incompatibility - Co-elution of Analytes check_splitting->splitting_causes Yes adjust_params Adjust HPLC Parameters check_splitting->adjust_params No splitting_solutions Solutions: - Back-flush or replace column - Dissolve sample in mobile phase - Adjust mobile phase/column splitting_causes->splitting_solutions param_options Options: - Modify mobile phase strength - Change organic solvent - Adjust temperature or flow rate - Implement gradient elution adjust_params->param_options param_outcome Improved Resolution param_options->param_outcome

Caption: Troubleshooting workflow for poor this compound peak resolution.

ParameterRelationships resolution Peak Resolution mobile_phase Mobile Phase Composition mobile_phase->resolution Affects Selectivity (α) & Retention (k) flow_rate Flow Rate flow_rate->resolution Affects Efficiency (N) temperature Temperature temperature->resolution Affects Efficiency (N) & Retention (k) column Column (Stationary Phase, Particle Size) column->resolution Affects Selectivity (α) & Efficiency (N)

References

Technical Support Center: Troubleshooting Matrix Effects in LC-MS/MS Quantification of Eleutheroside C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of Eleutheroside C.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties relevant for LC-MS/MS analysis?

This compound, also known as ethyl α-D-galactoside, is a glycoside that has been identified in plants such as Eleutherococcus senticosus. For LC-MS/MS analysis, its key properties are:

  • Molecular Formula: C₈H₁₆O₆

  • Molecular Weight: 208.21 g/mol

  • Structure: It consists of a galactose sugar moiety linked to an ethyl group.

  • Solubility: It is soluble in polar solvents like dimethyl sulfoxide (DMSO), methanol, and water.[1]

Understanding these properties is crucial for developing appropriate extraction and chromatographic methods.

Q2: What are matrix effects and how do they affect the quantification of this compound?

Matrix effects are the alteration of ionization efficiency (ion suppression or enhancement) of a target analyte by co-eluting compounds from the sample matrix.[2][3] The "matrix" includes all components in the sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[2] For this compound, which may be quantified in complex matrices like plasma or plant extracts, these effects can lead to:

  • Inaccurate Quantification: Signal suppression will cause the calculated concentration to be lower than the actual concentration, while signal enhancement will lead to an overestimation.[4]

  • Poor Reproducibility: The composition of the matrix can vary between samples, leading to inconsistent matrix effects and poor reproducibility of results.[4]

  • Reduced Sensitivity: Ion suppression can decrease the signal-to-noise ratio, making it difficult to detect and quantify low concentrations of this compound.[5]

Q3: How can I identify if my this compound quantification is affected by matrix effects?

There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of this compound standard solution is infused into the mass spectrometer after the analytical column.[6][7] A blank matrix extract is then injected onto the column. Any dip or rise in the baseline signal at the retention time of this compound indicates ion suppression or enhancement, respectively.[6][7]

  • Post-Extraction Spike: This is a quantitative method. The response of this compound in a pure solution is compared to the response of this compound spiked into a blank matrix extract at the same concentration.[8] The matrix effect can be calculated as a percentage. A value less than 100% indicates ion suppression, and a value greater than 100% indicates ion enhancement.[3]

Troubleshooting Guide

Issue 1: Poor sensitivity and low signal intensity for this compound.

This is often a primary indicator of ion suppression.

Possible Causes and Solutions:

CauseRecommended Action
Co-eluting Matrix Components Optimize Chromatographic Separation: Modify the gradient, mobile phase composition, or try a different column chemistry (e.g., HILIC for polar compounds) to separate this compound from interfering compounds.
High Concentration of Matrix Components Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.[6][8] This is a simple approach but may compromise the limit of quantification if this compound is present at very low levels.
Inefficient Sample Cleanup Improve Sample Preparation: Employ more rigorous sample cleanup techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a larger portion of the matrix before injection.[9]
Issue 2: High variability and poor reproducibility in quantitative results.

This suggests that the matrix effect is inconsistent across different samples.

Possible Causes and Solutions:

CauseRecommended Action
Variable Matrix Composition Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound would be the ideal solution as it co-elutes and experiences similar matrix effects, thus correcting for variations. If a SIL-IS is unavailable, a structural analog can be used, but its effectiveness in mimicking the matrix effect must be validated.[4]
Inconsistent Sample Preparation Standardize and Validate the Sample Preparation Protocol: Ensure that the sample preparation procedure is highly consistent for all samples, standards, and quality controls. Automation can help in reducing variability.
Matrix Effects Differ Between Calibration Standards and Samples Use Matrix-Matched Calibration Standards: Prepare calibration standards in the same blank matrix as the samples to ensure that the standards and samples experience similar matrix effects.[2]
Issue 3: Inaccurate results (bias) in the quantification.

This points to a consistent over- or under-estimation of the this compound concentration due to a consistent matrix effect.

Possible Causes and Solutions:

CauseRecommended Action
Consistent Ion Suppression or Enhancement Method of Standard Addition: This method can be used to correct for matrix effects. It involves adding known amounts of this compound standard to aliquots of the unknown sample. A calibration curve is then generated for each sample, which accounts for the specific matrix effect in that sample.[6][8] This method is accurate but can be time-consuming.
Suboptimal Ionization Source Conditions Optimize MS Source Parameters: Adjusting parameters such as ion source temperature, gas flows, and spray voltage can sometimes minimize the impact of matrix components on the ionization of this compound.[2]

Experimental Protocols & Data

Proposed LC-MS/MS Method for this compound

Note: A fully validated, publicly available LC-MS/MS method for this compound is not readily found. The following is a proposed starting method based on the analysis of similar glycosides. This method requires optimization and validation.

Liquid Chromatography:

  • Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Tandem Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Proposed MRM Transitions (to be optimized):

    • Precursor Ions: [M+H]⁺ (m/z 209.1), [M+Na]⁺ (m/z 231.1), [M+NH₄]⁺ (m/z 226.1)

    • Product Ions: Fragmentation of the galactose moiety (e.g., loss of water, cross-ring cleavages) or loss of the ethyl group. Specific product ions need to be determined by infusing an this compound standard.

Sample Preparation Protocols

1. Protein Precipitation (for Plasma/Serum):

  • To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

  • Reconstitute in 100 µL of the initial mobile phase.

2. Liquid-Liquid Extraction (LLE) (for Plasma/Serum):

  • To 100 µL of plasma, add the internal standard and 500 µL of ethyl acetate.

  • Vortex for 2 minutes.

  • Centrifuge at 3,000 x g for 5 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • Reconstitute in 100 µL of the initial mobile phase.

3. Solid Phase Extraction (SPE) (for Plasma/Serum or Plant Extracts):

  • Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated sample (e.g., plasma diluted with buffer or a plant extract).

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute this compound with 1 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute.

4. Ultrasonic-Assisted Extraction (for Plant Material):

  • To 1 g of powdered plant material, add 20 mL of 70% methanol.

  • Sonícate for 30 minutes.

  • Centrifuge and collect the supernatant. Repeat the extraction on the pellet.

  • Combine the supernatants, evaporate to a smaller volume, and consider further cleanup by SPE.

Quantitative Data Summary (Example)

The following table provides an example of how to present data when comparing different sample preparation methods to evaluate their effectiveness in minimizing matrix effects and maximizing recovery.

Sample Preparation MethodRecovery (%)Matrix Effect (%)Overall Process Efficiency (%)
Protein Precipitation95 ± 565 ± 8 (Suppression)62 ± 7
Liquid-Liquid Extraction75 ± 785 ± 6 (Suppression)64 ± 8
Solid Phase Extraction90 ± 498 ± 5 (Minimal Effect)88 ± 6

Recovery (%) = (Peak area of pre-extraction spike / Peak area of post-extraction spike) x 100 Matrix Effect (%) = (Peak area of post-extraction spike / Peak area in neat solution) x 100 Overall Process Efficiency (%) = (Recovery x Matrix Effect) / 100

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma or Plant Extract) ppt Protein Precipitation sample->ppt Choose one lle Liquid-Liquid Extraction sample->lle Choose one spe Solid Phase Extraction sample->spe Choose one lc LC Separation (C18 Column) ppt->lc lle->lc spe->lc ms MS/MS Detection (MRM Mode) lc->ms quant Quantification ms->quant

Caption: General experimental workflow for the LC-MS/MS quantification of this compound.

Troubleshooting Logic for Matrix Effects

troubleshooting_logic cluster_solutions Mitigation Strategies start Inaccurate or Irreproducible Results check_me Assess Matrix Effect (Post-column infusion or Post-extraction spike) start->check_me me_present Matrix Effect (Suppression or Enhancement) Observed? check_me->me_present no_me No Significant Matrix Effect. Check other parameters (e.g., instrument stability) me_present->no_me No optimize_chrom Optimize Chromatography me_present->optimize_chrom Yes improve_cleanup Improve Sample Cleanup (SPE, LLE) optimize_chrom->improve_cleanup end Accurate and Reproducible Quantification use_is Use Stable Isotope-Labeled or Analog Internal Standard improve_cleanup->use_is matrix_matched Use Matrix-Matched Calibration use_is->matrix_matched matrix_matched->end

Caption: Logical workflow for troubleshooting matrix effects in LC-MS/MS analysis.

References

Technical Support Center: Enhancing Eleutheroside C Extraction with Response Surface Methodology

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize the extraction of Eleutheroside C using Response Surface Methodology (RSM). While specific literature on the RSM-based optimization of this compound is limited, this document provides a comprehensive framework based on the extraction of other major eleutherosides (such as B and E) and related bioactive compounds from Eleutherococcus senticosus. The principles and methodologies outlined here will serve as a robust starting point for your experimental design and troubleshooting.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: What is Response Surface Methodology (RSM) and why is it used for optimizing extraction processes?

A1: Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used for developing, improving, and optimizing processes.[1] In the context of natural product extraction, RSM is valuable for modeling the relationship between multiple independent variables (e.g., temperature, time, solvent concentration) and one or more response variables (e.g., this compound yield). The primary goal of RSM is to determine the optimal operational conditions for a system or to identify a region where the response variable reaches its maximum or minimum.[1] It is more efficient than traditional single-factor experiments as it accounts for the interactions between variables, ultimately reducing the number of required experimental runs.

Q2: I am not getting a good yield of this compound. What are the most critical factors to investigate?

A2: The extraction yield of eleutherosides is influenced by several factors. Based on studies of related compounds, the most critical parameters to investigate are:

  • Solvent Concentration: The polarity of the solvent is crucial. Eleutherosides are generally hydrophilic, making aqueous ethanol a common and effective solvent.[2] The optimal ethanol concentration can vary, and finding the right balance is key.

  • Extraction Temperature: Higher temperatures can increase solvent diffusivity and the solubility of the target compound, but excessive heat may lead to degradation.

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix and dissolve the target compounds. However, prolonged extraction times can increase the risk of compound degradation and extraction of impurities.

  • Solid-to-Liquid Ratio: A lower solid-to-liquid ratio (i.e., more solvent) can create a larger concentration gradient, enhancing mass transfer. However, this also increases solvent consumption.

Q3: My experimental results are not matching the predicted values from the RSM model. What should I do?

A3: Discrepancies between predicted and experimental values can arise from several sources. Here’s a troubleshooting checklist:

  • Check for Experimental Errors: Ensure consistency in sample preparation, accurate measurement of variables (temperature, time, etc.), and proper functioning of equipment.

  • Assess Model Adequacy: Review the statistical significance of your model. A low R-squared value or a non-significant lack-of-fit test might indicate that the chosen model (e.g., second-order polynomial) does not adequately describe the relationship between the variables and the response.

  • Expand the Experimental Domain: The optimal conditions might lie outside the range of the variables you initially selected. Consider performing additional experiments at the extremes of your design space.

  • Consider Other Factors: There may be other variables influencing the extraction that were not included in your model, such as particle size of the plant material or agitation speed.

Q4: Can I use extraction methods other than conventional solvent extraction with RSM?

A4: Yes, RSM can be effectively coupled with modern extraction techniques to enhance efficiency. These include:

  • Ultrasound-Assisted Extraction (UAE): Ultrasound can cause cavitation, which disrupts cell walls and enhances solvent penetration, often leading to shorter extraction times and higher yields.[3]

  • Microwave-Assisted Extraction (MAE): Microwaves heat the solvent and plant material directly, leading to rapid cell lysis and release of bioactive compounds.[4]

  • Enzyme-Assisted Extraction: The use of enzymes like cellulase or pectinase can break down the plant cell wall, facilitating the release of eleutherosides.[2]

Data Presentation: Optimized Extraction Parameters for Related Compounds

The following tables summarize the optimal extraction conditions for Eleutheroside B, Eleutheroside E, and general antioxidant compounds from Eleutherococcus senticosus as determined by RSM in various studies. These values can serve as a starting point for designing your this compound extraction experiments.

Table 1: Optimized Conditions for Eleutheroside B & E Extraction using Ultrasound-Assisted Extraction with Tea Saponin

ParameterOptimal ValueReference
Ultrasonic Power Density43.4 mW/g[5]
Ultrasonic Irradiation Time40 min[5]
Reaction Temperature50 °C[5]
Tea Saponin Concentration0.3%[5]
Liquid-to-Solid Ratio20 mL/g[5]

Table 2: Optimized Conditions for Antioxidant and Polyphenol Extraction

Response VariableExtraction Temperature (°C)Ethanol Concentration (%)Solid-to-Liquid Ratio (mL/g)Reference
Antioxidant Activity (TEAC)702353[1]
Total Polyphenols702291[1]

Table 3: Optimized Conditions for Polysaccharide Extraction using Ultrasound-Assisted Extraction

ParameterOptimal ValueReference
Extraction Temperature58 °C[3]
Extraction Time73 min[3]
Liquid-to-Solid Ratio25:1[3]
Ultrasonic Power85 W[3]

Experimental Protocols

General Protocol for Optimization of this compound Extraction using RSM

This protocol outlines a general procedure for using a Box-Behnken Design (BBD), a common RSM design, to optimize the extraction of this compound.

1. Preliminary Single-Factor Experiments:

  • Identify the key independent variables (e.g., extraction temperature, ethanol concentration, extraction time, and solid-to-liquid ratio).

  • Vary one factor at a time while keeping others constant to determine a suitable range for each variable. For example:

    • Temperature: 40, 50, 60, 70, 80 °C

    • Ethanol Concentration: 30, 40, 50, 60, 70% (v/v)

    • Time: 30, 60, 90, 120, 150 min

    • Solid-to-Liquid Ratio: 1:10, 1:15, 1:20, 1:25, 1:30 g/mL

2. Response Surface Methodology (Box-Behnken Design):

  • Based on the results of the single-factor experiments, select three levels (low, medium, high) for each of the most significant independent variables.

  • Use statistical software (e.g., Design-Expert®, Minitab®) to generate the experimental runs based on the BBD. A typical design for three variables will have 15-17 experimental runs, including center points.

  • Perform the extraction experiments in a randomized order as specified by the design.

3. Extraction Procedure (Example):

  • Weigh the powdered Eleutherococcus senticosus root or stem material.

  • Add the specified volume of aqueous ethanol solution according to the solid-to-liquid ratio for that run.

  • Place the mixture in a temperature-controlled shaker or ultrasonic bath.

  • Conduct the extraction at the specified temperature and for the specified duration.

  • After extraction, filter the mixture and collect the supernatant.

  • Prepare the sample for analysis.

4. Quantification of this compound:

  • Use a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the concentration of this compound in each extract.

  • The yield of this compound will be the response variable in your RSM model.

5. Data Analysis:

  • Enter the measured this compound yields for each experimental run into the statistical software.

  • Fit the data to a second-order polynomial equation.

  • Use Analysis of Variance (ANOVA) to determine the statistical significance of the model and each of its terms.

  • Generate 3D response surface plots and contour plots to visualize the relationship between the variables and the response.

  • Use the software's numerical optimization function to determine the optimal conditions for maximizing this compound yield.

6. Model Validation:

  • Perform an extraction experiment using the predicted optimal conditions.

  • Compare the experimental yield with the predicted yield to validate the accuracy of the RSM model.

Visualizations

Below are diagrams illustrating the workflow and logical relationships in the optimization of this compound extraction using RSM.

G cluster_prep Phase 1: Preparation & Preliminary Studies cluster_rsm Phase 2: Response Surface Methodology cluster_analysis Phase 3: Data Analysis & Optimization cluster_validation Phase 4: Validation A Define Objective: Maximize this compound Yield B Identify Independent Variables: Temp, Time, Solvent %, Ratio A->B C Single-Factor Experiments (Determine Variable Ranges) B->C D Select RSM Design (e.g., Box-Behnken) C->D E Perform Randomized Extraction Experiments D->E F Quantify this compound (HPLC Analysis) E->F G Fit Data to Second-Order Polynomial Model F->G H ANOVA & Model Diagnostics G->H I Generate 3D Surface Plots H->I J Numerical Optimization I->J K Conduct Experiment at Predicted Optimal Conditions J->K L Compare Experimental vs. Predicted Yield K->L M Final Optimized Protocol L->M

Caption: Experimental workflow for optimizing this compound extraction using RSM.

G Response This compound Yield X1 Extraction Temperature (X1) X1->Response Linear Effect Interaction1 X1X2 X1->Interaction1 Interaction2 X1X3 X1->Interaction2 Quadratic1 X1^2 X1->Quadratic1 X2 Ethanol Concentration (X2) X2->Response Linear Effect X2->Interaction1 Interaction3 X2X3 X2->Interaction3 Quadratic2 X2^2 X2->Quadratic2 X3 Extraction Time (X3) X3->Response Linear Effect X3->Interaction2 X3->Interaction3 Quadratic3 X3^2 X3->Quadratic3 X4 Solid-Liquid Ratio (X4) X4->Response Linear Effect Interaction1->Response Interaction Effect Interaction2->Response Interaction Effect Interaction3->Response Interaction Effect Quadratic1->Response Quadratic Effect Quadratic2->Response Quadratic Effect Quadratic3->Response Quadratic Effect

References

Minimizing degradation of Eleutheroside C during storage

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Eleutheroside C, also known as ethyl α-D-galactoside, is a glycoside.[1][2][3][4] Specific degradation studies on this compound are limited in publicly available scientific literature. The following troubleshooting guides and FAQs are based on general principles of glycoside chemistry and stability. Researchers should validate these recommendations for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most likely cause of this compound degradation during storage?

A1: The primary cause of degradation for glycosides like this compound is the hydrolysis of the glycosidic bond.[5][6] This chemical reaction breaks the bond between the ethyl group and the galactose sugar moiety, leading to the formation of ethanol and galactose. This process can be accelerated by several factors, including improper pH, elevated temperature, and the presence of enzymatic contaminants.

Q2: How does pH affect the stability of this compound?

A2: Glycosidic bonds are susceptible to acid-catalyzed hydrolysis. Therefore, storing this compound in acidic conditions (low pH) can significantly accelerate its degradation. While generally more stable at neutral to slightly alkaline pH, the optimal pH for long-term stability should be empirically determined. For many glycosides, a pH range of 6.0 to 8.0 is considered relatively safe for short-term experiments, but long-term storage should ideally be in a buffered solution at a neutral pH or as a dry powder.

Q3: Can this compound degrade due to exposure to light?

A3: Photodegradation can be a concern for many organic molecules, including some glycosides, particularly if they possess chromophores that absorb UV or visible light. While the simple structure of ethyl α-D-galactoside does not suggest strong absorption in the visible range, it is a prudent practice to protect this compound solutions and solid samples from light, especially from high-energy UV light, to minimize the risk of photodegradation.

Q4: Is oxidation a significant concern for this compound stability?

A4: While hydrolysis is the more common degradation pathway, oxidation of the carbohydrate moiety is also a possibility, especially in the presence of oxidizing agents or under harsh conditions. Storing the compound under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidative degradation, particularly for long-term storage or when in solution.

Troubleshooting Guides

Issue 1: Inconsistent experimental results or loss of activity of this compound solution.

  • Possible Cause: Degradation of this compound in your stock solution.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Use an analytical method like High-Performance Liquid Chromatography (HPLC) to check the purity of your this compound stock solution. Compare the chromatogram to a freshly prepared standard or a previous, reliable batch.

    • Review Storage Conditions: Ensure your stock solution is stored at the recommended temperature, protected from light, and at an appropriate pH. For long-term storage, aliquoting the stock solution to avoid repeated freeze-thaw cycles is recommended.

    • Prepare Fresh Solutions: If degradation is suspected, prepare fresh solutions of this compound from a solid, properly stored sample before each experiment.

Issue 2: Precipitate formation in this compound solutions upon storage.

  • Possible Cause: Poor solubility at the storage temperature or degradation leading to less soluble products.

  • Troubleshooting Steps:

    • Check Solubility: Confirm the solubility of this compound in your chosen solvent at the storage temperature. It may be necessary to use a different solvent or a lower concentration.

    • Analyze the Precipitate: If possible, analyze the precipitate to determine if it is undissolved this compound or a degradation product.

    • Filter Before Use: If a precipitate is observed, gently warm the solution to attempt redissolving. If it persists, centrifuge and filter the solution before use to ensure you are working with a homogenous solution of known concentration. Re-quantify the concentration of the supernatant if necessary.

Data Presentation

Table 1: General Recommended Storage Conditions for Glycosidic Compounds

ParameterSolid FormIn Solution
Temperature -20°C to -80°C for long-term storage.[2]-80°C for long-term storage.[2] Avoid repeated freeze-thaw cycles.
Light Store in amber vials or in the dark.Store in amber vials or wrap in aluminum foil.
Atmosphere Store under a dry, inert atmosphere (e.g., argon or nitrogen) if possible.Degas solvent and store under an inert atmosphere, especially for sensitive applications.
pH Not directly applicable, but should be stored away from acidic or basic vapors.Buffered to a neutral pH (e.g., pH 6.0-8.0).
Solvent N/AUse high-purity, anhydrous solvents. For aqueous solutions, use sterile, purified water.

Note: These are general recommendations. The optimal storage conditions for this compound should be validated for your specific formulation and application.

Experimental Protocols

Protocol: Assessment of this compound Stability by HPLC

This protocol outlines a general method to assess the stability of this compound under different conditions (e.g., temperature, pH).

1. Materials:

  • This compound (solid)

  • High-purity solvents (e.g., acetonitrile, methanol, water - HPLC grade)

  • Buffers of various pH values (e.g., phosphate, citrate)

  • HPLC system with a suitable detector (e.g., UV, ELSD, or MS)

  • Appropriate HPLC column (e.g., C18 reversed-phase)

  • Incubators or water baths set to desired temperatures

  • Light-protective containers (e.g., amber vials)

2. Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO, methanol, or water).

  • Preparation of Test Samples:

    • Dilute the stock solution with the desired buffers to create test samples at various pH values.

    • Aliquot the test samples into amber vials for each time point and storage condition to be tested (e.g., 4°C, 25°C, 40°C; light exposure vs. dark).

  • Initial Analysis (Time Zero): Immediately after preparation, analyze an aliquot of each test sample by HPLC to determine the initial concentration and purity of this compound. This will serve as the baseline (t=0).

  • Incubation: Store the prepared test samples under the different experimental conditions.

  • Time-Point Analysis: At predetermined time intervals (e.g., 24h, 48h, 1 week, 1 month), retrieve one aliquot from each condition.

  • Sample Analysis: Analyze the samples by HPLC.

    • Mobile Phase: An exemplary mobile phase for eleutherosides could be a gradient of acetonitrile and water.

    • Detection: Monitor the peak area of this compound. The appearance of new peaks may indicate the formation of degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.

Mandatory Visualizations

Hypothetical Hydrolysis of this compound Eleutheroside_C This compound (Ethyl α-D-galactoside) Transition_State Protonated Glycosidic Oxygen Eleutheroside_C->Transition_State + H+ (Acid Catalyst) Products Products Transition_State->Products + H2O Ethanol Ethanol Products->Ethanol Galactose Galactose Products->Galactose

Caption: Hypothetical acid-catalyzed hydrolysis of this compound.

Experimental Workflow for this compound Stability Study cluster_prep Preparation cluster_analysis Analysis cluster_incubation Incubation Prep_Stock Prepare Stock Solution Prep_Samples Prepare Test Samples (Varying pH, Temp, Light) Prep_Stock->Prep_Samples Initial_HPLC HPLC Analysis (t=0) Prep_Samples->Initial_HPLC Incubate Incubate Samples Initial_HPLC->Incubate Time_Point_HPLC HPLC Analysis (Scheduled Time Points) Time_Point_HPLC->Incubate Repeat for each time point Data_Analysis Data Analysis (Degradation Rate) Time_Point_HPLC->Data_Analysis Incubate->Time_Point_HPLC

References

Technical Support Center: Purity Assessment of Isolated Eleutheroside C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isolated Eleutheroside C (also known as Ethyl α-D-galactoside).

Frequently Asked Questions (FAQs)

Q1: I am having difficulty detecting this compound using my standard HPLC-UV setup. Why is this and what can I do?

A1: this compound, as Ethyl α-D-galactoside, lacks a significant chromophore in its structure.[1] This means it does not absorb ultraviolet (UV) light strongly, leading to poor sensitivity or complete lack of detection with a standard UV detector.[1]

Troubleshooting Steps:

  • Alternative Detection Methods:

    • Mass Spectrometry (MS): LC-MS is a highly sensitive and specific method for detecting compounds like this compound that lack a chromophore.[2]

    • Charged Aerosol Detector (CAD): This universal detector is not dependent on the optical properties of the analyte and can be used for quantification.

    • Evaporative Light Scattering Detector (ELSD): Another universal detector suitable for non-volatile compounds like this compound.

    • Refractive Index (RI) Detector: Can be used for detection, but it is sensitive to changes in the mobile phase composition and temperature, making it less suitable for gradient elution.

  • Derivatization:

    • Chemical derivatization can be employed to introduce a UV-active or fluorescent tag to the this compound molecule. However, this adds complexity to the sample preparation and may introduce variability. For other eleutherosides without strong UV absorbance, reagents like anisaldehyde or sulfuric acid have been used for post-chromatographic derivatization in HPTLC.[3]

Q2: I am observing a peak that I suspect is a degradation product of this compound. What are the likely degradation pathways and how can I confirm this?

A2: The most probable degradation pathway for this compound is the hydrolysis of the glycosidic bond, especially under acidic or enzymatic conditions. This would result in the formation of ethanol and galactose.

Confirmation of Degradation Products:

  • LC-MS Analysis: Use LC-MS to determine the molecular weight of the suspected degradation product. The masses of ethanol and galactose can be compared to the observed peaks.

  • Co-injection with Standards: If available, co-inject your sample with standards of ethanol and galactose to see if the retention times match.

  • Forced Degradation Studies: Subject a pure sample of this compound to stress conditions (e.g., acid, base, heat, oxidation) and monitor the formation of the degradation product. This can help confirm its identity and provide information on the stability of this compound.

Q3: What are some potential impurities I should be aware of when assessing the purity of synthetically derived this compound?

A3: For synthetically produced this compound (Ethyl α-D-galactoside), potential impurities can arise from starting materials, side reactions, or incomplete reactions. These may include:

  • Unreacted Starting Materials: Residual galactose or ethanol.

  • Anomeric Impurities: Formation of the β-anomer (Ethyl β-D-galactoside) in addition to the desired α-anomer. The ratio of anomers can often be controlled by the synthetic route but should be assessed.

  • Solvent Residues: Residual solvents from the reaction and purification steps.

  • By-products from Protecting Groups: If protecting groups are used in the synthesis, by-products from their removal can be present.

Q4: How should I store isolated this compound to ensure its stability?

Experimental Protocols

High-Performance Liquid Chromatography with Mass Spectrometric Detection (HPLC-MS)

This method is recommended for the accurate quantification and purity assessment of this compound.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • Mass spectrometer (e.g., single quadrupole, triple quadrupole, or TOF)

Chromatographic Conditions (Example):

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 35°C
Injection Volume 2 µL

Mass Spectrometry Parameters (Example for Electrospray Ionization - ESI):

ParameterValue
Ionization Mode Positive or Negative (optimization required)
Scan Range m/z 100-500
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120°C
Desolvation Temperature 350°C
Desolvation Gas Flow 600 L/hr
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR is a powerful tool for the unambiguous structural elucidation of this compound and its impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve an accurately weighed amount of the sample in a suitable deuterated solvent (e.g., D₂O, Methanol-d₄).

Experiments:

  • 1D NMR: ¹H and ¹³C NMR spectra to confirm the basic structure.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H correlations within the sugar and ethyl groups.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which are crucial for confirming the glycosidic linkage between the ethyl group and the galactose moiety.

Data Presentation

Table 1: HPLC-MS Method Validation Parameters (Hypothetical Data)

ParameterThis compound
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Precision (RSD%) < 2%
Accuracy (Recovery %) 98-102%

Table 2: Potential Impurities and their Characteristics

ImpurityStructureDetection Method
GalactoseMonosaccharideHPLC-MS, HPLC-RI
EthanolAlcoholGC-FID, ¹H NMR
Ethyl β-D-galactosideAnomerHPLC-MS, ¹H NMR

Visualizations

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Initial Purity Screen cluster_2 Data Analysis & Reporting Isolated_Sample Isolated this compound Dissolution Dissolution in appropriate solvent Isolated_Sample->Dissolution HPLC_MS HPLC-MS Analysis Dissolution->HPLC_MS NMR_Analysis NMR Spectroscopy Dissolution->NMR_Analysis Purity_Calculation Purity Calculation HPLC_MS->Purity_Calculation Impurity_Identification Impurity Identification HPLC_MS->Impurity_Identification NMR_Analysis->Impurity_Identification Report Final Purity Report Purity_Calculation->Report Impurity_Identification->Report Degradation_Pathway Eleutheroside_C This compound (Ethyl α-D-galactoside) Hydrolysis Hydrolysis (Acid/Enzyme) Eleutheroside_C->Hydrolysis Galactose Galactose Hydrolysis->Galactose Ethanol Ethanol Hydrolysis->Ethanol

References

Method validation issues in Eleutheroside C analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Eleutheroside C. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common method validation challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from other eleutherosides?

A1: this compound, also known as ethyl α-D-galactoside, is a glycoside.[1][2] Unlike other more commonly studied eleutherosides such as Eleutheroside B (syringin) and Eleutheroside E, which are phenylpropanoid or lignan glycosides, this compound is a simple ethyl glycoside of galactose.[3] Its chemical formula is C8H16O6 and it has a molecular weight of approximately 208.21 g/mol .[2][4] This structural difference significantly impacts its analytical behavior, particularly its polarity and chromatographic retention.

Q2: I cannot find a commercially available analytical standard for this compound. What are my options?

A2: The availability of certified reference standards for less common compounds like this compound can be limited. If a commercial standard is unavailable, options include:

  • Custom Synthesis: Several companies specialize in the custom synthesis of chemical compounds. This would provide a high-purity standard suitable for method validation.

  • Isolation and Purification: this compound can be isolated from natural sources.[1][2] This process requires significant expertise in phytochemical techniques and subsequent characterization (e.g., by NMR, MS) to confirm identity and purity.

  • Use of a Structurally Related Standard: In early-stage research, a structurally similar and commercially available compound could be used as a surrogate standard for preliminary method development. However, for full method validation and accurate quantification, a pure standard of this compound is essential.

Q3: What are the key parameters to consider for HPLC method validation for this compound?

A3: A robust HPLC method validation should encompass the following parameters as per ICH guidelines:[4]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[2]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[2]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[3]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision.[4]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[3]

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)
  • Possible Cause: Secondary interactions between the highly polar this compound and the stationary phase, particularly with residual silanols on C18 columns.

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: Ensure the mobile phase pH is in a range that suppresses the ionization of any acidic or basic functional groups on the analyte and silanols on the stationary phase. For a neutral compound like this compound, this is less critical, but adjusting the pH of the mobile phase (e.g., with 0.1% formic acid) can improve peak shape by minimizing interactions with the stationary phase.

    • Use of an Alternative Stationary Phase: Consider using a column with a different stationary phase that is more suitable for polar compounds, such as a polar-embedded or a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

    • Check for Column Contamination: A contaminated guard or analytical column can lead to poor peak shape. Flush the column with a strong solvent or, if necessary, replace the guard column.[5]

Issue 2: Inconsistent Retention Times
  • Possible Cause: Fluctuations in mobile phase composition, temperature, or flow rate.

  • Troubleshooting Steps:

    • Mobile Phase Preparation: Ensure the mobile phase is thoroughly mixed and degassed. If preparing the mobile phase online, ensure the pump's proportioning valves are functioning correctly.[6]

    • Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run. Insufficient equilibration can lead to drifting retention times.

    • Temperature Control: Use a column oven to maintain a consistent column temperature, as temperature fluctuations can significantly impact retention times.[6]

    • Pump Performance: Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate.

Issue 3: Low Analyte Recovery during Sample Preparation
  • Possible Cause: Incomplete extraction of the polar this compound from the sample matrix or analyte degradation.

  • Troubleshooting Steps:

    • Optimize Extraction Solvent: Due to its high polarity, a polar solvent system is required for efficient extraction. Methanol, ethanol, or mixtures with water are commonly used for extracting glycosides.[7] The optimal solvent composition should be determined experimentally.

    • Extraction Technique: Techniques like ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve extraction efficiency compared to simple maceration.[8]

    • Analyte Stability: Assess the stability of this compound under the extraction conditions. High temperatures or prolonged extraction times could potentially lead to degradation. A stability study of the analyte in the extraction solvent should be performed.[9]

Experimental Protocol: Proposed HPLC Method for this compound Analysis

This proposed method is a starting point for the analysis of this compound and will require optimization and full validation for your specific application.

Parameter Proposed Condition Rationale/Notes
HPLC System Agilent 1260 series or equivalent with DAD detectorStandard HPLC system suitable for routine analysis.
Column Agilent Zorbax SB-C18 (4.6 x 250 mm, 5 µm)A common C18 column; may require optimization. A polar-embedded or HILIC column could be an alternative for this polar analyte.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA common mobile phase for the analysis of natural products. The formic acid helps to improve peak shape.
Gradient Elution 0-5 min: 5% B5-20 min: 5-30% B20-25 min: 30% B25-30 min: 30-5% B30-35 min: 5% BA gradient is necessary to elute the polar this compound and any less polar impurities. This gradient is a starting point and should be optimized.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CA controlled temperature ensures reproducible retention times.
Detection Wavelength 210 nmAs this compound lacks a strong chromophore, detection at a low UV wavelength is necessary. A Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) could also be considered.
Injection Volume 10 µLA typical injection volume.
Standard Preparation Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution with the initial mobile phase composition.
Sample Preparation Based on the sample matrix, an extraction with a polar solvent (e.g., 70% methanol) followed by filtration through a 0.45 µm syringe filter is recommended.

Method Validation Workflow and Troubleshooting

The following diagrams illustrate the logical workflow for HPLC method validation and a troubleshooting guide for common issues.

MethodValidationWorkflow cluster_Plan 1. Planning cluster_Execution 2. Execution cluster_Reporting 3. Reporting Define_Purpose Define Analytical Method's Purpose Set_Criteria Set Acceptance Criteria (ICH Guidelines) Define_Purpose->Set_Criteria Write_Protocol Write Validation Protocol Set_Criteria->Write_Protocol Specificity Specificity/ Selectivity Write_Protocol->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Compile_Data Compile & Analyze Data Robustness->Compile_Data Write_Report Write Validation Report Compile_Data->Write_Report Final_Approval Final Review & Approval Write_Report->Final_Approval

Figure 1. A logical workflow for HPLC method validation.

HPLCTroubleshooting cluster_Problem Problem Observed cluster_Investigation Initial Investigation cluster_Solutions Potential Solutions Problem_Node Poor Chromatographic Performance Check_Peak_Shape Peak Tailing or Fronting? Problem_Node->Check_Peak_Shape Check_Retention Retention Time Shifts? Problem_Node->Check_Retention Check_Pressure Pressure Fluctuations? Problem_Node->Check_Pressure Sol_Peak_Shape Adjust Mobile Phase pH Change Column Type Check for Contamination Check_Peak_Shape->Sol_Peak_Shape Yes Sol_Retention Check Mobile Phase Prep Ensure Column Equilibration Control Temperature Check_Retention->Sol_Retention Yes Sol_Pressure Check for Leaks Degas Mobile Phase Inspect Pump Seals Check_Pressure->Sol_Pressure Yes

Figure 2. A troubleshooting guide for common HPLC issues.

References

Validation & Comparative

Unveiling the Neuroprotective Potential of Eleutherosides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of the neuroprotective effects of Eleutherosides, bioactive compounds isolated from Eleutherococcus senticosus (Siberian ginseng). While the user's interest was in Eleutheroside C, the available scientific literature predominantly focuses on the neuroprotective properties of Eleutheroside B and E. This guide will, therefore, present the existing experimental data for these compounds as a proxy for the potential of the broader Eleutheroside family, including this compound, in neuroprotection. We will delve into the experimental data, detailed methodologies, and the intricate signaling pathways that underpin their neuroprotective mechanisms.

Comparative Analysis of Neuroprotective Effects

The neuroprotective efficacy of Eleutherosides has been evaluated in various in vitro and in vivo models of neuronal injury. The following tables summarize the key quantitative findings from studies on Eleutheroside B and E, providing a framework for comparison with other potential neuroprotective agents.

Eleutheroside E: In Vitro Neuroprotection
Experimental Model Parameter Measured Treatment Key Finding
MPTP-induced Parkinson's Disease model in PC-12 cells[1]Cell Viability (CCK-8 Assay)Eleutheroside E (medium and high concentrations)Increased cell survival rates compared to the MPTP-treated group.[1]
MPTP-induced Parkinson's Disease model in PC-12 cells[1]Mitochondrial Membrane PotentialEleutheroside E (medium and high concentrations)Significantly increased mitochondrial membrane potential compared to the MPTP-treated group.[1]
MPTP-induced Parkinson's Disease model in PC-12 cells[1]Intracellular Reactive Oxygen Species (ROS)Eleutheroside E (medium and high concentrations)Decreased ROS levels compared to the MPTP-treated group.[1]
Ischemia-Reperfusion (I/R) injury in rat hippocampal neurons[2]ApoptosisEleutheroside EReduced apoptosis of hippocampal neuron cells.[2]
I/R injury in rat hippocampal neurons[2]Oxidative Stress Markers (ROS, MDA, SOD, GSH peroxidase)Eleutheroside EReduced ROS production and MDA content; increased SOD and GSH peroxidase activities.[2]
Eleutheroside B: In Vivo and In Vitro Neuroprotection
Experimental Model Parameter Measured Treatment Key Finding
High Altitude Cerebral Edema (HACE) in rats[3]Oxidative Stress Markers (ROS, MDA, GSH)Eleutheroside B (50 and 100 mg/kg)Significantly reduced levels of ROS and MDA, and increased GSH in brain tissue.[3]
HACE in rats[3]Inflammatory Cytokines (IL-1β, IL-6, TNF-α)Eleutheroside B (50 and 100 mg/kg)Significantly decreased the levels of pro-inflammatory cytokines in brain tissue.[3]
Experimentally aged rats[4]Acetylcholine and Choline Content in HippocampusEleutheroside B (50, 100, 200 mg/kg)Dose-dependently increased acetylcholine content and decreased choline content.[4]
Experimentally aged rats[4]Cholinesterase Activity in HippocampusEleutheroside B (50, 100, 200 mg/kg)Enhanced cholinesterase activity.[4]

Comparison with Other Neuroprotective Agents

While direct comparative studies are limited, the mechanisms of action of Eleutherosides show overlap with other known neuroprotective agents. For instance, like many flavonoids and polyphenols, Eleutherosides exhibit potent antioxidant and anti-inflammatory properties[5]. The modulation of signaling pathways such as Nrf2 and CREB by Eleutherosides is a key mechanism shared by other promising neuroprotective compounds[6][7]. A network meta-analysis of various neuroprotective agents in acute ischemic stroke suggests that agents like Edaravone and Butylphthalide show significant efficacy in improving neurological outcomes[8]. Future studies directly comparing Eleutherosides with these agents would be invaluable.

Experimental Protocols

The validation of neuroprotective effects relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key experiments cited in the context of Eleutheroside research.

Primary Cortical Neuron Culture

This protocol is fundamental for in vitro neuroprotection assays.

Materials:

  • E18 rat embryos

  • Neurobasal medium

  • B27 supplement

  • Glutamate

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Lactate dehydrogenase (LDH) assay kit

Procedure:

  • Isolate cortical neurons from E18 rat embryos.

  • Plate the neurons in a humidified incubator at 37°C with 5% CO2.

  • After 4-6 hours, replace the initial medium with fresh neurobasal medium containing B27 supplement.

  • Perform partial medium replacement twice a week.

  • Use cultures at 11 days in vitro for experiments.

Neuroprotective Effect Assessment (MTT Assay)

This assay measures cell viability.

Procedure:

  • Pre-treat primary cortical neurons with the desired concentrations of the test compound (e.g., Eleutheroside) for 2 hours.

  • Expose the cells to a neurotoxic insult, such as glutamate (200 μM), for 24 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Increased absorbance indicates higher cell viability.

Oxidative Stress Assessment (ROS Assay)

This assay quantifies the levels of intracellular reactive oxygen species.

Materials:

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA) dye

Procedure:

  • Culture primary neurons in a 96-well plate.

  • After treatment with the neuroprotective agent and/or neurotoxin, wash the cells with phosphate-buffered saline (PBS).

  • Incubate the cells with DCFH-DA solution in the dark at 37°C for 30 minutes.

  • Wash the cells with PBS to remove excess dye.

  • Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively. A decrease in fluorescence indicates a reduction in ROS levels.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins involved in signaling pathways.

Procedure:

  • Lyse the treated primary neurons to extract total protein.

  • Determine the protein concentration using a BCA protein assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) for 1 hour.

  • Incubate the membrane with primary antibodies against the target proteins (e.g., p-CREB, Nrf2, Bcl-2, Bax) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Visualizations

The neuroprotective effects of Eleutherosides are mediated by complex intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms.

G cluster_stress Neuronal Stress cluster_eleutheroside Eleutheroside Intervention cluster_pathways Signaling Pathways cluster_outcome Outcome Oxidative Stress Oxidative Stress Nrf2 Nrf2 Oxidative Stress->Nrf2 Neuroinflammation Neuroinflammation CREB CREB Neuroinflammation->CREB Apoptotic Stimuli Apoptotic Stimuli Pro-apoptotic Proteins (Bax) Pro-apoptotic Proteins (Bax) Apoptotic Stimuli->Pro-apoptotic Proteins (Bax) Eleutheroside Eleutheroside Eleutheroside->Nrf2 Eleutheroside->CREB Anti-apoptotic Proteins (Bcl-2) Anti-apoptotic Proteins (Bcl-2) Eleutheroside->Anti-apoptotic Proteins (Bcl-2) Eleutheroside->Pro-apoptotic Proteins (Bax) Antioxidant Enzymes (SOD, GSH) Antioxidant Enzymes (SOD, GSH) Nrf2->Antioxidant Enzymes (SOD, GSH) CREB->Anti-apoptotic Proteins (Bcl-2) Neuronal Survival Neuronal Survival Anti-apoptotic Proteins (Bcl-2)->Neuronal Survival Pro-apoptotic Proteins (Bax)->Neuronal Survival Reduced Neuronal Damage Reduced Neuronal Damage Antioxidant Enzymes (SOD, GSH)->Reduced Neuronal Damage G cluster_workflow Experimental Workflow for Neuroprotection Assay cluster_assays Assessment Methods A Primary Neuron Culture (e.g., from E18 rat embryos) B Treatment with Eleutheroside (various concentrations) A->B C Induction of Neuronal Injury (e.g., Glutamate, H2O2, OGD) B->C D Incubation (e.g., 24 hours) C->D E Assessment of Neuroprotection D->E F Cell Viability Assay (e.g., MTT, LDH) E->F G Apoptosis Assay (e.g., TUNEL, Caspase activity) E->G H Oxidative Stress Assay (e.g., ROS, MDA levels) E->H I Western Blot (for signaling proteins) E->I Nrf2_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative Stress Oxidative Stress Nrf2_Keap1 Nrf2-Keap1 Complex Oxidative Stress->Nrf2_Keap1 dissociates Eleutheroside Eleutheroside Eleutheroside->Nrf2_Keap1 promotes dissociation Keap1 Keap1 Nrf2_free Nrf2 (free) Nrf2_Keap1->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription Proteins Antioxidant Proteins Genes->Proteins translates to Proteins->Oxidative Stress neutralizes

References

Comparative Bioactivity of Eleutheroside C and Eleutheroside B: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of Two Phytochemicals from Eleutherococcus senticosus

Eleutherosides, a class of chemical compounds isolated from the roots of Eleutherococcus senticosus (Siberian ginseng), have garnered significant interest in the scientific community for their diverse biological activities. Among these, Eleutheroside B (syringin) has been extensively studied, revealing a wide range of pharmacological effects. In contrast, Eleutheroside C (identified as ethyl galactoside) remains a comparatively under-investigated compound. This guide provides a detailed comparative analysis of the known bioactivities of this compound and Eleutheroside B, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

Data Presentation: A Comparative Overview

The following table summarizes the currently understood bioactivities of this compound and Eleutheroside B, highlighting the significant disparity in the volume of research and available quantitative data.

FeatureThis compound (Ethyl Galactoside)Eleutheroside B (Syringin)
Primary Bioactivities Antibacterial, Potential Skin Health BenefitsNeuroprotective, Anti-inflammatory, Cardioprotective, Anti-diabetic, Adaptogenic, Immune-modulating
Mechanism of Action Largely uncharacterized.Inhibition of JAK2/STAT3 and NF-κB signaling pathways, modulation of ion channels (selective late sodium current inhibitor), activation of cholinesterase, enhancement of glucose uptake.[1]
Quantitative Data (IC50/EC50) Not well-documented in publicly available literature.- CYP2E1 Inhibition: IC50 = 193.20 µM[2] - CYP2C9 Inhibition: IC50 = 595.66 µM[2] - Late Sodium Current (INaL) Inhibition: IC50 = 167 µM[1] - Transient Sodium Current (INaT) Inhibition: IC50 = 1582 µM[1] - ATX II-increased INaL Inhibition: IC50 = 181 µM[1]
Key Experimental Models In vitro antibacterial assays, studies on human dermal fibroblasts.In vivo models of cerebral edema, diabetes, cardiac hypertrophy, and cognitive impairment; in vitro macrophage and cardiomyocyte models.[3][4][5][6]

In-Depth Bioactivity Analysis

This compound: An Emerging Profile

Research on this compound is in its nascent stages. The available literature suggests two primary areas of potential bioactivity:

  • Antibacterial Effects: Some studies have indicated that ethyl galactoside possesses antibacterial properties, particularly against Mycobacterium tuberculosis and Mycobacterium avium complex. However, detailed mechanistic studies and quantitative data on its efficacy are limited.

  • Skin Health: There is emerging evidence suggesting that this compound may contribute to skin health by promoting skin moisturization and augmenting collagen synthesis. These findings are preliminary and require further investigation to substantiate the effects and elucidate the underlying mechanisms.

Eleutheroside B: A Multifaceted Therapeutic Agent

Eleutheroside B has been the subject of numerous studies, revealing a broad spectrum of pharmacological activities with potential therapeutic applications.

  • Neuroprotection: Eleutheroside B has demonstrated significant neuroprotective effects in various experimental models. It has been shown to alleviate oxidative stress and neuroinflammation, key factors in neurodegenerative diseases, by inhibiting the JAK2/STAT3 signaling pathway.[3] Studies have also indicated its potential to improve learning and memory in aged rats by enhancing cholinergic neuron function.[7]

  • Anti-inflammatory Activity: The anti-inflammatory properties of Eleutheroside B are well-documented. It exerts these effects by suppressing the production of pro-inflammatory mediators such as TNF-α and IL-6.[8][9] This is achieved, in part, through the inhibition of the NF-κB signaling pathway.

  • Cardioprotective Effects: Eleutheroside B has been identified as a selective late sodium current inhibitor, a mechanism that contributes to its cardioprotective effects against conditions like atrial fibrillation.[1] It has also been shown to prevent cardiac hypertrophy induced by pressure overload.[6]

  • Anti-diabetic Properties: Studies have shown that Eleutheroside B can improve glucose metabolism. It has been observed to lower plasma glucose levels in diabetic rats by enhancing glucose uptake in muscle tissue and stimulating glycogen synthesis in the liver.[4][5][10]

Experimental Protocols

Eleutheroside B: Neuroprotection in a High-Altitude Cerebral Edema Model[1]
  • Animal Model: Male Sprague-Dawley rats were used to establish a model of high-altitude cerebral edema (HACE) in a hypobaric chamber.

  • Treatment: Rats were pre-treated with Eleutheroside B (50 or 100 mg/kg) via intraperitoneal injection for three days before exposure to the hypoxic environment.

  • Assessment:

    • Brain water content was measured by the wet/dry weight method.

    • Oxidative stress markers (ROS, MDA, GSH) and inflammatory cytokines (IL-1β, IL-6, TNF-α) in brain tissue were quantified using ELISA kits.

    • Protein expression of key signaling molecules (JAK2, STAT3, HIF-1α, AQP4) was determined by Western blot analysis.

    • Histopathological changes in the brain were observed using Hematoxylin and Eosin (H&E) staining.

Eleutheroside B: Cardioprotection in an Atrial Fibrillation Model[2]
  • Cell Model: Whole-cell patch-clamp recordings were conducted on isolated rabbit atrial myocytes.

  • Electrophysiological Recordings: The effects of Eleutheroside B on various ion channels, including late sodium current (INaL), transient sodium current (INaT), L-type calcium current (ICaL), and inward rectifier potassium channel current (IK), were measured.

  • In Vitro Heart Model: Langendorff-perfused rabbit hearts were used to record monophasic action potential (MAP) and electrocardiogram (ECG) to assess the anti-arrhythmic effects of Eleutheroside B.

Signaling Pathways and Conceptual Diagrams

The following diagrams, generated using Graphviz, illustrate the known signaling pathways for Eleutheroside B and the conceptual bioactivities of this compound.

Eleutheroside_B_Signaling cluster_inflammation Anti-inflammatory Pathway cluster_neuroprotection Neuroprotective Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NFkB NF-κB Inflammatory_Stimuli->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines Eleutheroside_B1 Eleutheroside B Eleutheroside_B1->NFkB Inhibits Hypoxia_Oxidative_Stress Hypoxia / Oxidative Stress JAK2 JAK2 Hypoxia_Oxidative_Stress->JAK2 STAT3 STAT3 JAK2->STAT3 Neuroinflammation_Apoptosis Neuroinflammation & Neuronal Apoptosis STAT3->Neuroinflammation_Apoptosis Eleutheroside_B2 Eleutheroside B Eleutheroside_B2->JAK2 Inhibits

Known signaling pathways modulated by Eleutheroside B.

Eleutheroside_C_Bioactivity cluster_antibacterial Potential Antibacterial Activity cluster_skin Potential Skin Health Benefits Eleutheroside_C This compound (Ethyl Galactoside) Bacterial_Growth Bacterial Growth Eleutheroside_C->Bacterial_Growth Inhibits (?) Collagen_Synthesis Collagen Synthesis Eleutheroside_C->Collagen_Synthesis Promotes (?) Skin_Moisturization Skin Moisturization Eleutheroside_C->Skin_Moisturization Enhances (?) Bacteria Bacteria (e.g., Mycobacterium) Bacteria->Bacterial_Growth Dermal_Fibroblasts Dermal Fibroblasts Dermal_Fibroblasts->Collagen_Synthesis

Conceptual diagram of potential this compound bioactivities.

Conclusion and Future Directions

The comparative analysis reveals a stark contrast in the scientific understanding of this compound and Eleutheroside B. While Eleutheroside B has been extensively investigated, demonstrating a wide array of promising bioactivities with well-defined mechanisms of action, this compound remains largely unexplored. The preliminary findings on the antibacterial and skin health-promoting effects of this compound warrant further in-depth investigation.

For researchers and drug development professionals, Eleutheroside B presents a compelling candidate for further preclinical and clinical studies in the areas of neurodegenerative diseases, inflammatory disorders, cardiovascular conditions, and diabetes. The limited data on this compound, on the other hand, represents a significant research gap and an opportunity for novel discoveries. Future studies should focus on:

  • Systematically screening this compound for a broader range of biological activities.

  • Elucidating the mechanisms of action for any observed bioactivities of this compound.

  • Conducting quantitative studies to determine the potency and efficacy of this compound.

  • Performing direct comparative studies of this compound and Eleutheroside B to understand their relative contributions to the overall therapeutic effects of Eleutherococcus senticosus.

By addressing these research questions, the scientific community can unlock the full therapeutic potential of all eleutherosides and contribute to the development of new evidence-based natural health products and pharmaceuticals.

References

A Head-to-Head Comparison of Eleutheroside C and Other Adaptogenic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective therapeutic agents capable of mitigating stress and enhancing resilience has led to a growing interest in adaptogens—natural substances that increase the body's non-specific resistance to stressors. Among these, Eleutheroside C, a constituent of Eleutherococcus senticosus (Siberian Ginseng), has garnered attention. This guide provides a head-to-head comparison of this compound with other prominent adaptogenic compounds, namely rosavins and salidroside from Rhodiola rosea, ginsenosides from Panax ginseng, schisandrins from Schisandra chinensis, and withanolides from Withania somnifera (Ashwagandha). Due to the limited availability of studies focusing specifically on isolated this compound, data from Eleutherococcus senticosus extracts are used as a proxy to infer its potential effects. This comparison is based on available experimental data on their impact on key performance metrics such as stress hormone modulation, cognitive function, and physical endurance.

Quantitative Comparison of Adaptogenic Compound Efficacy

The following tables summarize quantitative data from various studies, offering a comparative overview of the effects of these adaptogenic compounds. It is crucial to note that direct comparative studies are scarce, and the data presented here are collated from individual experiments with varying methodologies.

Table 1: Effects on Stress Hormones (Cortisol and Corticosterone)

Adaptogenic Compound/ExtractSpeciesDosageDurationEffect on Cortisol/CorticosteronePercentage ChangeReference
Eleutherococcus senticosus (as a proxy for this compound) MiceNot specifiedNot specifiedInhibition of corticosterone elevationNot specified[1][2]
Human4 g/day (root equivalent)6 weeksTrend towards increased cortisol~31% increase (non-significant)[3]
Rosavins and Salidroside (Rhodiola rosea) Human576 mg/day extract28 daysDecreased cortisol response to awakening stressSignificant decrease[4][5]
Ginsenosides (Panax ginseng) Mice5 and 20 mg/kg (GTS)Single doseAttenuated stress-induced corticosterone increaseSignificant attenuation[6]
Mice400 and 800 mg/kg (GWE)Not specifiedFailed to normalize increased corticosteroneNo normalization[7]
Withanolides (Withania somnifera) Human300 mg/day extract60 daysReduced serum cortisol27.9% reduction[8]
Human225 mg/day extract30 daysDecreased salivary cortisolSignificant decrease[9]
Human240 mg/day extract60 daysDecreased plasma cortisol23.39% reduction[9]
Schisandrins (Schisandra chinensis) RatNot specifiedNot specifiedDecreased serum corticosteroneSignificant decrease[10]

Table 2: Effects on Cognitive Function

Adaptogenic Compound/ExtractSpeciesAssayDosageDurationOutcomeReference
Eleutherococcus senticosus (as a proxy for this compound) MiceObject Recognition Test500 mg/kg (leaf extract)17 daysEnhanced object recognition memory[11][12][13][14]
RatNot specified50, 100, 200 mg/kg (Eleutheroside B or E)Not specifiedImproved learning and memory[15]
Rosavins and Salidroside (Rhodiola rosea) HumanCognitive Performance Tests576 mg/day extract28 daysIncreased ability to concentrate[4][5]
Ginsenosides (Panax ginseng) HumanWorking Memory TestsNot specifiedNot specifiedImproved working memory and calmness[16]
Withanolides (Withania somnifera) HumanNot specified300 mg/day extract60 daysImproved self-assessed quality-of-life[8]
Schisandrins (Schisandra chinensis) MiceNot specifiedNot specifiedAmeliorated cognitive impairment[17]

Table 3: Effects on Physical Performance

Adaptogenic Compound/ExtractSpeciesAssayDosageDurationOutcomeReference
Eleutherococcus senticosus (as a proxy for this compound) MiceForced Swim TestNot specifiedNot specifiedProlonged swimming time[1][2][18][19]
MiceRecovery from Forced Swim Test500 and 1000 mg/kg7 daysShorter recovery times[20][21]
Rosavins and Salidroside (Rhodiola rosea) HumanNot specified576 mg/day extract28 daysExerted an anti-fatigue effect[4][5]
Ginsenosides (Panax ginseng) Rat/HumanVariousNot specifiedNot specifiedIncreased physical work capacity[14]
Withanolides (Withania somnifera) HumanNot specifiedNot specifiedNot specifiedImproved resistance to stress[8]
Schisandrins (Schisandra chinensis) HumanQuadriceps Muscle StrengthNot specified12 weeksSignificantly decreased resting lactate level[13]

Signaling Pathways

The adaptogenic effects of these compounds are mediated through the modulation of complex signaling networks. Below are diagrams representing the key signaling pathways influenced by each class of compounds.

Eleutherosides_Signaling cluster_Eleutheroside_E Eleutheroside E cluster_Eleutheroside_B Eleutheroside B cluster_Eleutheroside_E_NLRP3 Eleutheroside E GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates Gq_alpha Gqα GPCR->Gq_alpha cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB PLC PLC PLC->CREB Gq_alpha->PLC Memory Memory Improvement CREB->Memory Neuropeptide Neuropeptide Signaling Neuropeptide->CREB JAK2 JAK2 STAT3 STAT3 JAK2->STAT3 Phosphorylates Oxidative_Stress Oxidative Stress STAT3->Oxidative_Stress Neuroinflammation Neuroinflammation STAT3->Neuroinflammation Eleutheroside_B_Node Eleutheroside B Eleutheroside_B_Node->JAK2 Inhibits NLRP3 NLRP3 Inflammasome Caspase1 Caspase-1 NLRP3->Caspase1 Activates Pyroptosis Pyroptosis Caspase1->Pyroptosis Inflammation Inflammation Caspase1->Inflammation Eleutheroside_E_Node Eleutheroside E Eleutheroside_E_Node->NLRP3 Inhibits

Caption: Signaling pathways modulated by Eleutherosides B and E.

Other_Adaptogens_Signaling cluster_Ginsenosides Ginsenoside Rb1 cluster_Withanolides Withanolides cluster_Rosavins_Salidroside Rosavins & Salidroside cluster_Schisandrins Schisandrin B PI3K_G PI3K Akt_G Akt PI3K_G->Akt_G mTOR_G mTOR Akt_G->mTOR_G eNOS_G eNOS Akt_G->eNOS_G NF_kB_G NF-κB MAPK_G MAPK Ginsenoside_Rb1 Ginsenoside Rb1 Ginsenoside_Rb1->PI3K_G Modulates Ginsenoside_Rb1->NF_kB_G Modulates Ginsenoside_Rb1->MAPK_G Modulates PI3K_W PI3K Akt_W Akt PI3K_W->Akt_W mTOR_W mTOR Akt_W->mTOR_W JAK_W JAK STAT_W STAT JAK_W->STAT_W NF_kB_W NF-κB MAPK_W MAPK Withanolides_Node Withanolides Withanolides_Node->PI3K_W Modulates Withanolides_Node->JAK_W Modulates Withanolides_Node->NF_kB_W Modulates Withanolides_Node->MAPK_W Modulates PI3K_R PI3K Akt_R Akt PI3K_R->Akt_R mTOR_R mTOR Akt_R->mTOR_R MAPK_R MAPK NF_kB_R NF-κB Rosavins_Salidroside_Node Rosavins & Salidroside Rosavins_Salidroside_Node->PI3K_R Modulates Rosavins_Salidroside_Node->MAPK_R Modulates Rosavins_Salidroside_Node->NF_kB_R Modulates TGFb1 TGFβ1 Smad Smad2/3 TGFb1->Smad NF_kB_S NF-κB TGFb1->NF_kB_S Wnt Wnt/β-catenin MAPK_S MAPK Schisandrin_B_Node Schisandrin B Schisandrin_B_Node->TGFb1 Inhibits Schisandrin_B_Node->Wnt Inhibits Schisandrin_B_Node->MAPK_S Inhibits

Caption: Key signaling pathways modulated by other major adaptogenic compounds.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in adaptogen research.

Forced Swim Test (FST) for Anti-Fatigue Assessment in Rodents

The Forced Swim Test is a widely used behavioral test to assess the anti-fatigue and antidepressant effects of compounds in rodents.

  • Apparatus: A transparent cylindrical tank (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 15-20 cm, preventing the animal from touching the bottom or escaping.

  • Procedure:

    • Mice or rats are individually placed in the water tank.

    • A pre-test session of 15 minutes is typically conducted 24 hours before the actual test to allow for habituation.

    • During the 5-6 minute test session, the duration of immobility (the time the animal spends floating with only minimal movements to keep its head above water) is recorded.

    • Adaptogenic compounds or vehicle are administered orally or via injection at a specified time before the test session.

  • Data Analysis: A decrease in the duration of immobility is interpreted as an anti-fatigue or antidepressant-like effect.[2][18][19][20][21]

Forced_Swim_Test_Workflow cluster_protocol Forced Swim Test Protocol start Start acclimatization Animal Acclimatization start->acclimatization treatment Administer Adaptogen or Vehicle acclimatization->treatment pre_test Pre-test Session (15 min) treatment->pre_test wait_24h 24h Interval pre_test->wait_24h test_session Test Session (5-6 min) wait_24h->test_session record_immobility Record Immobility Duration test_session->record_immobility data_analysis Data Analysis record_immobility->data_analysis end End data_analysis->end

Caption: Experimental workflow for the Forced Swim Test.

Quantification of Cortisol in Human Plasma by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying hormones like cortisol.

  • Sample Preparation:

    • To 500 µL of plasma, add an internal standard (e.g., cortisol-d4).

    • Perform protein precipitation by adding 1 mL of acetonitrile.

    • Vortex the mixture for 10 minutes and then centrifuge at high speed (e.g., 18,000 rpm) for 5 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 45°C.

    • Reconstitute the dried extract in a suitable mobile phase (e.g., 150 µL of water-methanol, 80:20, v/v).[15]

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into an LC-MS/MS system.

    • Chromatographic separation is typically achieved on a C18 column with a gradient elution using a mobile phase consisting of ammonium formate and methanol.[15]

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific transitions for cortisol and its internal standard.

  • Data Analysis: A calibration curve is generated using standards of known cortisol concentrations. The concentration of cortisol in the plasma samples is then determined by comparing their peak area ratios (cortisol/internal standard) to the calibration curve.[15][22][23][24][25]

Quantification of Corticosterone in Rodent Plasma by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying corticosterone in rodent plasma.

  • Principle: This is a competitive immunoassay where corticosterone in the sample competes with a known amount of enzyme-labeled corticosterone for binding to a limited number of anti-corticosterone antibody-coated wells.

  • Procedure:

    • Plasma samples (typically 10 µL) are added to the wells of the microplate.

    • A fixed amount of horseradish peroxidase (HRP)-conjugated corticosterone is added to each well.

    • The plate is incubated to allow for competitive binding.

    • The plate is washed to remove unbound components.

    • A substrate solution (e.g., TMB) is added, which reacts with the bound HRP to produce a color change.

    • The reaction is stopped, and the absorbance is read on a microplate reader.

  • Data Analysis: The intensity of the color is inversely proportional to the concentration of corticosterone in the sample. A standard curve is generated using known concentrations of corticosterone, and the sample concentrations are determined from this curve.[4][5][6][10][26]

Conclusion

While direct, head-to-head comparisons of isolated this compound with other adaptogenic compounds are currently lacking in the scientific literature, the available evidence for Eleutherococcus senticosus extracts suggests its potential to influence stress markers, cognitive function, and physical performance. The comparative data presented in this guide indicates that while all discussed adaptogens exhibit stress-mitigating properties, their specific effects and potencies can vary. For instance, Withania somnifera appears to be more consistent in reducing cortisol levels compared to Eleutherococcus senticosus, which has shown variable effects. Rhodiola rosea and Panax ginseng demonstrate strong anti-fatigue and cognitive-enhancing properties. The diverse mechanisms of action, targeting multiple signaling pathways, underscore the complex and multifaceted nature of these adaptogenic compounds. Further research focusing on the isolated effects of this compound is warranted to fully elucidate its therapeutic potential and to enable more direct and definitive comparisons with other well-established adaptogens.

References

The Efficacy of Eleutherococcus Extracts: A Comparative Analysis Focused on Eleutheroside Content

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of different Eleutherococcus senticosus extracts, with a primary focus on the current scientific understanding of its key bioactive compounds, the eleutherosides. While the European Pharmacopoeia and numerous studies emphasize the importance of Eleutheroside B and EleE for the standardization and therapeutic effects of Eleutherococcus preparations, this guide will also address the current state of knowledge regarding Eleutheroside C and the existing data gap in comparative efficacy studies based on its content.

Introduction to Eleutherosides and Standardization

Eleutherococcus senticosus, commonly known as Siberian ginseng, is a medicinal plant valued for its adaptogenic properties, which help the body resist physical and mental stress.[1][2] The pharmacological activity of its extracts is largely attributed to a group of compounds called eleutherosides.[3][4] Standardization of Eleutherococcus extracts is crucial for ensuring consistent quality and therapeutic efficacy. The European Pharmacopoeia mandates a minimum total content of Eleutheroside B and Eleutheroside E of 0.08% of the dry weight of the raw material.[1] This highlights the regulatory and scientific consensus on the importance of these two compounds as primary markers of quality.

While several eleutherosides, including A, B, C, D, E, F, and G, have been identified, the majority of pharmacological research has concentrated on Eleutherosides B and E.[5] this compound has been identified as methyl-α-D-galactoside; however, there is a significant lack of research into its specific biological activities and its contribution to the overall efficacy of Eleutherococcus extracts.[6] Consequently, a direct comparison of the efficacy of different extracts based on their this compound content is not feasible with the currently available scientific literature. This guide will, therefore, focus on the well-documented efficacy related to Eleutherosides B and E, while acknowledging the need for further research into other constituents like this compound.

Quantitative Comparison of Eleutheroside B and E Content

The concentration of Eleutherosides B and E can vary significantly depending on the part of the plant used, the geographical origin, and the extraction method. The following table summarizes representative data on the content of these two key eleutherosides in different parts of the Eleutherococcus senticosus plant.

Plant PartEleutheroside B Content (mg/g dry weight)Eleutheroside E Content (mg/g dry weight)Reference
Roots0.6 - 1.20.4 - 0.9[5]
Stems~1.18~0.85[5]
LeavesLower than roots and stemsLower than roots and stems[1]
FruitsLower than roots and stemsLower than roots and stems[1]

Experimental Protocols

Accurate quantification of eleutherosides is fundamental for the quality control and comparative assessment of Eleutherococcus extracts. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method used for this purpose.

Protocol for HPLC Quantification of Eleutheroside B and E

1. Sample Preparation:

  • Plant Material: Dried and powdered root or other plant parts of Eleutherococcus senticosus.

  • Extraction: A known quantity of the powdered material is extracted with a suitable solvent, typically 70% ethanol, using methods such as sonication or reflux extraction to ensure efficient recovery of the analytes.[7]

  • Filtration: The resulting extract is filtered through a 0.45 µm filter to remove particulate matter before injection into the HPLC system.

2. Chromatographic Conditions:

  • Instrument: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used for the separation.[7]

  • Mobile Phase: A gradient elution is commonly employed using a mixture of (A) acetonitrile and (B) water, often with the addition of a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to improve peak shape.[7][8]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection is performed at a wavelength where both Eleutheroside B and E show good absorbance, generally around 210 nm.

  • Quantification: The concentration of Eleutheroside B and E in the sample is determined by comparing the peak areas with those of certified reference standards of known concentrations.

Visualizing Methodologies and Pathways

To provide a clearer understanding of the processes and mechanisms involved in the study of Eleutherococcus extracts, the following diagrams have been generated.

experimental_workflow cluster_extraction Sample Preparation & Extraction cluster_analysis Analytical Quantification cluster_bioassay Efficacy Evaluation raw_material Raw Plant Material (Eleutherococcus senticosus) extraction Solvent Extraction (e.g., 70% Ethanol) raw_material->extraction filtration Filtration extraction->filtration hplc HPLC Analysis (C18 Column) filtration->hplc Inject Extract quantification Quantification of Eleutherosides B & E hplc->quantification efficacy Determination of Biological Efficacy quantification->efficacy Correlate Content with Efficacy in_vitro In Vitro Assays (e.g., cell cultures) in_vitro->efficacy in_vivo In Vivo Studies (e.g., animal models) in_vivo->efficacy signaling_pathway cluster_cellular_effects Cellular Effects Eleutheroside_E Eleutheroside E Neuronal_Protection Neuronal Protection Eleutheroside_E->Neuronal_Protection Promotes Anti_inflammatory Anti-inflammatory Response Eleutheroside_E->Anti_inflammatory Induces Antioxidant_Effects Antioxidant Effects Eleutheroside_E->Antioxidant_Effects Enhances

References

In Vivo Validation of Eleutheroside C's Anti-Fatigue Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the in vivo anti-fatigue properties of Eleutheroside C, a key active component of Eleutherococcus senticosus (Siberian Ginseng). The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to facilitate informed decision-making in the exploration of novel anti-fatigue agents. While direct comparative studies with mainstream stimulants are limited, this guide collates data from in vivo models to benchmark the performance of this compound and its related compounds.

Data Presentation: Comparative Efficacy

The anti-fatigue effects of Eleutherosides have been primarily evaluated using the forced swimming test in rodent models. This test measures the endurance of animals by recording the duration of active swimming before exhaustion. Additionally, key biochemical markers associated with fatigue, such as blood lactate, serum corticosterone, and blood urea nitrogen (BUN), are often assessed.

Table 1: Comparison of Forced Swimming Test Performance

Treatment GroupDoseAnimal ModelSwimming Time to Exhaustion (minutes)% Increase vs. ControlReference
ControlVehicleMiceData not available in specific units-[1]
E. senticosus Extract C (High Eleutheroside E)1 g/kgMiceSignificantly ProlongedQuantitative data not provided[1]
E. senticosus Extract D (High Eleutheroside E)1 g/kgMiceSignificantly ProlongedQuantitative data not provided[1]
E. senticosus Extract E (High Eleutheroside E)1 g/kgMiceSignificantly ProlongedQuantitative data not provided[1]
Red Ginseng1 g/kgMiceProlongedQuantitative data not provided[2]

Note: Many studies report qualitative improvements (e.g., "significantly prolonged") without providing specific mean times and standard deviations, limiting direct quantitative comparison.

Table 2: Effect on Biochemical Markers of Fatigue

Treatment GroupDoseAnimal ModelChange in Blood LactateChange in Serum CorticosteroneChange in Blood Urea Nitrogen (BUN)Reference
Control (Forced Swimming)VehicleMiceIncreasedElevatedIncreased[1][3]
E. senticosus Extract C1 g/kgMice-Inhibited Elevation-[1]
E. senticosus Extract D1 g/kgMice-Inhibited Elevation-[1]
Eleutheroside ENot specifiedMiceReduced Accumulation (via increased LDH)-Delayed Accumulation[3]

Note: The available literature often attributes the anti-fatigue effects of extracts to Eleutheroside E, a closely related compound to this compound.

Experimental Protocols

Forced Swimming Test (FST)

The Forced Swimming Test is a widely used behavioral assay to evaluate endurance and the anti-fatigue effects of compounds in rodents.

Objective: To measure the effect of this compound on the duration of physical endurance in mice.

Apparatus:

  • A transparent cylindrical tank (typically 20-30 cm in diameter and 40-50 cm in height).

  • The tank is filled with water (25 ± 2°C) to a depth that prevents the animal from touching the bottom with its tail or hind limbs (typically 15-20 cm).

Procedure:

  • Acclimatization: Animals are acclimated to the experimental room for at least one hour before the test.

  • Administration: Mice are orally administered with the vehicle (control) or the test compound (e.g., E. senticosus extract) at a predetermined time (e.g., 30-60 minutes) before the test.

  • Forced Swimming: Each mouse is individually placed in the water-filled cylinder.

  • Endpoint: The endpoint is reached when the mouse ceases to struggle and remains floating or makes only minimal movements to keep its head above water for a specified period (e.g., 5-10 seconds). The total swimming time until this point is recorded as the swimming time to exhaustion.

  • Biochemical Analysis: Immediately after the swimming test, blood samples may be collected to measure fatigue-related biochemical parameters such as blood lactate, serum corticosterone, and BUN.

Rota-rod Test

Objective: To evaluate the effect of a test compound on motor coordination and balance.

Apparatus:

  • A rotating rod, typically with a diameter of 3-5 cm, divided into sections for testing multiple animals simultaneously.

  • The speed of rotation can be constant or accelerating.

Procedure:

  • Training: Animals are trained on the rota-rod for a few days prior to the experiment to acclimatize them to the apparatus. This involves placing them on the rod at a low, constant speed.

  • Administration: The test compound or vehicle is administered at a set time before the test.

  • Testing: The animal is placed on the rotating rod, and the speed is gradually increased (accelerating protocol) or maintained at a constant challenging speed.

  • Measurement: The latency to fall off the rod is recorded. An increased latency to fall indicates better motor coordination.

Mandatory Visualizations

Signaling Pathways

The anti-fatigue effects of Eleutherosides are believed to be mediated through multiple signaling pathways, primarily involving the regulation of the Hypothalamic-Pituitary-Adrenal (HPA) axis and the mitigation of oxidative stress.

HPA_Axis_Modulation Stress Stress Hypothalamus Hypothalamus Stress->Hypothalamus stimulates Pituitary Pituitary Gland Hypothalamus->Pituitary releases CRH Adrenal Adrenal Gland Pituitary->Adrenal releases ACTH Corticosterone Corticosterone Adrenal->Corticosterone produces Fatigue Fatigue Corticosterone->Fatigue induces Eleutheroside_C This compound Eleutheroside_C->Adrenal inhibits JAK2_STAT3_Inhibition Oxidative_Stress Oxidative Stress & Neuroinflammation JAK2 JAK2 Oxidative_Stress->JAK2 activates pJAK2 p-JAK2 JAK2->pJAK2 phosphorylation STAT3 STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 phosphorylation pJAK2->STAT3 activates Fatigue Fatigue pSTAT3->Fatigue promotes Eleutheroside_B Eleutheroside B Eleutheroside_B->pJAK2 inhibits Experimental_Workflow Animal_Acclimatization Animal Acclimatization Grouping Grouping (Control, Test Compound) Animal_Acclimatization->Grouping Administration Compound Administration Grouping->Administration Behavioral_Test Forced Swimming Test or Rota-rod Test Administration->Behavioral_Test Data_Collection Record Performance (e.g., Swimming Time) Behavioral_Test->Data_Collection Biochemical_Analysis Biochemical Analysis (Lactate, Corticosterone, etc.) Behavioral_Test->Biochemical_Analysis Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Biochemical_Analysis->Data_Analysis Conclusion Conclusion on Anti-fatigue Effect Data_Analysis->Conclusion

References

A Comparative Guide to the Structure-Activity Relationships of Eleutherosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Eleutherosides, a diverse group of glycosides isolated from plants of the Eleutherococcus genus, have garnered significant attention for their wide array of pharmacological activities. These compounds, traditionally associated with adaptogenic properties, are now being investigated for their specific therapeutic potentials, including antioxidant, neuroprotective, anti-diabetic, and anti-inflammatory effects. Understanding the relationship between the chemical structure of different eleutherosides and their biological activity is crucial for the targeted development of new therapeutic agents. This guide provides a comparative overview of the structure-activity relationships of various eleutherosides, supported by experimental data, detailed methodologies, and pathway visualizations.

Chemical Structures of Key Eleutherosides

Eleutherosides can be broadly categorized into several structural classes, including phenylpropanoid glycosides (e.g., Eleutheroside B), lignan glycosides (e.g., Eleutheroside E), and triterpenoid saponins. The structural variations among these compounds are key determinants of their biological activities.

Figure 1: Chemical Structures of Phenylpropanoid and Lignan Eleutherosides

G cluster_phenylpropanoid Phenylpropanoid Glycosides cluster_lignan Lignan Glycosides Eleutheroside_B Eleutheroside B (Syringin) - Monophenolic structure - Glycoside of sinapyl alcohol Eleutheroside_E Eleutheroside E - Furofuran lignan - Dimer of two phenylpropanoid units - Diglucoside of (-)-syringaresinol Eleutheroside_E1 Eleutheroside E1 - Structurally similar to Eleutheroside E - Possesses a free hydroxyl group on one phenyl ring

Caption: Chemical structures of representative phenylpropanoid and lignan eleutherosides.

Comparative Biological Activities

The diverse structures of eleutherosides translate into a range of biological activities. The following sections compare their antioxidant, neuroprotective, anti-diabetic, and anti-inflammatory effects, with supporting quantitative data where available.

Antioxidant Activity

The antioxidant capacity of eleutherosides is closely linked to their chemical structure, particularly the presence and arrangement of phenolic hydroxyl groups.

Structure-Activity Relationship:

Eleutheroside E1, a lignan glycoside, demonstrates superior antioxidant activity compared to Eleutheroside E and the phenylpropanoid Eleutheroside B.[1] This is attributed to the presence of a free hydroxyl group on one of its phenyl rings, which can readily donate a hydrogen atom to scavenge free radicals.[1] In contrast, the hydroxyl groups in Eleutheroside E are glycosylated, diminishing its radical scavenging ability.[1] Eleutheroside B, being a monophenolic compound, exhibits weaker antioxidant potential compared to the diphenolic lignans.[2] The methoxy groups present in the aromatic rings of these compounds can also contribute to the stabilization of the resulting aryl radicals, thereby enhancing their antioxidant action.[1]

Table 1: Comparative Antioxidant Activity of Eleutherosides (DPPH Radical Scavenging Assay)

EleutherosideChemical ClassEC50 (µg/mL)Reference
Eleutheroside E1Lignan Glycoside37.03[1]
Eleutheroside BPhenylpropanoid Glycoside> 100[1]
Eleutheroside ELignan Glycoside> 100[1]
Neuroprotective Activity

Several eleutherosides have demonstrated significant neuroprotective effects, acting through various mechanisms to protect neurons from damage and enhance cognitive function.

Structure-Activity Relationship:

Both Eleutheroside B and E have been shown to enhance learning and memory.[3] Their distinct structures, however, lead them to modulate different signaling pathways to achieve this effect. Eleutheroside B, a smaller phenylpropanoid glycoside, has been found to alleviate oxidative stress and neuroinflammation by inhibiting the JAK2/STAT3 signaling pathway.[4] Eleutheroside E, a larger lignan diglycoside, exerts its neuroprotective effects by activating the PKA/CREB/BDNF signaling pathway, which is crucial for neuronal survival and synaptic plasticity.[5]

Table 2: Comparative Neuroprotective Activities of Eleutherosides

EleutherosideProposed Mechanism of ActionKey Signaling PathwaySupporting Evidence
Eleutheroside B Alleviates oxidative stress and neuroinflammationInhibition of JAK2/STAT3 signalingReduced levels of ROS, MDA, IL-1β, IL-6, and TNF-α in a rat model of high-altitude cerebral edema.[4]
Eleutheroside E Promotes neuronal survival and synaptic plasticityActivation of PKA/CREB/BDNF signalingImproved cognitive and spatial memory impairments in irradiated mice.[5]
Anti-Diabetic Activity

Eleutherosides, particularly Eleutheroside E, have shown promise in the management of type 2 diabetes by improving insulin sensitivity and glucose metabolism.

Structure-Activity Relationship:

Eleutheroside E, a lignan, has been demonstrated to ameliorate insulin resistance and enhance glucose uptake in muscle and fat cells.[6][7] This activity is attributed to its ability to modulate the insulin signaling pathway, leading to increased translocation of glucose transporters (GLUT4) to the cell membrane.[6] While Eleutheroside B (syringin) has also been reported to have hypoglycemic effects, the detailed mechanism in comparison to Eleutheroside E requires further investigation.[8]

Table 3: Comparative Anti-Diabetic Activities of Eleutherosides

EleutherosideProposed Mechanism of ActionKey Signaling PathwaySupporting Evidence
Eleutheroside E Ameliorates insulin resistance, enhances glucose uptakeModulation of Insulin Signaling PathwayIncreased insulin-provoked glucose uptake in C2C12 myotubes and improved TNF-α-induced suppression of glucose uptake in 3T3-L1 adipocytes.[6][7]
Eleutheroside B Hypoglycemic effectsNot fully elucidatedReported to possess anti-hyperglycemic properties.[8]
Anti-inflammatory Activity

The anti-inflammatory properties of eleutherosides are primarily linked to their ability to modulate key inflammatory signaling pathways.

Structure-Activity Relationship:

Both Eleutheroside B and E exhibit anti-inflammatory activities. Eleutheroside B has been shown to exert its effects by inhibiting the JAK2/STAT3 signaling pathway, which plays a crucial role in the production of pro-inflammatory cytokines.[4] Eleutheroside E has been found to suppress the activation of NF-κB, a key transcription factor that regulates the expression of numerous inflammatory mediators.[5] The larger and more complex structure of Eleutheroside E may allow for more extensive interactions with components of the NF-κB signaling cascade.

Table 4: Comparative Anti-inflammatory Activities of Eleutherosides

EleutherosideProposed Mechanism of ActionKey Signaling PathwaySupporting Evidence
Eleutheroside B Inhibition of pro-inflammatory cytokine productionInhibition of JAK2/STAT3 signalingReduced levels of IL-1β, IL-6, and TNF-α.[4]
Eleutheroside E Suppression of inflammatory gene expressionInhibition of NF-κB activationBlocks the activation of the NF-κB pathway.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by Eleutherosides B and E, as well as a general workflow for assessing their biological activities.

JAK2_STAT3_Pathway EB Eleutheroside B JAK2 JAK2 EB->JAK2 Inhibits Cytokine_Receptor Cytokine Receptor Cytokine_Receptor->JAK2 Activates pJAK2 p-JAK2 JAK2->pJAK2 Autophosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: Eleutheroside B inhibits the JAK2/STAT3 signaling pathway.

PKA_CREB_BDNF_Pathway EE Eleutheroside E GPCR GPCR EE->GPCR Activates AC Adenylyl Cyclase GPCR->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Phosphorylates pCREB p-CREB CREB->pCREB Nucleus Nucleus pCREB->Nucleus Translocation BDNF_Gene BDNF Gene Transcription Nucleus->BDNF_Gene BDNF BDNF BDNF_Gene->BDNF Neuronal_Survival Neuronal Survival & Synaptic Plasticity BDNF->Neuronal_Survival

Caption: Eleutheroside E activates the PKA/CREB/BDNF signaling pathway.

Insulin_Signaling_Pathway EE Eleutheroside E Insulin_Receptor Insulin Receptor EE->Insulin_Receptor Enhances Signaling IRS IRS Insulin_Receptor->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activates Akt Akt PDK1->Akt Phosphorylates GLUT4_Vesicle GLUT4 Vesicle Akt->GLUT4_Vesicle Promotes GLUT4_Translocation GLUT4 Translocation to Membrane GLUT4_Vesicle->GLUT4_Translocation Glucose_Uptake Glucose Uptake GLUT4_Translocation->Glucose_Uptake

Caption: Eleutheroside E enhances the insulin signaling pathway.

Experimental_Workflow cluster_extraction Sample Preparation cluster_assays Biological Activity Assays cluster_analysis Data Analysis & Interpretation Plant_Material Eleutherococcus Plant Material Extraction Extraction & Purification Plant_Material->Extraction Eleutherosides Isolated Eleutherosides Extraction->Eleutherosides Antioxidant Antioxidant Assays (e.g., DPPH) Eleutherosides->Antioxidant Neuroprotective Neuroprotective Assays (e.g., Cell Viability, Neurite Outgrowth) Eleutherosides->Neuroprotective Anti_Diabetic Anti-Diabetic Assays (e.g., Glucose Uptake) Eleutherosides->Anti_Diabetic Anti_Inflammatory Anti-inflammatory Assays (e.g., NO Production, Cytokine Levels) Eleutherosides->Anti_Inflammatory Data_Collection Data Collection (e.g., EC50, IC50) Antioxidant->Data_Collection Neuroprotective->Data_Collection Anti_Diabetic->Data_Collection Anti_Inflammatory->Data_Collection SAR_Analysis Structure-Activity Relationship Analysis Data_Collection->SAR_Analysis Mechanism_Elucidation Mechanism of Action (Signaling Pathway Studies) SAR_Analysis->Mechanism_Elucidation

Caption: General experimental workflow for SAR studies of eleutherosides.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. The following are outlines of key experimental protocols cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method for evaluating the antioxidant activity of compounds.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve the eleutheroside standards in methanol to prepare a series of concentrations.

  • Reaction: In a 96-well plate, add a specific volume of each eleutheroside concentration to the wells. Then, add the DPPH solution to each well to initiate the reaction. A control well should contain only methanol and the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The EC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the sample concentration.

In Vitro Neuroprotective Assay (Cell Viability)

This assay assesses the ability of a compound to protect neuronal cells from a toxic insult.

Principle: A neurotoxin is used to induce cell death in a neuronal cell line. The viability of the cells is then measured in the presence and absence of the test compound. An increase in cell viability in the presence of the compound indicates a neuroprotective effect.

Protocol:

  • Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y or PC12) in appropriate media.

  • Cell Seeding: Seed the cells into 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the eleutheroside for a predetermined time.

  • Induction of Neurotoxicity: Add a neurotoxin (e.g., MPP+, 6-OHDA, or amyloid-β) to the wells (except for the control group) and incubate for an appropriate duration.

  • Cell Viability Assessment: Measure cell viability using a suitable method, such as the MTT assay. This involves adding MTT solution to the wells, incubating, and then solubilizing the formazan crystals. The absorbance is read at a specific wavelength (e.g., 570 nm).

  • Calculation: Cell viability is expressed as a percentage of the control group. An increase in viability in the eleutheroside-treated groups compared to the toxin-only group indicates neuroprotection.

In Vitro Anti-Diabetic Assay (Glucose Uptake in Adipocytes)

This assay measures the effect of a compound on the uptake of glucose into insulin-sensitive cells.

Principle: Differentiated adipocytes are treated with the test compound, and the amount of glucose taken up by the cells is quantified. An increase in glucose uptake suggests an insulin-sensitizing or insulin-mimetic effect.

Protocol:

  • Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and induce their differentiation into mature adipocytes.

  • Treatment: Treat the differentiated adipocytes with various concentrations of the eleutheroside in a serum-free medium for a specified period.

  • Glucose Uptake Measurement: Add a glucose analog, such as 2-deoxy-D-[³H]glucose or a fluorescent glucose analog, to the cells and incubate.

  • Lysis and Scintillation Counting/Fluorescence Measurement: Lyse the cells and measure the amount of internalized glucose analog using a scintillation counter (for radioactive analogs) or a fluorescence plate reader.

  • Calculation: Glucose uptake is calculated and expressed as a percentage of the control (untreated) cells. An increase in glucose uptake indicates a positive anti-diabetic effect.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This assay evaluates the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

Principle: Macrophages are stimulated with an inflammatory agent like lipopolysaccharide (LPS) to produce NO. The amount of NO in the culture medium is measured in the presence and absence of the test compound. A reduction in NO levels indicates an anti-inflammatory effect.

Protocol:

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

  • Cell Seeding: Seed the cells into 96-well plates and allow them to adhere.

  • Treatment: Treat the cells with various concentrations of the eleutheroside for a specified time.

  • Inflammatory Stimulation: Add LPS to the wells (except for the control group) to stimulate NO production and incubate.

  • Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. The concentration of nitrite (a stable product of NO) is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at around 540 nm.

  • Calculation: The concentration of nitrite is determined from a standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-only treated group.

Conclusion

The structure-activity relationships of eleutherosides are a promising area of research for the development of novel therapeutics. The phenylpropanoid and lignan glycosides, exemplified by Eleutherosides B and E, demonstrate distinct biological activities and mechanisms of action. Eleutheroside E1 stands out for its potent antioxidant capacity, while Eleutherosides B and E exhibit significant, yet mechanistically different, neuroprotective, anti-diabetic, and anti-inflammatory properties. Further research, particularly focusing on generating more quantitative comparative data and elucidating the activities of the less-studied triterpenoid saponin eleutherosides, will be crucial in fully harnessing the therapeutic potential of this diverse class of natural compounds.

References

A Comparative Analysis of Eleutheroside Content in Eleutherococcus senticosus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the distribution of major bioactive compounds, specifically Eleutherosides, in various parts of the plant Eleutherococcus senticosus, commonly known as Siberian ginseng. The focus of this comparison is on Eleutheroside B (syringin) and Eleutheroside E, as these are the most extensively studied and utilized for the standardization of E. senticosus products.[1] While other eleutherosides, such as Eleutheroside C (methyl-α-D-galactoside), have been identified, there is a significant lack of quantitative data across different plant parts, precluding a comprehensive comparative analysis for these specific compounds at this time.[2]

The data presented is compiled from various scientific studies employing High-Performance Liquid Chromatography (HPLC) for the quantification of these compounds. This guide aims to provide researchers and professionals in drug development with a clear overview of the distribution of these key bioactive molecules, aiding in the targeted harvesting and extraction of plant material for research and product formulation.

Data Presentation: Eleutheroside B and E Content

The following table summarizes the quantitative data for Eleutheroside B and Eleutheroside E content in different parts of Eleutherococcus senticosus and related species. Concentrations are expressed in mg/g of dry weight (DW) unless otherwise specified.

Plant PartEleutheroside B (mg/g DW)Eleutheroside E (mg/g DW)Plant SpeciesReference
StemHigher than roots and leavesHigher than roots and leavesE. senticosus[3]
FruitsPart of a total yield of ~30 mg/g (with isofraxidin)Part of a total yield of ~30 mg/g (with isofraxidin)E. senticosus[3]
Roots6.9 - 10.6 (as total polyphenols)-Eleutherococcus species[4]
Leaves (Spring)20.3 - 37.2 (as total polyphenols)-Eleutherococcus species[4]
Fruits (Fresh)6.1 - 19.7 (as total polyphenols)-Eleutherococcus species[4]
Aerial PartsDetectedDetectedE. senticosus, E. sessiliflorus, E. gracilistylus, E. divaricatus[5]
Stem Bark3.0220.2489E. senticosus (4-year-old)
Underground Organs0.87430.8522E. senticosus (4-year-old)
Upper Part (Stem)Higher than lower part-A. divaricatus[2]
Lower Part (Stem)Lower than upper part-A. divaricatus[2]
Upper Part (Stem)Lower than lower part-A. koreanum[2]
Lower Part (Stem)Higher than upper part-A. koreanum[2]

Note: The European Pharmacopoeia requires a minimum of 0.08% for the sum of Eleutheroside B and E in the dried underground organs of E. senticosus.[1]

Experimental Protocols

The following is a generalized experimental protocol for the quantification of Eleutherosides B and E in plant material, based on common High-Performance Liquid Chromatography (HPLC) methodologies.

1. Sample Preparation and Extraction:

  • Drying and Grinding: Plant material (e.g., roots, stems, leaves) is air-dried or lyophilized and then ground into a fine powder to ensure homogeneity and increase the surface area for extraction.

  • Solvent Extraction: A known weight of the powdered plant material is extracted with a suitable solvent. 75% ethanol is a commonly used solvent for extracting eleutherosides.[4] The extraction can be performed using methods such as maceration, sonication, or reflux.

  • Purification (Optional but Recommended): The crude extract can be purified to remove interfering substances. Solid-Phase Extraction (SPE) with a C18 cartridge is an effective method for cleaning up the extract before HPLC analysis.[5]

2. HPLC Analysis:

  • Chromatographic System: A standard HPLC system equipped with a UV detector is typically used.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly employed for the separation of eleutherosides.[2]

  • Mobile Phase: A gradient elution using a mixture of water (often acidified with a small amount of acid like trifluoroacetic acid) and an organic solvent like acetonitrile is used to separate the compounds.[2]

  • Detection: The UV detector is typically set at a wavelength where the eleutherosides exhibit maximum absorbance. While Eleutheroside B can be detected at 254 nm, other detection wavelengths may be used depending on the specific compounds of interest.[6]

  • Quantification: The concentration of each eleutheroside is determined by comparing the peak area in the sample chromatogram to a calibration curve generated using certified reference standards of Eleutheroside B and Eleutheroside E.

Mandatory Visualizations

Experimental Workflow for Eleutheroside Quantification

experimental_workflow plant_material Plant Material (e.g., roots, stems, leaves) drying_grinding Drying and Grinding plant_material->drying_grinding extraction Solvent Extraction (e.g., 75% Ethanol) drying_grinding->extraction spe Solid-Phase Extraction (SPE) (C18 Cartridge) extraction->spe Purification hplc HPLC Analysis extraction->hplc Direct Injection (less common) spe->hplc data_analysis Data Analysis and Quantification hplc->data_analysis

Caption: A generalized workflow for the extraction and quantification of Eleutherosides.

Biosynthetic Pathway of Phenylpropanoids (Eleutheroside B Precursor)

phenylpropanoid_pathway cluster_pathway Phenylpropanoid Biosynthesis phenylalanine L-Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid PAL p_coumaric_acid p-Coumaric Acid cinnamic_acid->p_coumaric_acid C4H p_coumaroyl_coa p-Coumaroyl-CoA p_coumaric_acid->p_coumaroyl_coa 4CL caffeyl_coa Caffeyl-CoA p_coumaroyl_coa->caffeyl_coa feruloyl_coa Feruloyl-CoA caffeyl_coa->feruloyl_coa coniferaldehyde Coniferaldehyde feruloyl_coa->coniferaldehyde coniferyl_alcohol Coniferyl Alcohol coniferaldehyde->coniferyl_alcohol sinapaldehyde Sinapaldehyde coniferyl_alcohol->sinapaldehyde sinapyl_alcohol Sinapyl Alcohol sinapaldehyde->sinapyl_alcohol eleutheroside_b Eleutheroside B (Syringin) sinapyl_alcohol->eleutheroside_b Glycosylation

Caption: The phenylpropanoid pathway leading to the biosynthesis of Eleutheroside B.

References

Eleutheroside C as a Biomarker in Herbal Medicine: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of Eleutheroside C in the context of established biomarkers for Acanthopanax senticosus (Siberian Ginseng), supported by experimental data and protocols.

The quality and efficacy of herbal medicine are fundamentally dependent on the presence and concentration of specific bioactive compounds. For Acanthopanax senticosus (syn. Eleutherococcus senticosus), a widely recognized adaptogenic herb, eleutherosides are considered the principal chemical constituents responsible for its therapeutic effects.[1][2][3] While various eleutherosides have been identified, Eleutheroside B and Eleutheroside E are the most extensively studied and are commonly used as biomarkers for the quality control and standardization of A. senticosus products.[1][4] This guide provides a comparative validation of this compound against these established biomarkers, summarizing available quantitative data, detailing experimental protocols, and illustrating relevant workflows.

Comparative Analysis of Eleutheroside Biomarkers

The validation of a biomarker for herbal medicine hinges on its consistent presence in the raw material, correlation with pharmacological activity, and the availability of reliable analytical methods for its quantification. The following table summarizes the current scientific standing of this compound in comparison to Eleutherosides B and E.

Validation Parameter Eleutheroside B (Syringin) Eleutheroside E This compound References
Chemical Class Phenylpropanoid GlycosideLignan GlycosidePhenylpropanoid Glycoside[1][5]
Presence in A. senticosus Consistently high concentrations reported in roots and stems.Consistently high concentrations reported in roots and stems.Identified as a constituent, but quantitative data is sparse and inconsistent.[1][6]
Established Bioactivity Adaptogenic, anti-fatigue, anti-stress, immunomodulatory.Adaptogenic, anti-fatigue, neuroprotective, anti-inflammatory.Limited specific bioactivity data available. Often studied as part of the total eleutheroside fraction.[7][8][9]
Pharmacopoeial Standard Yes, often in combination with Eleutheroside E.Yes, often in combination with Eleutheroside B.No.[1]
Analytical Method Availability Well-established HPLC, HPTLC, and LC-MS methods.Well-established HPLC, HPTLC, and LC-MS methods.Can be analyzed alongside other eleutherosides, but specific validated methods are not common.[10][11]

Experimental Protocols

Detailed methodologies are crucial for the reproducible quantification of biomarkers. Below are representative protocols for the analysis of eleutherosides in A. senticosus.

High-Performance Liquid Chromatography (HPLC) for Eleutheroside Quantification

This method is widely used for the simultaneous determination of various eleutherosides.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 analytical column (e.g., 4.6 mm × 250 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ultrapure water

  • Phosphoric acid

  • Reference standards for Eleutheroside B and Eleutheroside E.

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Grind the dried root or rhizome of A. senticosus to a fine powder.

  • Accurately weigh 1.0 g of the powder and place it in a flask.

  • Add 50 mL of 70% methanol and perform ultrasonic-assisted extraction for 30 minutes.

  • Cool the extract to room temperature and filter through a 0.45 µm membrane filter before injection into the HPLC system.

High-Performance Thin-Layer Chromatography (HPTLC) for Eleutheroside Profiling

HPTLC offers a high-throughput method for the qualitative and quantitative analysis of eleutherosides.

Instrumentation:

  • HPTLC system with an automatic sampler, developing chamber, and densitometric scanner.

  • HPTLC plates pre-coated with silica gel 60 F254.

Reagents:

  • Ethyl acetate

  • Methanol

  • Water

  • Formic acid

  • Anisaldehyde-sulfuric acid reagent for derivatization.

  • Reference standards for Eleutheroside B and Eleutheroside E.

Chromatographic Conditions:

  • Stationary Phase: HPTLC silica gel 60 F254 plates.

  • Mobile Phase: Ethyl acetate - Methanol - Water - Formic acid (in appropriate ratios).

  • Application: Apply 5 µL of standard and sample solutions as bands.

  • Development: Develop the plate in a saturated twin-trough chamber.

  • Derivatization: Dip the dried plate in anisaldehyde-sulfuric acid reagent and heat at 100°C for 5 minutes.

  • Densitometric Scanning: Scan the plate under UV light at a specified wavelength.

Visualizations

Experimental Workflow for Biomarker Validation

The following diagram illustrates a typical workflow for the validation of a chemical compound as a biomarker in herbal medicine.

G cluster_0 Phase 1: Identification & Isolation cluster_1 Phase 2: Analytical Method Development cluster_2 Phase 3: Quantitative Analysis cluster_3 Phase 4: Bioactivity & Correlation A Plant Material Collection & Authentication B Extraction & Fractionation A->B C Isolation of Pure Compound (this compound) B->C D Method Development (HPLC, HPTLC, LC-MS) C->D E Method Validation (Specificity, Linearity, Precision, Accuracy) D->E F Quantification in Different Batches & Plant Parts E->F G Comparative Analysis with Other Biomarkers F->G I Correlation of Concentration with Pharmacological Effect G->I H In vitro & In vivo Bioassays H->I

Workflow for Herbal Biomarker Validation
Logical Relationship of Quality Control Markers

This diagram shows the hierarchical relationship of biomarkers in the quality control of Acanthopanax senticosus.

G Acanthopanax senticosus Acanthopanax senticosus Total Eleutherosides Total Eleutherosides Acanthopanax senticosus->Total Eleutherosides Other Bioactive Compounds Other Bioactive Compounds Acanthopanax senticosus->Other Bioactive Compounds Eleutheroside B Eleutheroside B Total Eleutherosides->Eleutheroside B Eleutheroside E Eleutheroside E Total Eleutherosides->Eleutheroside E Other Eleutherosides (including C) Other Eleutherosides (including C) Total Eleutherosides->Other Eleutherosides (including C)

Hierarchy of Biomarkers in A. senticosus

References

Safety Operating Guide

Proper Disposal of Eleutheroside C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential information on the recommended disposal procedures for Eleutheroside C, ensuring the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Disposal Protocol

Step-by-Step Disposal Procedure:

  • Segregation and Labeling:

    • Do not mix this compound waste with other chemical waste unless explicitly instructed to do so by your institution's environmental health and safety (EHS) office.

    • Keep this compound waste in its original container or a compatible, properly labeled waste container. The label should clearly identify the contents as "this compound waste" and include any known hazard information.

  • Waste Collection:

    • Solid waste, such as contaminated vials, weighing papers, and PPE, should be collected in a designated, sealed container.

    • Liquid waste, if any, should be collected in a separate, leak-proof container.

    • Avoid generating dust when handling solid forms of this compound.

  • Storage:

    • Store the waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed professional waste disposal service to arrange for the pickup and disposal of the this compound waste.

    • All chemical waste must be disposed of in accordance with local, state, and federal regulations.[1] Never dispose of this compound down the drain or in the regular trash.

  • Spill Cleanup:

    • In the event of a spill, carefully clean the area while wearing appropriate PPE.

    • For solid spills, gently sweep or scoop the material to avoid creating dust and place it in the designated waste container.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the waste container.

    • Thoroughly decontaminate the spill area with an appropriate solvent and wash with soap and water.

Quantitative Data

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, no quantitative data regarding disposal limits or specific regulatory codes can be provided. It is crucial to consult with your institution's EHS department for guidance on any specific quantitative requirements for your location.

Biological Signaling Pathway

This compound, as a component of certain plant extracts, has been studied for its potential biological activities. Research on the extract of Eleutherine bulbosa, which contains this compound, suggests a potential role in modulating signaling pathways related to cancer, including the PI3K-Akt signaling pathway. The following diagram illustrates a simplified representation of this pathway.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Downstream Downstream Targets (Cell Survival, Proliferation, etc.) mTOR->Downstream caption Simplified PI3K-Akt Signaling Pathway

Caption: Simplified PI3K-Akt Signaling Pathway.

This guide is intended to provide essential safety and logistical information for the proper disposal of this compound. Always prioritize safety and adhere to the specific guidelines and regulations set forth by your institution and local authorities. By following these procedures, you contribute to a safer laboratory environment and ensure responsible chemical waste management.

References

Personal protective equipment for handling Eleutheroside C

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Eleutheroside C is readily available. The following guidance is synthesized from the SDS of closely related compounds, Eleutheroside B and Eleutheroside E, and should be used as a precautionary measure. Researchers, scientists, and drug development professionals should handle this compound with the care required for a potentially hazardous substance.

This guide provides essential, immediate safety and logistical information for handling this compound, including operational and disposal plans.

Hazard Identification and First Aid

Eleutherosides, as a class of compounds, may be harmful if swallowed. Direct contact with eyes may cause transient discomfort, and while not generally considered a skin irritant, good hygiene practices are essential.

Exposure Route First Aid Measures
Ingestion If swallowed, rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell.[1][2]
Inhalation If dust is inhaled, remove the person to fresh air. If irritation or discomfort persists, seek medical attention.[3]
Skin Contact Flush skin with running water. If irritation occurs, seek medical attention.[3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]

Personal Protective Equipment (PPE)

A comprehensive assessment of workplace hazards should be conducted to determine the appropriate PPE. The following recommendations are based on handling similar powdered chemical substances.

Protection Type Recommended Equipment Specifications & Best Practices
Eye Protection Safety glasses with side shields or chemical goggles.[3]Tightly fitting safety goggles (EN 166) or a face shield should be used where splashing is possible.[4]
Hand Protection Protective gloves (e.g., nitrile rubber, neoprene).[3][5]Select gloves based on the frequency and duration of contact. For brief contact, a glove with a protection class of 3 or higher (breakthrough time >60 minutes) is recommended. For prolonged contact, a class 5 or higher (>240 minutes) is advised.[3] Always wash hands after removing gloves.[3]
Body Protection Laboratory coat or overalls.[3]Certified workwear (e.g., EN ISO 27065) is recommended. For handling concentrates, a higher level of protection may be required.[4]
Respiratory Protection Dust respirator.Use in a well-ventilated area or under a laboratory fume hood.[3] If significant dust is generated, a particle-filtering half mask may be necessary.[4]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and maintain the integrity of the compound.

Aspect Procedure
Handling Avoid breathing dust and contact with skin and eyes.[3] Do not eat, drink, or smoke when using this product.[1] Wash hands thoroughly after handling.[1][2]
Storage Store in a cool, dark place in the original, tightly sealed container.[2][3] Polyethylene or polypropylene containers are suitable.[3]

Spill and Disposal Procedures

In the event of a spill, immediate and appropriate action is necessary. All waste must be handled in accordance with local, state, and federal regulations.[3]

Procedure Steps
Minor Spills Clean up all spills immediately.[3] Avoid generating dust. Sweep up the material and place it into a suitable container for disposal.[3]
Major Spills Evacuate the area and alert emergency responders.[3] Wear appropriate PPE, including respiratory protection.[3]
Disposal Dispose of contents/container to an approved waste disposal plant.[1] Do not allow the product to enter drains.[1] Consult with your institution's environmental health and safety office for specific guidance.

Experimental Workflow: Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Personal Protective Equipment (PPE) prep2 Verify fume hood is operational prep1->prep2 prep3 Prepare work area and necessary equipment prep2->prep3 handle1 Weigh this compound in fume hood prep3->handle1 handle2 Prepare solution or perform experiment handle1->handle2 clean1 Decontaminate work surfaces handle2->clean1 clean2 Segregate waste for proper disposal clean1->clean2 clean3 Doff and dispose of PPE correctly clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Eleutheroside C
Reactant of Route 2
Reactant of Route 2
Eleutheroside C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.